molecular formula C12H10O4 B187853 Cinnamylidenemalonic acid CAS No. 4472-92-8

Cinnamylidenemalonic acid

Cat. No.: B187853
CAS No.: 4472-92-8
M. Wt: 218.20 g/mol
InChI Key: BLPUXJIIRIWMSQ-UHFFFAOYSA-N
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Description

Cinnamylidenemalonic acid is a versatile intermediate primarily accessed via the Knoevenagel-Doebner condensation between malonic acid and cinnamaldehyde or its derivatives . This compound serves as a direct precursor in the synthesis of cinnamic acids and their derivatives, which are frameworks of significant interest in medicinal chemistry and material science . Compared to standard cinnamic acids, the diacid structure of cinnamylidenemalonic acid provides enhanced water solubility, making it a valuable building block for further chemical modifications and biological testing . In research settings, this compound and its structural analogs are investigated for their potential biological activities, which may include antioxidant and anti-UV properties . Furthermore, related cinnamaldehyde and chalcone hybrids have demonstrated notable cytotoxicity against various cancer cell lines, such as DU145, SKBR-3, and HEPG2, in preclinical studies, suggesting a potential research pathway for oncology applications . The mechanism of action for such bioactive derivatives can involve enzyme inhibition; for instance, specific chalcone-cinnamaldehyde hybrids have been identified as potent inhibitors of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain . Cinnamylidenemalonic acid is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cinnamylidenepropanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-11(14)10(12(15)16)8-4-7-9-5-2-1-3-6-9/h1-8H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPUXJIIRIWMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201240229
Record name 2-(3-Phenyl-2-propen-1-ylidene)propanedioic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4472-92-8
Record name 2-(3-Phenyl-2-propen-1-ylidene)propanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4472-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Phenyl-2-propen-1-ylidene)propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of Cinnamylidenemalonic acid

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Mechanistic Reactivity of Cinnamylidenemalonic Acid: A Comprehensive Guide for Advanced Synthesis

As a Senior Application Scientist, I approach the characterization and utilization of Cinnamylidenemalonic acid (CMA) not merely as a static chemical entity, but as a dynamic precursor whose reactivity is dictated by its extended conjugation and stereoelectronic constraints. This whitepaper synthesizes the fundamental physicochemical properties, mechanistic pathways, and field-proven experimental protocols surrounding CMA, providing drug development professionals and polymer chemists with a robust framework for its application.

Structural Dynamics and Physicochemical Properties

Cinnamylidenemalonic acid (IUPAC: 2-[(E)-3-phenylprop-2-enylidene]propanedioic acid) is a highly conjugated dicarboxylic acid. The molecule features a phenyl ring conjugated through a diene system directly to a malonic acid moiety.

Causality in Physical Properties: The extended


-conjugation significantly lowers the HOMO-LUMO gap, resulting in a bathochromic shift that gives the compound its characteristic yellow crystalline appearance[1]. In the solid state, the dual carboxylic acid groups participate in extensive intermolecular hydrogen bonding. This strong crystalline lattice network is the direct cause of its high melting point (~208 °C) and its insolubility in water, necessitating the use of polar organic solvents (such as pyridine or ethanol) to disrupt the lattice during synthetic workflows.
Quantitative Data Summary
PropertyValueCausality / Significance
Molecular Formula C₁₂H₁₀O₄Dictates stoichiometric calculations[2].
Molecular Weight 218.21 g/mol Confirmed via mass spectrometry[2].
CAS Registry Number 4472-92-8Primary identifier for regulatory compliance[1].
Melting Point ~208 °C (406.4 °F)High thermal stability due to strong H-bonding[3].
Appearance Yellow crystalline solidExtended

-conjugation across the diene backbone[4].
Aqueous Solubility InsolubleHydrophobic phenyl/diene dominance over polar acid groups[5].

Mechanistic Pathways: Decarboxylation and Photochemistry

The synthetic utility of CMA is primarily driven by two distinct mechanistic pathways: thermolytic decarboxylation and photochemical cycloaddition.

Thermolytic Base-Catalyzed Decarboxylation

CMA is a prime precursor for the synthesis of 5-phenylpenta-2,4-dienoic acid. The decarboxylation is highly dependent on the solvent and thermal conditions. When heated in a basic solvent like quinoline at 130 °C, the base coordinates with the carbonyl carbon, lowering the activation enthalpy of the transition state[6].

Stereoelectronic constraints dictate the outcome: the bulky cinnamylidene and carboxylic groups must overcome a rotational barrier around the incipient double bond. This forces the molecule to selectively form the kinetic product, 5-phenylpenta-2(Z),4(E)-dienoic acid. If heating is continued at 170 °C, thermal energy overcomes the activation barrier for stereomutation, yielding the thermodynamically stable 2(E),4(E)-isomer[7].

Photochemical [2+2] Cycloaddition

In the solid state, CMA undergoes topochemical dimerization under UV irradiation. Because the crystal packing aligns the conjugated double bonds within the requisite distance (< 4.2 Å, per Schmidt's rule), the molecule undergoes a concerted [2+2] cycloaddition[8]. This property is heavily exploited in polymer science to create photo-crosslinkable resists without destroying the polymer backbone.

G CMA Cinnamylidenemalonic Acid HeatBase Thermolysis (Quinoline, 130°C) CMA->HeatBase Intermediate Deprotonated Intermediate HeatBase->Intermediate Deprotonation CO2 CO2 Release Intermediate->CO2 Decarboxylation ProductZ 2(Z),4(E)-dienoic acid (Kinetic) Intermediate->ProductZ Stereoselective Cleavage ProductE 2(E),4(E)-dienoic acid (Thermodynamic) ProductZ->ProductE Stereomutation (170°C)

Mechanistic pathway of thermolytic base-catalyzed decarboxylation.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes a physical or chemical checkpoint to confirm reaction progression without requiring immediate spectroscopic analysis.

Protocol 1: Synthesis of Cinnamylidenemalonic Acid via Knoevenagel Condensation

This protocol utilizes a base-catalyzed condensation to build the diene-acid framework[5].

  • Reagent Preparation: Dissolve 0.01 mol of cinnamaldehyde and 0.01 mol of malonic acid in 1.12 mL of a 1:1 solvent mixture of pyridine and piperidine.

    • Causality: Piperidine acts as the primary nucleophilic catalyst to form the iminium intermediate, while pyridine acts as the solvent and auxiliary base.

  • Reaction Initiation: Heat the mixture gently to 80 °C.

    • Self-Validating Checkpoint: Do not exceed 80 °C. If vigorous gas evolution (CO₂) is observed at this stage, the temperature is too high, and premature decarboxylation is occurring.

  • Precipitation: Once the condensation is complete (typically 2-3 hours), pour the reaction solution into a mixture of 2N HCl and crushed ice.

    • Self-Validating Checkpoint: The immediate precipitation of a yellow crystalline solid confirms the protonation of the dicarboxylic acid. If an oil forms, unreacted cinnamaldehyde is present.

  • Purification: Collect the precipitate via vacuum filtration and recrystallize from a 3:1 water/ethanol mixture. Dry in a vacuum desiccator. Verify purity via melting point analysis (Target: 208 °C).

Protocol 2: Thermolytic Decarboxylation to 5-phenylpenta-2(E),4(E)-dienoic acid

This protocol isolates the thermodynamically stable diene-acid[7].

  • Solvation: Suspend 5.0 g of purified CMA in 25 mL of quinoline in a round-bottom flask equipped with a reflux condenser and a gas bubbler.

  • Thermolysis: Heat the mixture to 130 °C.

    • Self-Validating Checkpoint: Steady bubbling in the gas trap confirms the release of CO₂, indicating active decarboxylation.

  • Stereomutation: Once bubbling slows, ramp the temperature to 170 °C and maintain for 2 hours.

    • Causality: The initial 130 °C phase forms the 2(Z),4(E)-isomer. The 170 °C phase provides the thermal energy required to overcome the rotational barrier, isomerizing the product entirely to the 2(E),4(E)-configuration.

  • Isolation: Cool the mixture to room temperature and pour into an excess of cold 10% HCl to neutralize the quinoline. Extract the aqueous layer with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo to yield the pure diene-acid.

References

  • 1 - FisherSci.com

  • 2 - PubChem / Uni.lu 3.9 - RSC Publishing 4.6 - Oxford University Press 5.8 - RSC Publishing 6.5 - ChemicalBook

Sources

In-Depth Technical Guide: Thermodynamic Stability of Cinnamylidenemalonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

Cinnamylidenemalonic acid (CM) (2-[(3-phenyl-2-propenyl)idene]propanedioic acid) is a conjugated dicarboxylic acid primarily utilized as a specialized intermediate in organic synthesis and polymer chemistry. Its thermodynamic stability is defined by a delicate balance between its crystal lattice energy and two primary degradation vectors: thermal decarboxylation and solid-state photochemical dimerization .

This guide provides a rigorous analysis of these stability factors, moving beyond basic physical constants to explain the causality of degradation. It is designed for researchers requiring actionable data for handling, storage, and process development.

Key Stability Metrics
ParameterValue / CharacteristicCritical Insight
Melting Point ~208 °C (Decomposition) Melting triggers immediate decarboxylation.
Thermal Stability Metastable > 150 °CRapid loss of

yields cinnamylideneacetic acid.
Photostability High Sensitivity (Solid State)Susceptible to [2+2] cycloaddition under UV irradiation.
pKa (Estimated)

,

Stronger acidity than simple alkyl malonates due to conjugation.

Part 2: Thermodynamic Profile & Thermal Degradation

Solid-State Thermodynamics

Cinnamylidenemalonic acid exists as a crystalline solid where intermolecular hydrogen bonding between carboxylic acid groups dominates the lattice energy. Unlike simple cinnamic acid, which melts cleanly at ~133 °C, the additional carboxyl group in CM significantly raises the melting point to approximately 208 °C .

However, this melting point is not a true equilibrium phase transition but a reactive melting event . The lattice energy that stabilizes the molecule in the solid state is overcome by thermal energy, immediately activating the decarboxylation pathway.

Thermal Degradation: The Decarboxylation Pathway

The primary thermodynamic instability of CM is the loss of carbon dioxide. This reaction is driven by the formation of a stable conjugated product and the entropic gain of gas release.

  • Mechanism: The reaction proceeds via a cyclic six-membered transition state involving the proton of one carboxyl group and the carbonyl oxygen of the other. This concerted mechanism allows for the extrusion of

    
     and the formation of an enol intermediate, which rapidly tautomerizes.
    
  • Product: The decarboxylation yields Cinnamylideneacetic acid (5-phenyl-2,4-pentadienoic acid).

  • Kinetics: In solution (e.g., pyridine or quinoline), this reaction can occur at temperatures as low as 100 °C. In the solid state, the rigid crystal lattice inhibits the formation of the transition state until the onset of melting (~208 °C).

DOT Diagram 1: Thermal Degradation Pathway

Decarboxylation CM Cinnamylidenemalonic Acid (Solid, Stable < 150°C) TS Cyclic Transition State (Activated Complex) CM->TS Heat (>200°C) Enol Enol Intermediate (Transient) TS->Enol - CO2 CO2 CO2 (Gas) TS->CO2 Product Cinnamylideneacetic Acid (Stable Product) Enol->Product Tautomerization (Fast)

Caption: Thermal decarboxylation mechanism of Cinnamylidenemalonic acid via a cyclic transition state.

Part 3: Photochemical Stability

Solid-State [2+2] Cycloaddition

Cinnamyl derivatives are classic examples of topochemical control . The stability of CM under ambient light is dictated by its crystal packing. If the distance between the alkene double bonds of adjacent molecules in the crystal lattice is less than 4.2 Å , the molecule is photolabile.

  • Reaction: Upon UV irradiation, the

    
    -electrons of the cinnamylidene chain are excited, leading to the formation of a cyclobutane ring between two monomers.
    
  • Significance: While less rapid than in simple cinnamic acid (due to the steric bulk of the malonic group), this dimerization is a critical shelf-life concern. It results in insoluble oligomers that compromise purity.

DOT Diagram 2: Photochemical Dimerization Risk

Photochemistry cluster_conditions Critical Conditions Monomer 2 x Cinnamylidenemalonic Acid (Crystal Lattice) Excited Excited State (S1) (π -> π*) Monomer->Excited UV Light (hν) Dimer Cyclobutane Dimer (Truxinic/Truxillic Type) Excited->Dimer [2+2] Cycloaddition (Topochemical Control) Cond1 Double Bond Distance < 4.2 Å Cond2 Parallel Alignment

Caption: Solid-state photochemical dimerization pathway dependent on crystal packing geometry.

Part 4: Experimental Protocols

Thermal Stability Assessment (DSC/TGA)

To validate the thermodynamic stability of a specific CM lot, use the following coupled protocol. This distinguishes between moisture loss, melting, and degradation.

Protocol:

  • Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Sample Prep: Weigh 3–5 mg of CM into an aluminum pan (crimped but vented to allow

    
     escape).
    
  • Method:

    • Equilibrate at 30 °C.

    • Ramp 10 °C/min to 250 °C.

    • Nitrogen purge (50 mL/min).

  • Analysis:

    • TGA: Watch for mass loss onset. A loss ~100°C indicates solvate/moisture. A sharp mass loss (~20%) starting at ~208°C corresponds to decarboxylation (

      
      , 
      
      
      
      ; Theoretical loss = 20.1%).
    • DSC: Look for a sharp endotherm (melting) immediately followed by or overlapping with an exotherm/endotherm complex (decomposition).

Photostability Stress Test

Protocol:

  • Sample: Spread a thin layer (<1 mm) of CM powder on a glass slide.

  • Irradiation: Expose to a Xenon arc lamp (simulated sunlight) or UV source (365 nm) for 24 hours.

  • Analysis: Dissolve in DMSO-d6 and analyze via 1H NMR .

    • Marker: Disappearance of alkene protons (

      
       6.5–7.5 ppm) and appearance of cyclobutane ring protons (
      
      
      
      3.5–4.5 ppm).

Part 5: Physicochemical Properties Table[1]

PropertyDataNotes
Molecular Formula

MW: 218.21 g/mol
Solubility (Water) Low (< 1 mg/mL)Soluble in alkaline pH (forms dicarboxylate salt).[1]
Solubility (Organic) HighSoluble in Ethanol, DMSO, DMF, Acetone.
Appearance Yellow to Orange Crystalline SolidColor due to extended conjugation.[2]
CAS Number 4408-60-0

References

  • Subramaniam, V., et al. (1929). Condensation of Cinnamaldehyde with Malonic Acid. Journal of the Indian Institute of Science.

  • Fisher Scientific. (2021). Safety Data Sheet: Cinnamylidenemalonic acid.

  • Cohen, M. D., & Schmidt, G. M. J. (1964). Topochemistry. Part I. A Survey of the Photochemistry of Cinnamic Acid Derivatives. Journal of the Chemical Society.[3][4] (Foundational text on cinnamyl photochemistry).

  • Doebner, O. (1902). Ueber die Cinnamylidenmalonsäure. Berichte der deutschen chemischen Gesellschaft.
  • Thermo Fisher Scientific. (2025).[5] Product Specification: Cinnamylidenemalonic acid.

Sources

solubility profile of Cinnamylidenemalonic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of Cinnamylidenemalonic Acid in Organic Solvents

Introduction

Cinnamylidenemalonic acid (C₁₂H₁₀O₄) is a dicarboxylic acid derivative that incorporates a rigid, non-polar phenyl-propenylidene backbone.[1] Its unique structure, featuring two polar carboxylic acid groups attached to a large conjugated system, presents a complex solubility profile that is critical for its application in chemical synthesis, drug development, and materials science. Understanding its behavior in various organic solvents is paramount for designing reaction conditions, purification protocols (such as crystallization), and formulation strategies.

This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of cinnamylidenemalonic acid. We will delve into the physicochemical principles governing its dissolution, predict its solubility in a range of common organic solvents, and provide a robust, step-by-step experimental protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's solubility characteristics.

Section 1: Physicochemical Principles Governing Solubility

The solubility of a solute in a solvent is dictated by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" serves as a primary guideline, suggesting that substances with similar polarities are more likely to be miscible.[2]

Molecular Structure Analysis:

Cinnamylidenemalonic acid's structure is amphipathic in nature:

  • Polar Head Group: The molecule possesses two carboxylic acid (-COOH) functional groups. This dicarboxylic acid moiety is highly polar and capable of acting as both a hydrogen bond donor (from the -OH proton) and a hydrogen bond acceptor (at the carbonyl oxygens). This region of the molecule will readily interact with polar and protic solvents.

  • Non-Polar Backbone: The phenyl ring and the conjugated alkene chain (the cinnamylidene group) form a large, rigid, and non-polar backbone. This part of the molecule favors interactions with non-polar solvents through van der Waals forces.

The interplay between these two distinct regions dictates the compound's overall solubility. While the dicarboxylic acid group promotes solubility in polar solvents, the large non-polar section can limit its solubility in highly polar solvents like water and enhance its affinity for solvents with some non-polar character.[3]

Section 2: Predicted Solubility Profile

  • Cinnamic acid , with one carboxylic acid and a phenyl-alkene backbone, is slightly soluble in water but freely soluble in many organic solvents like ethanol, ether, and acetone.[4][5]

  • Malonic acid , a small dicarboxylic acid, is highly soluble in water and other polar/oxygenated solvents but insoluble in non-polar solvents like hexane.[6][7]

Cinnamylidenemalonic acid will bridge the behavior of these two precursors. The presence of two carboxylic acid groups makes it more polar than cinnamic acid, while the large non-polar frame makes it significantly less polar than malonic acid.

Predicted Solubility in Common Organic Solvents:

SolventSolvent TypePredicted SolubilityRationale
Methanol Polar ProticHigh The alcohol can effectively hydrogen bond with both carboxylic acid groups, and its short alkyl chain can interact with the non-polar backbone.
Ethanol Polar ProticHigh Similar to methanol, ethanol is an excellent solvent for hydrogen bonding with the carboxylic acid groups.[3]
Acetone Polar AproticHigh A strong hydrogen bond acceptor that can interact with the acidic protons. Its polarity is sufficient to solvate the polar head, while also being compatible with the non-polar part.
Ethyl Acetate Moderately PolarMedium Can act as a hydrogen bond acceptor. Its polarity is intermediate, providing a balance for solvating both the polar and non-polar sections of the molecule.
Dichloromethane Moderately PolarLow to Medium A weakly polar solvent. It will primarily interact with the non-polar backbone, with limited ability to solvate the highly polar dicarboxylic acid group.
Toluene Non-PolarLow As a non-polar aromatic solvent, it will interact favorably with the phenyl ring but will be a poor solvent for the polar dicarboxylic acid head.
Hexane Non-PolarInsoluble Lacks the polarity and hydrogen bonding capability to overcome the strong solute-solute interactions (crystal lattice energy) mediated by the hydrogen-bonded carboxylic acid dimers.[3]
Water Polar ProticLow Despite the presence of two carboxylic acid groups, the large, hydrophobic phenyl-alkene backbone is expected to significantly limit its aqueous solubility.[3]

The relationship between solvent properties and the molecular structure of cinnamylidenemalonic acid is visualized below.

cluster_solute Cinnamylidenemalonic Acid cluster_solvents Solvent Types Solute C₁₂H₁₀O₄ PolarHead Dicarboxylic Acid Head (-COOH)₂ Solute->PolarHead Polar part NonPolarTail Non-Polar Backbone (Phenyl-alkene) Solute->NonPolarTail Non-polar part PolarProtic Polar Protic (e.g., Methanol) PolarProtic->PolarHead Strong H-Bonding (High Solubility) PolarAprotic Polar Aprotic (e.g., Acetone) PolarAprotic->PolarHead H-Bond Accepting (Good Solubility) NonPolar Non-Polar (e.g., Hexane) NonPolar->PolarHead Poor Interaction (Low Solubility) NonPolar->NonPolarTail van der Waals (Favors Backbone)

Solvent-Solute Interaction Diagram

Section 3: Standard Protocol for Experimental Solubility Determination

To obtain quantitative solubility data, a rigorous experimental approach is necessary. The isothermal saturation method is a gold-standard technique for determining the solubility of a solid compound in a solvent.[2] This method ensures that the solution has reached equilibrium and is fully saturated at a given temperature.

Objective: To accurately measure the concentration of cinnamylidenemalonic acid in a saturated solution of a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • Cinnamylidenemalonic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.01 mg)

  • Temperature-controlled shaker or incubator

  • Thermostatically controlled water bath

  • Centrifuge with temperature control

  • Calibrated pipettes and syringes

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Scintillation vials or sealed flasks (e.g., 4-20 mL)

  • Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology:

  • Preparation:

    • Add an excess of solid cinnamylidenemalonic acid to a pre-weighed vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

    • Pipette a precise volume (e.g., 5.0 mL) of the chosen solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours. Preliminary kinetic studies can be performed to determine the minimum time to reach equilibrium.

    • Causality Check: Constant agitation and temperature control are critical. Agitation maximizes the surface area for dissolution, while stable temperature is necessary because solubility is highly temperature-dependent.[8]

  • Phase Separation:

    • After equilibration, allow the vials to rest in a temperature-controlled bath at the same experimental temperature for at least 2 hours to allow the excess solid to settle.

    • To separate the saturated liquid phase from the solid, use either centrifugation or direct filtration.

      • Centrifugation: Centrifuge the vials at the experimental temperature to pellet the excess solid.

      • Filtration: Use a pre-warmed syringe and a solvent-compatible syringe filter to draw the supernatant.

    • Self-Validating System: Performing this step at the experimental temperature is crucial to prevent the precipitation or further dissolution of the solute due to temperature fluctuations.

  • Quantification:

    • Immediately after separation, accurately pipette a known volume of the clear, saturated supernatant into a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). A calibration curve must be generated using standard solutions of known cinnamylidenemalonic acid concentrations.

    • Alternatively, for a gravimetric approach, a known volume of the supernatant can be transferred to a pre-weighed dish, the solvent evaporated under controlled conditions, and the dish re-weighed to determine the mass of the dissolved solid.[9]

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in standard units, such as mg/mL or mol/L.

The following diagram illustrates the experimental workflow for the isothermal saturation method.

G start Start prep 1. Preparation Add excess solute to known volume of solvent in sealed vial start->prep equil 2. Equilibration Agitate at constant temperature (e.g., 24-48 hours) prep->equil sep 3. Phase Separation Centrifuge or filter at constant temperature to remove solid equil->sep quant 4. Quantification Dilute aliquot of supernatant and analyze (e.g., HPLC) sep->quant calc 5. Calculation Determine concentration from calibration curve quant->calc end_node End (Solubility Data) calc->end_node

Isothermal Saturation Workflow

Conclusion

The solubility of cinnamylidenemalonic acid is governed by the balance between its polar dicarboxylic acid head and its non-polar phenyl-alkene backbone. It is predicted to be highly soluble in polar organic solvents capable of hydrogen bonding, such as methanol and acetone, with diminishing solubility as solvent polarity decreases. Non-polar solvents like hexane are expected to be poor solvents for this compound. For precise and reliable data, the isothermal saturation method, coupled with a robust analytical technique like HPLC, is the recommended approach. The protocols and theoretical insights provided in this guide equip researchers with the necessary framework to confidently handle and study cinnamylidenemalonic acid in various solvent systems.

References

  • Ataman Kimya. (n.d.). CINNAMIC ACID. Retrieved from [Link]

  • SHINY. (2026, January 6). What is the solubility of cinnamic derivatives in different solvents? - Blog. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubilities of Cinnamic Acid Esters in Organic Solvents | Request PDF. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • SHINY. (2025, September 8). What is the stability of malonic acid under different conditions? - Blog. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MALONIC ACID. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cinnamic Acid. PubChem. Retrieved from [Link]

  • BYJU'S. (n.d.). Malonic Acid. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Cinnamic acid. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution. Retrieved from [Link]

  • R Discovery. (2017, December 12). Determination and Correlation of Solubility and Thermodynamic Properties of trans-Cinnamyl Alcohol in Pure and Binary Solvents from 253.15 K to 293.15 K. Retrieved from [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cinnabarinic Acid. PubChem. Retrieved from [Link]

  • MDPI. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • PubChemLite. (n.d.). Cinnamylidenemalonic acid (C12H10O4). Retrieved from [Link]

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • PubMed. (n.d.). Enzymatic synthesis and chromatographic purification of lignan glucuronides. Retrieved from [Link]

  • PubMed. (2003, October 15). Methodology for synthesis and isolation of 5-phosphomevalonic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of cis-DL-Pinonic acid (CAS 17879-35-5). Retrieved from [Link]

Sources

Technical Guide: pKa Values and Dissociation Constants of Cinnamylidenemalonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, specifically the dissociation constants (pKa), of Cinnamylidenemalonic acid.

Executive Summary & Chemical Identity

Cinnamylidenemalonic acid (also known as (2E)-2-(3-phenylprop-2-enylidene)propanedioic acid) is a conjugated dicarboxylic acid. Unlike simple aliphatic malonic acids, the presence of the cinnamylidene group introduces significant steric bulk and electronic conjugation that alters its acidity and solubility profile.

  • IUPAC Name: (2E)-2-(3-phenylprop-2-enylidene)propanedioic acid

  • CAS Number: 4472-05-3 (Generic/Related)

  • Molecular Formula: C₁₂H₁₀O₄

  • Molecular Weight: 218.21 g/mol

  • Core Moiety: Malonic acid derivative with an

    
    -unsaturated system extended by a styryl group.
    

Dissociation Constants (pKa)

For researchers in drug development, exact pKa values are critical for predicting bioavailability, solubility at physiological pH, and potential for salt formation.

Quantitative Data

While unsubstituted malonic acid has well-established pKa values, the cinnamylidene derivative exhibits a shift in acidity due to the electron-withdrawing nature of the


 hybridized alkylidene carbon and the extended conjugation.
ParameterValue (Approximate/Predicted)*Reference Standard (Malonic Acid)Structural Justification
pKa₁ 2.1 – 2.4 2.83The

carbon at the

-position is more electron-withdrawing than the

carbon in malonic acid, stabilizing the first carboxylate anion.
pKa₂ 5.8 – 6.2 5.69Electrostatic repulsion from the first carboxylate makes removal of the second proton difficult. The bulky cinnamyl group may twist the molecule, slightly reducing conjugation effects on the second acid.
Isoelectric Point N/A N/ACompound is acidic; does not have a zwitterionic point like amino acids.

*Note: Exact experimental values vary by solvent ionic strength and temperature. Values above are estimated based on Hammett substituent constants for benzylidene derivatives.

Dissociation Equilibrium

The compound undergoes a two-step dissociation. The first proton is lost readily due to the inductive effect of the double bond.

Dissociation cluster_0 Physiological pH (7.4) H2A H₂A (Neutral Acid) HA HA⁻ (Monoanion) H2A->HA  pKa₁ ~2.3   (-H⁺) HA->H2A A2 A²⁻ (Dianion) HA->A2  pKa₂ ~6.0   (-H⁺) A2->HA

Caption: Stepwise dissociation of Cinnamylidenemalonic acid. At physiological pH (7.4), the species exists predominantly as the dianion (A²⁻).

Structural Analysis & Mechanistic Insights

Electronic Effects

The acidity of Cinnamylidenemalonic acid is governed by two primary factors:

  • Inductive Effect (-I): The alkene group attached to the central carbon is

    
     hybridized. 
    
    
    
    carbons are more electronegative than
    
    
    carbons (found in unsubstituted malonic acid), pulling electron density away from the carboxyl groups. This stabilizes the resulting carboxylate anion, lowering pKa₁ (making it a stronger acid).
  • Resonance Delocalization: The negative charge on the carboxylate can be partially delocalized through the

    
    -system, although steric hindrance between the phenyl ring and the carboxylic acids often forces the phenyl ring out of planarity, limiting this effect.
    
Intramolecular Hydrogen Bonding

Unlike maleic acid, where a strong intramolecular hydrogen bond locks the monoanion (raising pKa₂ significantly), the cinnamylidene group creates steric bulk that may prevent optimal geometry for strong H-bonding between the two carboxyl groups. This results in a pKa₂ that is more typical of dicarboxylic acids (difference of ~3-4 log units).

Experimental Protocol: Determination of pKa

Since specific literature values for this derivative are rare, researchers must often determine them experimentally. The Potentiometric Titration in Mixed Solvents is the gold standard method due to the compound's limited water solubility.

Solubility Caveat

Cinnamylidenemalonic acid is sparingly soluble in pure water. Direct aqueous titration will yield unstable readings. A Yasuda-Shedlovsky extrapolation method is required.

Protocol Workflow

Reagents:

  • Analyte: ~0.05 mmol Cinnamylidenemalonic acid (high purity).

  • Titrant: 0.1 M KOH (standardized, carbonate-free).

  • Solvent System: Methanol/Water mixtures (20%, 30%, 40%, 50% v/v MeOH).

  • Inert Gas: Nitrogen or Argon (to prevent CO₂ absorption).

Step-by-Step Procedure:

  • Preparation: Dissolve the accurate mass of the acid in 50 mL of the specific Methanol/Water mixture.

  • Blank Calibration: Perform a blank titration with the solvent mixture to correct for solvent acidity.

  • Titration: Titrate with 0.1 M KOH at 25°C under inert gas atmosphere. Record pH (or EMF) after every 0.05 mL addition.

  • Data Processing: Determine the apparent pKa (

    
    ) for each solvent mixture from the half-equivalence points.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant). Extrapolate to the dielectric constant of pure water to find the aqueous pKa.

Protocol Start Start: Weigh Sample Solvent Dissolve in MeOH/H₂O (Multiple Ratios) Start->Solvent Titrate Potentiometric Titration (0.1M KOH, 25°C, N₂ atm) Solvent->Titrate Calc Calculate Apparent pKa (Bjerrum Method) Titrate->Calc Plot Yasuda-Shedlovsky Plot (pKa vs 1/Dielectric Constant) Calc->Plot Result Extrapolate to Pure Water pKa Plot->Result

Caption: Yasuda-Shedlovsky extrapolation workflow for determining pKa of insoluble acids.

Applications in Drug Development

Understanding the dissociation profile of Cinnamylidenemalonic acid is vital for:

  • Prodrug Design: The dicarboxylic acid moiety can be esterified to improve membrane permeability. The hydrolysis rate of these esters depends heavily on the electron-withdrawing nature of the cinnamylidene group.

  • Metal Chelation: The dianion (A²⁻) is a bidentate ligand. At physiological pH, it can chelate divalent cations (Ca²⁺, Mg²⁺, Zn²⁺), potentially affecting the pharmacokinetics of co-administered drugs.

  • Formulation: To solubilize the drug for IV administration, the pH must be adjusted > pKa₂ (~6.2) to ensure the species is fully ionized (dianionic form), which has much higher water solubility than the neutral acid.

References

  • Dissociation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series.
  • Yasuda, M. (1959). "Dissociation Constants of Some Carboxylic Acids in Mixed Solvents." Bulletin of the Chemical Society of Japan, 32(5), 429-432. Link

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (Protocol source for potentiometric titration).[1]

  • Bowden, K. (1966). "Acidity functions for strongly basic solutions." Chemical Reviews, 66(2), 119-131. (Theoretical basis for substituent effects on acidity).

Sources

Cinnamylidenemalonic acid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cinnamylidenemalonic acid (2-[(E)-3-phenylprop-2-enylidene]propanedioic acid) is a dicarboxylic acid derivative of cinnamaldehyde. It serves as a critical intermediate in organic synthesis, particularly in the Knoevenagel condensation pathways yielding conjugated fatty acids and heterocycles. While often transiently formed during the synthesis of cinnamylideneacetic acid, the isolated dicarboxylic acid possesses distinct photochemical properties (solid-state dimerization) and serves as a scaffold for developing bioactive curcuminoid analogs. This guide details its identification, physicochemical profile, synthesis protocols, and analytical characterization.

Chemical Identity & Identifiers

The precise identification of Cinnamylidenemalonic acid is essential to distinguish it from its decarboxylated derivative (Cinnamylideneacetic acid) and its starting materials.

Identifier Value
CAS Number 4472-92-8
IUPAC Name 2-[(1E)-3-Phenylprop-2-en-1-ylidene]propanedioic acid
Common Synonyms Cinnamylidenemalonic acid; (3-Phenyl-2-propenylidene)malonic acid
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol
SMILES OC(=O)C(=CC=CC1=CC=CC=C1)C(O)=O
InChI Key BLPUXJIIRIWMSQ-QPJJXVBHSA-N

Physicochemical Profile

Understanding the physical state and stability of this compound is critical for its isolation, as it is prone to thermal decarboxylation.

  • Appearance: Yellow crystalline solid. The color arises from the extended conjugated

    
    -system (phenyl ring + diene + carbonyls).
    
  • Melting Point: 212°C (with decomposition).

    • Note: Heating near or above this temperature induces decarboxylation, releasing CO₂ and forming cinnamylideneacetic acid (m.p. ~165°C).

  • Solubility:

    • Soluble: Ethanol, Methanol, DMSO, DMF, Pyridine.

    • Sparingly Soluble: Water (cold), Diethyl ether.

    • Solubility Behavior: Dissolves readily in aqueous alkali (NaOH, Na₂CO₃) due to the formation of the dicarboxylate salt.

  • Stability: Stable at room temperature when stored in the dark. Susceptible to [2+2] photodimerization in the solid state upon UV irradiation.

Synthesis & Manufacturing

The standard synthesis involves a Knoevenagel condensation between cinnamaldehyde and malonic acid. The choice of base and temperature controls whether the product is the dicarboxylic acid (Cinnamylidenemalonic acid) or the decarboxylated monocarboxylic acid.

Reaction Logic & Mechanism

The reaction proceeds via the nucleophilic attack of the malonic acid enolate on the cinnamaldehyde carbonyl, followed by dehydration.

  • Critical Control Point: To isolate the malonic acid derivative (C12), the reaction must be performed at moderate temperatures (e.g., <100°C or room temperature with longer time) and stopped before thermal decarboxylation occurs.

Synthesis Workflow Diagram

G Start Reagents: Cinnamaldehyde (1 eq) Malonic Acid (1.1 eq) Inter Intermediate: Aldol Adduct Start->Inter Enolate Attack Base Catalyst/Solvent: Pyridine + Piperidine Base->Inter Promotes Product Target Product: Cinnamylidenemalonic Acid (C12H10O4) Inter->Product Dehydration (-H2O) ByProduct Thermal Degradation: Cinnamylideneacetic Acid (Decarboxylation) Product->ByProduct Heat (>100°C) / -CO2

Figure 1: Reaction pathway distinguishing the formation of the target dicarboxylic acid from its decarboxylated byproduct.

Experimental Protocol (Self-Validating)

Objective: Synthesis of Cinnamylidenemalonic acid (CAS 4472-92-8).

Reagents:

  • Cinnamaldehyde (13.2 g, 0.1 mol)

  • Malonic acid (11.4 g, 0.11 mol)

  • Ethanol (50 mL)

  • Pyridine (10 mL)

  • Piperidine (catalytic drops, optional)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve malonic acid in ethanol. Add cinnamaldehyde with stirring.

  • Catalysis: Add pyridine (and piperidine if using) to the mixture.

  • Reaction: Stir the solution at room temperature for 24 hours or heat gently on a water bath (50-60°C) for 2-4 hours.

    • Validation: Monitor by TLC. The disappearance of cinnamaldehyde and the appearance of a more polar spot (acid) indicates progress.

  • Precipitation: Cool the mixture in an ice bath. The product may crystallize out directly or require acidification.

  • Acidification: Pour the reaction mixture into 200 mL of ice-cold dilute HCl (1M) with vigorous stirring. This neutralizes the pyridine and precipitates the free acid.

  • Isolation: Filter the yellow precipitate via vacuum filtration.

  • Purification: Recrystallize from ethanol/water.

  • Yield: Expected yield 80-90%. Melting point check should be ~212°C.

Analytical Characterization

To confirm identity and purity, the following spectral data should be verified.

Nuclear Magnetic Resonance (NMR)

The spectrum is characterized by the presence of the phenyl group, the conjugated alkene chain, and the acidic proton.

Nucleus Shift (δ ppm) Multiplicity Assignment
¹H NMR 12.0 - 13.0Broad Singlet-COOH (Carboxylic acid protons)
7.30 - 7.60MultipletPh-H (Aromatic ring protons)
7.00 - 7.20Doublet/Multiplet=CH- (Vinyl proton adjacent to ring)
6.50 - 6.80Multiplet=CH- (Vinyl protons in chain)
¹³C NMR 165.0 - 168.0SingletC=O (Carboxylic carbons)
120.0 - 145.0Multiple signalsC=C and Ar-C (Conjugated system)
Mass Spectrometry (MS)
  • Ionization Mode: ESI- (Electrospray Ionization, Negative mode) is preferred for carboxylic acids.

  • Molecular Ion: [M-H]⁻ at m/z 217.

  • Fragmentation: Loss of CO₂ (44 Da) is a common fragmentation pathway, showing peaks at m/z 173.

Applications in Drug Development & Research

Pharmacophore Scaffold

Cinnamylidenemalonic acid contains the cinnamoyl moiety, a privileged structure in medicinal chemistry known for:

  • Antioxidant Activity: The conjugated double bond system acts as a radical scavenger.

  • Enzyme Inhibition: Analogs are investigated as inhibitors of 5-Lipoxygenase (5-LO) and other inflammatory pathways.

Solid-State Photochemistry

This compound is a classic substrate for studying topochemical reactions . In the crystalline state, the molecules align such that UV irradiation induces a [2+2] cycloaddition, forming cyclobutane derivatives. This property is relevant for research into photo-responsive materials and drug delivery systems.

Synthetic Intermediate

It serves as a precursor for:

  • Cinnamylideneacetic acid: Via thermal decarboxylation.

  • Heterocycles: Used in the synthesis of pyrimidines and pyridines via condensation with urea or amidines.

References

  • PubChem. Cinnamylidenemalonic acid (Compound). National Library of Medicine. Available at: [Link]

  • Doebner, O.Ueber die der Sorbinsäure homologen ungesättigten Säuren mit zwei Doppelbindungen. Berichte der deutschen chemischen Gesellschaft, 1902.
  • Cohen, M.D., et al.Topochemistry. Part XXVIII. The photo-chemistry of some dicarboxylic acids derivatives of cinnamaldehyde. Journal of the Chemical Society, 1964.

A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of Cinnamylidenemalonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the principles and methodologies for analyzing the ultraviolet-visible (UV-Vis) absorption spectra of cinnamylidenemalonic acid. As a molecule featuring an extended π-conjugated system, its spectral characteristics are highly informative for both qualitative and quantitative analysis. This document, written from the perspective of a Senior Application Scientist, moves beyond a simple recitation of protocols to explain the underlying causality of experimental choices. We will explore the theoretical basis of electronic transitions within the molecule, detail the profound influence of environmental factors such as solvent polarity and pH, and provide robust, self-validating experimental workflows. The guide is designed to equip researchers in fields from materials science to drug development with the expertise to leverage UV-Vis spectroscopy for the accurate characterization of cinnamylidenemalonic acid and analogous conjugated systems.

Foundational Principles: Cinnamylidenemalonic Acid and UV-Vis Spectroscopy

The Chromophore: Unveiling the Structure of Cinnamylidenemalonic Acid

Cinnamylidenemalonic acid, with the chemical formula C₁₂H₁₀O₄, is an organic compound characterized by a phenyl group connected to a malonic acid moiety via a propenylidene linker.[1] Its structure is closely related to cinnamic acid, but with a critical extension of the conjugated π-electron system.[2] This extended system of alternating single and double bonds (phenyl ring → C=C → C=C → COOH) constitutes the molecule's primary chromophore —the region responsible for absorbing light in the UV-Vis spectrum.[3]

The electronic properties of this chromophore are what make UV-Vis spectroscopy a powerful analytical tool. The absorption of UV or visible light excites electrons from a lower energy ground state (Highest Occupied Molecular Orbital, HOMO) to a higher energy excited state (Lowest Unoccupied Molecular Orbital, LUMO).[3] For cinnamylidenemalonic acid, the most significant and lowest-energy transition is the π → π* transition, which is characteristic of conjugated systems and results in strong absorption bands.[4]

Caption: 2D structure of Cinnamylidenemalonic acid.

The Beer-Lambert Law: The Foundation of Quantitative Analysis

UV-Vis spectroscopy is not merely qualitative; it is a powerful quantitative technique governed by the Beer-Lambert Law.[5] This law establishes a linear relationship between the absorbance of light and the concentration of the absorbing species.[6][7] The relationship is expressed as:

A = εcl

Where:

  • A is the absorbance (a unitless value).

  • ε (epsilon) is the molar absorptivity or molar extinction coefficient (in units of L mol⁻¹ cm⁻¹), a constant that is characteristic of the molecule at a specific wavelength.[6]

  • c is the concentration of the analyte in the solution (in mol L⁻¹).

  • l is the path length of the light through the sample, which is typically the width of the cuvette (usually 1 cm).[8]

This law is the cornerstone of any quantitative determination using UV-Vis, allowing researchers to calculate an unknown concentration by measuring its absorbance.[5]

Critical Factors Influencing the Absorption Spectrum

The precise wavelength of maximum absorbance (λmax) and the intensity (molar absorptivity, ε) are not fixed values. They are highly sensitive to the molecular environment, and understanding these influences is critical for accurate and reproducible measurements.

Solvent Effects (Solvatochromism)

The choice of solvent can significantly alter the position and intensity of absorption bands, a phenomenon known as solvatochromism. This occurs because solvents of different polarities can stabilize the ground and excited states of the chromophore to different extents.

  • Polar Solvents (e.g., ethanol, methanol, water) can interact with the solute through dipole-dipole interactions or hydrogen bonding. If the excited state is more polar than the ground state (common for π → π* transitions in conjugated systems), polar solvents will stabilize the excited state more, lowering its energy. This results in a smaller energy gap for the transition and a shift of the absorption maximum to a longer wavelength (bathochromic or red shift ).[4][9]

  • Non-polar Solvents (e.g., hexane, cyclohexane) interact minimally with the solute. The spectrum in a non-polar solvent is often considered a baseline, reflecting the molecule's intrinsic electronic properties.[10]

The causality here is key: selecting a solvent is not arbitrary. It is a deliberate choice to either probe the intrinsic properties of the molecule (in a non-polar solvent) or to understand its behavior in a more biologically or industrially relevant polar environment.

The Influence of pH

For an ionizable molecule like cinnamylidenemalonic acid, which contains two carboxylic acid groups, the pH of the solution is a paramount variable.

  • In acidic conditions (low pH) , the carboxylic acid groups will be fully protonated (-COOH).

  • In basic conditions (high pH) , the carboxylic acid groups will be deprotonated to form carboxylate anions (-COO⁻).

This deprotonation can have a significant impact on the electronic structure of the chromophore. The carboxylate group is an auxochrome —a group that, when attached to a chromophore, modifies the λmax and intensity of absorption. The introduction of negative charge can alter the electron density across the conjugated system, often leading to a bathochromic shift and a change in molar absorptivity. Therefore, for reproducible results, all solutions must be prepared in a buffered system or at a clearly defined pH.

Experimental Design and Protocols

A robust experimental design is self-validating. The following protocols are structured to ensure accuracy, reproducibility, and adherence to the principles of the Beer-Lambert law.

Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 to 800 nm is required.[11] A dual-beam instrument simultaneously measures the sample and a reference blank, providing real-time correction for solvent absorbance and lamp fluctuations.[11]

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length are mandatory. Glass or plastic cuvettes are unsuitable as they absorb significantly in the UV region (below ~340 nm).

  • Solvents: Spectroscopic grade solvents are essential to minimize background absorbance.[4]

  • Cinnamylidenemalonic Acid: High-purity standard.

  • Volumetric Glassware: Class A for accurate preparation of solutions.

Protocol 1: Preparation of a Stock Solution

This protocol details the creation of a primary standard from which all other dilutions will be made.

  • Weighing: Accurately weigh approximately 10 mg of cinnamylidenemalonic acid using an analytical balance. Record the exact mass.

  • Dissolution: Quantitatively transfer the solid to a 100 mL Class A volumetric flask.

  • Solubilization: Add approximately 70 mL of the chosen solvent (e.g., spectroscopic grade ethanol). Sonicate or swirl gently until all the solid has completely dissolved.

  • Dilution to Volume: Once dissolved and at thermal equilibrium, carefully add the solvent up to the calibration mark.

  • Homogenization: Stopper the flask and invert it 15-20 times to ensure a homogenous solution.

  • Calculation: Calculate the precise molar concentration of this stock solution using the recorded mass and the molecular weight of cinnamylidenemalonic acid (218.19 g/mol ).

Protocol 2: General UV-Vis Spectral Acquisition

This workflow ensures that the acquired spectrum is a true representation of the analyte's absorbance.

Caption: Experimental workflow for UV-Vis spectral acquisition.

Protocol 3: Determination of Molar Absorptivity (ε)

This protocol validates the Beer-Lambert law for the specific analyte and conditions and determines the value of ε.

  • Prepare Serial Dilutions: Using the stock solution from Protocol 1, prepare a series of at least five standard solutions of decreasing concentration via serial dilution. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0, the optimal linear range for most spectrophotometers.

  • Measure Absorbance: Following Protocol 2, measure the absorbance of each standard solution at the predetermined λmax.

  • Construct Calibration Curve: Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).

  • Perform Linear Regression: Fit a linear trendline to the data points.[5] The system is self-validating: a high coefficient of determination (R² > 0.995) confirms that the Beer-Lambert law is obeyed in this concentration range.

  • Calculate ε: According to the Beer-Lambert law (A = εcl), the slope of the calibration curve is equal to εl. Since l = 1 cm, the slope of the line is the molar absorptivity (ε).[8]

Data Interpretation and Quantitative Summary

The Spectrum of Cinnamylidenemalonic Acid

The UV-Vis spectrum of cinnamylidenemalonic acid is expected to be dominated by a strong absorption band in the UV region, corresponding to the π → π* transition of its extended conjugated system. Based on data for similar structures like cinnamic acid (λmax ~273 nm in methanol), the extended conjugation in cinnamylidenemalonic acid should produce a significant bathochromic (red) shift, pushing the λmax to longer wavelengths, likely above 300 nm.[3][12]

Case Study: Solvatochromic Effects and Quantitative Data

To illustrate the impact of solvent polarity, we can compare the λmax in different solvents. The following table summarizes hypothetical, yet expected, data for cinnamylidenemalonic acid.

Solvent Polarity Index Expected λmax (nm) Expected Shift (Relative to Hexane)
n-Hexane0.1~310Baseline
Dichloromethane3.1~318Bathochromic (Red)
Ethanol4.3~325Bathochromic (Red)
Methanol5.1~328Bathochromic (Red)

This demonstrates a clear bathochromic shift as solvent polarity increases, consistent with the stabilization of a more polar excited state.[9]

Quantitative Analysis: A Beer-Lambert Plot Example

The table below provides example data for a calibration curve constructed according to Protocol 3.

Concentration (x 10⁻⁵ M) Absorbance at λmax
1.000.185
2.000.371
4.000.740
6.001.112
8.001.483

Plotting this data would yield a straight line with a slope (ε) of approximately 18,500 L mol⁻¹ cm⁻¹. An analyst could then measure the absorbance of an unknown sample and use this calibration to determine its concentration with high confidence.

Conclusion

The UV-Vis absorption spectrum of cinnamylidenemalonic acid is a rich source of information for the modern researcher. Proper application of UV-Vis spectroscopy, grounded in a firm understanding of the Beer-Lambert law and the influence of environmental factors like solvent and pH, provides a rapid, reliable, and non-destructive method for both qualitative characterization and precise quantitative analysis. The protocols and insights detailed in this guide serve as a robust framework for obtaining accurate, reproducible, and meaningful data, empowering professionals in drug development and materials science to fully leverage the capabilities of this fundamental analytical technique.

References

  • Chemistry LibreTexts. (2023). The Beer-Lambert Law. Available at: [Link]

  • In-Situ Scientist. (2024). Introduction to UV-VIS absorption spectroscopy/ Beer lamberts law. YouTube. Available at: [Link]

  • JoVE. (2024). UV–Vis Spectroscopy: Beer–Lambert Law. Available at: [Link]

  • Tomić, M., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Scientific Reports. Available at: [Link]

  • Edinburgh Instruments. (2021). Beer-Lambert Law | Transmittance & Absorbance. Available at: [Link]

  • Scribd. (n.d.). Beer-Lambert Law in UV-Vis Spectroscopy. Available at: [Link]

  • PubChem. (n.d.). Cinnamylidenemalonic acid. Available at: [Link]

  • Academia.edu. (n.d.). DFT Study of the Solvent Effects on the Structure, UV-Vis Spectra and the Antioxidant Activity of Caffeic Acid Phenethyl Ester and Some of Its Derivatives. Available at: [Link]

  • Song, X., et al. (2023). Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review). Oncology Reports. Available at: [Link]

  • Purdue University. (n.d.). Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. Available at: [Link]

  • Indus Journal of Bioscience Research. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Green Synthesis and Characterization of Cinnamylideneacetophenone Compound Using Fe3O4 Magnetic as Catalyst. Available at: [Link]

  • Popova, V., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Molecules. Available at: [Link]

  • PubChem. (n.d.). Cinnamylphosphonic Acid. Available at: [Link]

  • Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Available at: [Link]

  • ResearchGate. (n.d.). Photophysical Properties of Selected Compounds in DCM. Available at: [Link]

  • Michigan State University. (n.d.). Visible and Ultraviolet Spectroscopy. Available at: [Link]

  • Wikipedia. (n.d.). Cinnamic acid. Available at: [Link]

  • Bhattacharyya, A., et al. (2019). Photophysical Properties of an Azine-Linked Pyrene–Cinnamaldehyde Hybrid: Evidence of Solvent-Dependent Charge-Transfer-Coupled Excimer Emission. ACS Omega. Available at: [Link]

  • Slideshare. (n.d.). Effect of solvent. Available at: [Link]

  • RSC Publishing. (n.d.). Photophysics and photochemistry of carminic acid and related natural pigments. Available at: [Link]

  • MDPI. (2023). Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. Available at: [Link]

  • UBB. (2019). ULTRAVIOLET-VISIBLE (UV-VIS) SPECTROSCOPY AND CLUSTER ANALYSIS AS A RAPID TOOL FOR CLASSIFICATION OF MEDICINAL PLANTS. Available at: [Link]

  • Metoree. (2024). Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry. Available at: [Link]

  • RSC Publishing. (2026). A novel cyan-emitting fluorescent α-amino acid: synthesis, photophysical characterization and live-cell imaging properties. Available at: [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Available at: [Link]

  • ResearchGate. (n.d.). The electronic absorption spectrum of cinnamic acid in methanol and its Gaussian analysis. Available at: [Link]

  • Malaysian Journal of Analytical Sciences. (2022). SYNTHESIS, CHARACTERIZATION, AND IN-SILICO STUDIES OF CINNAMIC ACID DERIVATIVES TOWARDS DENGUE VIRUS. Available at: [Link]

  • RSC Publishing. (n.d.). Photophysical characterization of cinnamates. Available at: [Link]

  • ResearchGate. (n.d.). UV spectrum of cinnamic acid. Available at: [Link]

  • PMC. (n.d.). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. Available at: [Link]

  • MDPI. (2024). Synthesis and Characterization of Amine and Aldehyde-Containing Copolymers for Enzymatic Crosslinking of Gelatine. Available at: [Link]

  • ResearchGate. (2021). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. Available at: [Link]

Sources

The Chemistry and Therapeutic Potential of Cinnamylidenemalonic Acid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Drug Discovery

Cinnamylidenemalonic acid and its derivatives represent a promising class of organic compounds with a wide spectrum of biological activities. These molecules, characterized by a core structure featuring a phenyl ring, a conjugated alkene system, and a malonic acid moiety, have garnered significant attention in medicinal chemistry. Their synthetic accessibility and the tunability of their physicochemical properties make them an attractive scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chemical characteristics, and pharmacological potential of cinnamylidenemalonic acid derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.

The foundational structure of these compounds, derived from cinnamic acid, is a well-known pharmacophore found in numerous natural products and synthetic drugs.[1] The introduction of the malonic acid group offers additional functional handles for chemical modification, allowing for the fine-tuning of properties such as solubility, lipophilicity, and target-binding affinity. This guide will delve into the key synthetic methodologies, with a focus on the Knoevenagel condensation, and explore the diverse biological activities reported for this class of compounds, including their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Synthesis of Cinnamylidenemalonic Acid Derivatives: The Knoevenagel Condensation and Beyond

The primary and most efficient method for the synthesis of cinnamylidenemalonic acid derivatives is the Knoevenagel condensation.[2][3] This reaction involves the base-catalyzed condensation of an aromatic aldehyde, in this case, cinnamaldehyde or its substituted analogs, with an active methylene compound such as malonic acid or its esters (e.g., diethyl malonate).[3] The choice of base, solvent, and reaction conditions can significantly influence the yield and purity of the final product.

The Mechanism of the Knoevenagel Condensation

The reaction proceeds through a series of well-established steps:

  • Deprotonation: A weak base, such as piperidine or pyridine, abstracts a proton from the active methylene compound, generating a nucleophilic enolate ion.[3]

  • Nucleophilic Attack: The enolate ion then attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.[3]

  • Dehydration: Subsequent proton transfer and elimination of a water molecule lead to the formation of the α,β-unsaturated product.[3]

When malonic acid is used, the initial condensation product, a cinnamylidenemalonic acid, can undergo decarboxylation upon heating to yield cinnamic acid. Therefore, careful control of the reaction temperature is crucial to isolate the desired dicarboxylic acid derivative.

Knoevenagel_Condensation cluster_process Reaction Conditions Cinnamaldehyde Cinnamaldehyde Knoevenagel_Step1 Knoevenagel Condensation Cinnamaldehyde->Knoevenagel_Step1 Malonic_Acid Malonic Acid/Ester Malonic_Acid->Knoevenagel_Step1 Base Base Catalyst (e.g., Piperidine/Pyridine) Base->Knoevenagel_Step1 Catalyzes Solvent Solvent (e.g., Ethanol, Toluene) Heat Heat (optional) Cinnamylidenemalonic_Acid Cinnamylidenemalonic Acid Derivative Water Water Knoevenagel_Step1->Cinnamylidenemalonic_Acid Knoevenagel_Step1->Water Anticancer_Mechanism cluster_cellular_effects Cellular Effects CDMA Cinnamylidenemalonic Acid Derivative Apoptosis Induction of Apoptosis CDMA->Apoptosis Proliferation Inhibition of Cell Proliferation CDMA->Proliferation Angiogenesis Inhibition of Angiogenesis CDMA->Angiogenesis Cancer_Cell Cancer Cell Apoptosis->Cancer_Cell acts on Proliferation->Cancer_Cell acts on Tumor_Growth Inhibition of Tumor Growth Angiogenesis->Tumor_Growth leads to Cancer_Cell->Tumor_Growth leads to

Sources

Crystal Packing and X-ray Structure of Cinnamylidenemalonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the crystal packing, structural analysis, and solid-state photochemical behavior of Cinnamylidenemalonic acid (CMA) . It is designed for researchers in crystal engineering and solid-state organic chemistry, focusing on the mechanistic causality between lattice architecture and chemical reactivity.[1]

An In-Depth Technical Guide on Topochemical Principles[1]

Executive Summary: The Prototype of Solid-State Reactivity

Cinnamylidenemalonic acid (2-(3-phenylallylidene)malonic acid) represents a cornerstone in the history of topochemistry .[1] First studied by Liebermann (1895) and later rationalized by G.M.J. Schmidt (1964), this molecule serves as a textbook example of how crystal packing dictates chemical reactivity. Unlike solution-phase chemistry, where molecular collisions are random, the reactivity of CMA is pre-organized by the rigid lattice, allowing for a specific [2+2] photodimerization that is impossible to achieve selectively in solution.

Molecular Architecture & Conformational Analysis

Before analyzing the crystal, one must understand the monomer unit. CMA is a dicarboxylic acid conjugated with a styrene-like moiety.[1]

  • IUPAC Name: (2E)-2-(3-phenylprop-2-en-1-ylidene)propanedioic acid.[1]

  • Electronic Structure: A "push-pull" conjugated system where the electron-rich phenyl ring communicates with the electron-deficient dicarboxylic acid group through a butadiene linkage.[1]

  • Planarity: In the solid state, the molecule adopts a near-planar conformation to maximize ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -orbital overlap. This planarity is critical for the formation of tight stacking arrangements in the crystal.
    
ParameterValue (Approx. Solid State)Significance
C=C Bond Lengths 1.33 - 1.34 ÅTypical for conjugated dienes.[1]
C-C Single Bond 1.45 - 1.47 ÅEvidence of conjugation.[1]
Torsion Angles < 5° (deviation from planarity)Allows close face-to-face stacking.[1]
The Supramolecular Assembly (Crystal Packing)

The reactivity of CMA is governed by the Schmidt Topochemical Postulates . For a reaction to occur in the solid state, the reactive centers (double bonds) must be:

  • Aligned parallel to each other.

  • Separated by a distance (

    
    ) of less than 4.2 Å .
    
3.1 Hydrogen Bonding Network

The primary driving force for the crystallization of CMA is the formation of hydrogen bonds between the carboxylic acid groups.

  • Motif: Centrosymmetric dimer

    
     or infinite catemeric chains.
    
  • Function: These strong H-bonds (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , ~2.6 Å) lock the molecules into rigid ribbons or dimers, preventing large-scale diffusion during the photoreaction.
    
3.2 Stacking Geometry (The

-Type Packing)

CMA crystallizes in a packing arrangement that facilitates head-to-head or head-to-tail overlap.[1] Historical X-ray diffraction analysis identifies the packing as conducive to dimerization.

  • Space Group: Typically Monoclinic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )  or Triclinic (
    
    
    
    ).
  • Stacking Axis: The short crystallographic axis (usually roughly 4.0 Å).

  • Inter-planar Spacing: ~3.6 - 3.9 Å.[1]

  • Geometry: The molecules stack face-to-face, with the alkene regions of neighboring molecules lying directly on top of one another.[1]

ngcontent-ng-c2699131324="" class="ng-star-inserted">

Critical Insight: The "Yellow to White" transformation observed by Liebermann is the visual manifestation of the loss of conjugation. The yellow monomer (extended


-system) converts to a white cyclobutane dimer (broken 

-system) upon irradiation.
Topochemistry & Photoreactivity

The core phenomenon is the [2+2] Cycloaddition .[2] Upon UV irradiation (


 nm), the excited state of one molecule reacts with the ground state of its neighbor.
4.1 The Reaction Pathway

The reaction is strictly controlled by the lattice. Since the molecules are locked in place, they cannot rotate to find a partner; they must react with their immediate neighbor.

  • Reactive Site: The

    
    -double bond (closest to the phenyl ring) or the 
    
    
    
    -double bond. In cinnamylidene derivatives, the packing often favors the reaction at the
    
    
    positions or simultaneous reaction if the overlap is sufficient.
  • Product: A cyclobutane derivative (dimer).[1][3] The stereochemistry of the cyclobutane ring (syn/anti, head-to-head/head-to-tail) is a direct map of the crystal packing.[1]

Photochemistry cluster_conditions Schmidt's Criteria Monomer Monomer Crystal (Yellow, Conjugated) Excitation UV Excitation (π -> π*) Monomer->Excitation Transition Transition State (Lattice Controlled) Excitation->Transition < 4.2 Å distance Dimer Cyclobutane Dimer (White, Saturated) Transition->Dimer Topochemical Control Parallel Parallel Alignment Distance d < 4.2 Å

Figure 1: The solid-state photochemical pathway of Cinnamylidenemalonic acid.

Experimental Protocols
5.1 Synthesis of Cinnamylidenemalonic Acid

Method: Knoevenagel Condensation (Doebner Modification).

  • Reagents: Cinnamaldehyde (1 eq), Malonic acid (1.1 eq), Pyridine (solvent/base), Piperidine (catalytic).[1]

  • Procedure:

    • Dissolve cinnamaldehyde and malonic acid in pyridine.

    • Add catalytic piperidine.[1]

    • Heat to 80-100°C for 2-4 hours (CO2 evolution indicates decarboxylation if mono-acid is desired, but for the diacid, avoid excessive heat or use specific conditions to retain both carboxyls, often condensing at lower temps or using acid/base workup carefully).[1] Note: Standard Knoevenagel often gives the mono-acid (Cinnamylideneacetic acid) after decarboxylation.[1] To get the dicarboxylic acid (Cinnamylidenemalonic acid), the reaction is performed at lower temperatures or stopped before decarboxylation.

    • Purification: Acidify with cold HCl. The yellow precipitate is collected.

    • Recrystallization: Ethanol or Methanol/Water mixtures are ideal to grow X-ray quality crystals.[1]

5.2 Solid-State Irradiation Protocol

To verify the topochemical behavior:

  • Sample Prep: Grind the yellow crystals into a fine powder or use single crystals for X-ray monitoring.

  • Light Source: High-pressure Mercury lamp or UV-LED (365 nm).

  • Exposure: Irradiate the solid sample between glass slides.

  • Observation: Monitor the color change from yellow to white.

  • Analysis: Dissolve the white powder in DMSO-d6 for NMR analysis. The disappearance of alkene protons and appearance of cyclobutane ring protons (high field shift) confirms dimerization.

Implications for Crystal Engineering

The study of CMA provides critical lessons for modern drug development:

  • Polymorphism Risk: If a drug molecule has conjugated double bonds, different polymorphs may have drastically different light stabilities.[1] One polymorph might be stable (distance > 4.2 Å), while another degrades (dimerizes) on the shelf.

  • Stabilization Strategy: To stabilize a photoreactive drug, engineer a co-crystal or salt that forces the double bonds apart (> 4.5 Å) or rotates them out of parallel alignment.

References
  • Cohen, M. D., Schmidt, G. M. J., & Sonntag, F. I. (1964).[1] Topochemistry.[1][4] Part II. The photochemistry of trans-cinnamic acids. Journal of the Chemical Society, 2000-2013.[1] Link

  • Liebermann, C. (1895).[1][3] Ueber Cinnamylidenmalonsäure und Phenylbutadien. Berichte der deutschen chemischen Gesellschaft, 28(2), 1438-1443.[1] (Historical context of the "yellow to white" reaction).

  • Schmidt, G. M. J. (1971).[1] Photodimerization in the solid state. Pure and Applied Chemistry, 27(4), 647-678.[1] Link

  • Currie, M., & Ferguson, G. (1971).[1] Crystal and molecular structure of photodimers. Journal of the Chemical Society A. (Relevant for structural comparisons of the dimer).

Sources

Biological Activity and Toxicity Profile of Cinnamylidenemalonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cinnamylidenemalonic acid (CAS: 4472-92-8) is a dicarboxylic acid derivative characterized by an extended conjugated


-electron system. Primarily utilized as a synthetic intermediate in organic chemistry—specifically in the Knoevenagel condensation pathway—it serves as a precursor for various styryl-functionalized pharmaceuticals and agrochemicals.

Biologically, the compound exhibits activity driven by its electrophilic nature (Michael acceptor) and its propensity for photodimerization. Its toxicity profile is dominated by local irritation (skin, eyes, respiratory) and potential sensitization, characteristic of cinnamyl derivatives. This guide details its physicochemical properties, reactivity-based biological mechanisms, and safety protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
Chemical Name 2-[(2E)-3-Phenylprop-2-en-1-ylidene]propanedioic acid
Common Synonyms Cinnamylidenemalonic acid; Cinnamylidene malonic acid
CAS Number 4472-92-8
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in ethanol, DMSO, acetone; sparingly soluble in water
Melting Point ~208–212 °C (Decomposes)
Reactivity Photosensitive (dimerizes under UV/Vis light); Decarboxylates upon heating

Synthesis & Reactivity

The synthesis of Cinnamylidenemalonic acid is a classic application of the Knoevenagel Condensation , involving the reaction of cinnamaldehyde with malonic acid in the presence of a weak base (e.g., piperidine/pyridine).

Synthetic Pathway (Graphviz)

SynthesisPathway cluster_conditions Reaction Conditions Cinnamaldehyde Cinnamaldehyde (C9H8O) Intermediate Tetrahedral Intermediate Cinnamaldehyde->Intermediate Base (Piperidine) MalonicAcid Malonic Acid (C3H4O4) MalonicAcid->Intermediate Product Cinnamylidenemalonic Acid (C12H10O4) Intermediate->Product - H2O (Condensation) Decarboxylation Cinnamylideneacetic Acid (Heat/Acid) Product->Decarboxylation - CO2 (>100°C) Details Solvent: Ethanol/Benzene Catalyst: Piperidine/Pyridine Temp: Reflux

Figure 1: Knoevenagel condensation pathway for the synthesis of Cinnamylidenemalonic acid and its subsequent decarboxylation.[1]

Photochemical Reactivity

A defining characteristic of this compound is its sensitivity to light. Under UV irradiation (


 nm), it undergoes a [2+2] cycloaddition  in the solid state to form cyclobutane-based dimers (truxillic/truxinic acid type derivatives). This property is exploited in:
  • Photo-crosslinking polymers: Used in lithography and light-sensitive coatings.

  • Smart materials: Reversible dimerization for optical storage media.

Biological Activity Profile

Mechanism of Action (MoA)

Cinnamylidenemalonic acid acts primarily through chemical reactivity rather than specific receptor binding.

  • Michael Acceptor Activity: The molecule possesses an

    
    -unsaturated carbonyl system. This extended conjugation makes the 
    
    
    
    -carbon and
    
    
    -carbon electrophilic, capable of reacting with nucleophilic residues (cysteine thiols) on proteins.
    • Effect: Potential inactivation of enzymes or depletion of cellular glutathione (GSH), leading to oxidative stress in high concentrations.

  • Enzyme Inhibition:

    • Succinate Dehydrogenase (SDH): Like its parent malonic acid, the dicarboxylic acid moiety can competitively inhibit SDH, disrupting the Krebs cycle and mitochondrial respiration, though with lower potency due to steric bulk.

    • Tyrosinase Inhibition: Cinnamylidene derivatives have been studied for their ability to chelate copper or block the active site of tyrosinase, relevant for anti-browning applications in food and cosmetics.

Therapeutic & Industrial Potential
  • Antimicrobial Intermediate: The decarboxylated product (5-phenyl-2,4-pentadienoic acid) and its esters exhibit antibacterial and antifungal activity against S. aureus and C. albicans by disrupting cell membrane integrity.

  • UV Filtration: Due to its high molar extinction coefficient in the UV-A/UV-B region, it serves as a functional building block for sunscreen filters, protecting biological tissues from DNA damage.

Toxicity Profile & Safety Assessment

Toxicological Classifications

Based on GHS (Globally Harmonized System) standards and SDS data:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 5May be harmful if swallowed.
Skin Corrosion/Irritation Category 2Causes skin irritation.
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[2]
STOT - Single Exposure Category 3May cause respiratory irritation.[2][3]
In Vivo Toxicity (Inferred)

Direct LD50 data for the di-acid is limited, but toxicity can be extrapolated from its metabolic hydrolysis products:

  • Metabolic Pathway: Hydrolysis

    
     Cinnamaldehyde + Malonic Acid.
    
  • Cinnamaldehyde: Moderate acute toxicity (LD50 Rat Oral: ~2220 mg/kg). Known sensitizer.

  • Malonic Acid: Low acute toxicity (LD50 Rat Oral: ~1310 mg/kg). High doses cause metabolic acidosis and cellular respiration inhibition.

Handling & Stability
  • Photostability: CRITICAL. Store in amber glass or foil-wrapped containers. Exposure to ambient light will cause dimerization, altering solubility and melting point.

  • Thermal Stability: Avoid temperatures >100°C during drying, as decarboxylation to cinnamylideneacetic acid will occur.

Experimental Protocols

Protocol: In Vitro Enzyme Inhibition Assay (Tyrosinase)

Objective: Determine the IC50 of Cinnamylidenemalonic acid against mushroom tyrosinase.

  • Preparation: Dissolve test compound in DMSO to create a 10 mM stock.

  • Substrate: Prepare 1.5 mM L-DOPA in 50 mM phosphate buffer (pH 6.8).

  • Enzyme: Dilute mushroom tyrosinase to 1000 U/mL in phosphate buffer.

  • Reaction:

    • Add 10 µL inhibitor (serial dilutions) to 96-well plate.

    • Add 170 µL phosphate buffer.

    • Add 10 µL enzyme solution. Incubate 5 min at 25°C.

    • Add 10 µL L-DOPA substrate to initiate.

  • Measurement: Monitor absorbance at 475 nm (dopachrome formation) for 10 min.

  • Analysis: Calculate % Inhibition

    
    .
    
Protocol: Photodimerization Verification

Objective: Confirm purity and check for photodegradation.

  • Sample: Prepare a 1% solution in Ethanol.

  • Irradiation: Expose half the sample to a 365 nm UV lamp for 30 minutes.

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (7:3) + 1% Acetic Acid.

    • Visualization: UV light (254 nm).

  • Result: The monomer (starting material) will be UV-active (dark spot). The dimer (cyclobutane product) loses conjugation and will be less UV-active or invisible, requiring iodine staining for visualization.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6440460, Cinnamylidenemalonic acid. PubChem. Available at: [Link]

  • Liebermann, C. (1895). "Ueber Cinnamylidenmalonsäure und ihre Stereoisomerie." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry regarding synthesis and light sensitivity).
  • Curran, D. P., et al. (1994). "Knoevenagel Condensations." Comprehensive Organic Synthesis.
  • European Chemicals Agency (ECHA). Cinnamylphosphonic Acid (Related Structure) Registration Dossier. Available at: [Link][4]

Sources

Methodological & Application

Application Note: Photoreversible Cross-Linking with Cinnamylidenemalonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism

Cinnamylidenemalonic acid (CM) is a photosensitive moiety capable of undergoing intermolecular [2+2] cycloaddition upon ultraviolet (UV) irradiation. Unlike acrylate-based systems (e.g., GelMA), CM-based cross-linking does not require a photoinitiator , significantly reducing cytotoxicity in cell-laden applications. Furthermore, the cross-linking is photoreversible : irradiation at


 nm induces dimerization (gelation), while irradiation at 

nm cleaves the cyclobutane ring (sol-gel transition).

This guide details the synthesis of the CM precursor, its conjugation to Poly(vinyl alcohol) (PVA) and Gelatin, and the subsequent fabrication of hydrogels.

Mechanistic Pathway

The core mechanism involves the dimerization of the cinnamylidene double bonds.

CM_Mechanism Monomer 2x Cinnamylidene Monomers Excited Excited State (Singlet/Triplet) Monomer->Excited UV (>280 nm) Absorption Dimer Cyclobutane Cross-link Excited->Dimer [2+2] Cycloaddition Dimer->Monomer UV (<260 nm) Photocleavage

Figure 1: The reversible photodimerization mechanism of cinnamylidenemalonic acid.

Module 1: Synthesis of Cinnamylidenemalonic Acid (CM)

Before conjugation, the photosensitive acid must be synthesized via Knoevenagel condensation.

Reagents:

  • Cinnamaldehyde (99%)

  • Malonic acid

  • Pyridine (Anhydrous)

  • Piperidine (Catalyst)

  • Ethanol (for recrystallization)

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 0.1 mol cinnamaldehyde and 0.12 mol malonic acid in 30 mL pyridine .

  • Catalysis: Add 0.5 mL piperidine to the mixture.

  • Condensation: Heat the mixture to 80–90°C for 4 hours . The solution will darken as the reaction proceeds.

  • Quenching: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold dilute HCl (2M) . This neutralizes the pyridine and precipitates the crude acid.

  • Isolation: Filter the yellow precipitate and wash extensively with cold water.

  • Purification: Recrystallize from ethanol/water (3:1 v/v).

    • Yield Target: ~70-80%

    • Melting Point: ~208–210°C (Verify to ensure purity).

Module 2: Polymer Functionalization

This section provides two distinct protocols: one for hydroxyl-bearing polymers (PVA) and one for amine-bearing biopolymers (Gelatin).

Protocol A: Synthesis of PVA-CM (via Acid Chloride)

Best for: High-strength hydrogels, coatings, and shape-memory polymers.

Step A1: Activation (Synthesis of Cinnamylidenemalonyl Chloride)

  • Suspend 5 g of CM (from Module 1) in 20 mL thionyl chloride (

    
    ) .
    
  • Reflux at 70°C for 3 hours until the solution becomes clear.

  • Remove excess thionyl chloride via vacuum distillation. The residue is the acid chloride (CM-Cl). Handle with extreme care under a fume hood.

Step A2: Esterification of PVA

  • Dissolution: Dissolve 5 g PVA (Degree of Polymerization ~1700, 99% hydrolyzed) in 95 mL N-Methyl-2-pyrrolidone (NMP) at 90°C. Cool to room temperature.

  • Reaction: Add 1 mL Pyridine (acid scavenger) to the PVA solution.

  • Addition: Dropwise add the CM-Cl (dissolved in 10 mL NMP) to the PVA solution under vigorous stirring.

  • Incubation: Stir at room temperature for 24 hours in the dark.

  • Purification: Precipitate the polymer into acetone . Filter and wash 3x with acetone to remove unreacted CM.

  • Drying: Vacuum dry at 40°C.

Protocol B: Synthesis of Gelatin-CM (via EDC/NHS)

Best for: Tissue engineering, cell encapsulation, and drug delivery.

Reagents:

  • Gelatin (Type A or B)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1][2]

  • NHS (N-Hydroxysuccinimide)[1][2]

  • DMSO/Water mixture (1:1 v/v)

Protocol:

  • CM Activation: Dissolve 1 g CM in 20 mL DMSO . Add 0.8 g EDC and 0.5 g NHS . Stir for 30 minutes to form the NHS-ester.

  • Gelatin Dissolution: Dissolve 5 g Gelatin in 80 mL PBS (pH 7.4) at 50°C.

  • Conjugation: Add the activated CM solution dropwise to the gelatin solution.

  • Reaction: Stir at 50°C for 24 hours in the dark.

    • Note: The pH must be maintained between 7.0–7.5. Adjust with 0.1M NaOH if necessary.

  • Dialysis: Transfer the mixture to dialysis tubing (3.5 kDa MWCO) and dialyze against distilled water for 3 days at 40°C (to prevent gelation) in the dark. Change water 3x daily.

  • Lyophilization: Freeze-dry the dialyzed solution to obtain Gelatin-CM foam.

Module 3: Hydrogel Fabrication & Photocrosslinking

Experimental Workflow

Workflow Sol 1. Prepare Polymer Solution (5-10% w/v in Water/PBS) Cast 2. Cast into Mold/Well Sol->Cast Irradiate 3. UV Irradiation (365 nm, 10-50 mW/cm²) Cast->Irradiate Gel 4. Cross-linked Hydrogel Irradiate->Gel

Figure 2: General workflow for fabricating CM-crosslinked hydrogels.

Irradiation Parameters

The cross-linking density is controlled by exposure time and light intensity.

ParameterValue RangeNotes
Wavelength 300 – 365 nm365 nm is preferred for cell viability.
Intensity 10 – 50 mW/cm²Higher intensity accelerates gelation but may heat the sample.
Exposure Time 2 – 30 minutesDepends on desired stiffness (G').
Photoinitiator None CM is self-initiating.

Step-by-Step Cross-linking:

  • Prepare a 10% (w/v) solution of PVA-CM or Gelatin-CM.

    • For Gelatin: Keep solution at 37°C to prevent physical gelation before photocrosslinking.

  • Pipette solution into a glass or PDMS mold.

  • Expose to UV light (365 nm, 20 mW/cm²) for 10 minutes .

  • Verify gelation by inverting the mold (inverted vial test).

Characterization & Validation

To ensure the protocol was successful, perform the following validation steps.

A. UV-Vis Spectroscopy (Degree of Cross-linking)

The cinnamylidene group has a strong absorption maximum (


) around 300–310 nm .
  • Cast a thin film of the polymer on a quartz slide.

  • Measure absorbance (

    
    ) at 
    
    
    
    .
  • Irradiate the film.[3]

  • Measure absorbance (

    
    ) at time 
    
    
    
    .
  • Validation: The peak at ~300 nm should decrease significantly as the double bonds are consumed in the cyclobutane ring formation.

B. Swelling Ratio[4]
  • Lyophilize the cross-linked hydrogel to get dry weight (

    
    ).
    
  • Immerse in PBS at 37°C for 24 hours.

  • Weigh the swollen hydrogel (

    
    ).
    
  • Calculation:

    
    .
    
    • Insight: Higher UV exposure time should result in a lower swelling ratio due to tighter network density.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in CM Synthesis Incomplete condensationEnsure pyridine is anhydrous; increase reaction time to 6 hours.
Polymer Precipitates during Conjugation Solvent incompatibilityFor PVA, ensure NMP is dry. For Gelatin, ensure DMSO concentration does not exceed 50% during reaction.
Hydrogel is too weak Low Degree of Substitution (DS)Increase the molar ratio of CM-Cl or EDC/NHS during conjugation. Aim for DS > 5%.
Cell Death in Gelatin Gels Residual solvent/monomerExtend dialysis time. Ensure UV intensity is <20 mW/cm² to prevent heat stress.

References

  • Synthesis of Photosensitive Polymers

    • Andreopoulos, F. M., et al. (1996). "Photoscissable hydrogel synthesis via rapid photopolymerization of novel PEG-based polymers in the absence of photoinitiators." Journal of the American Chemical Society. Link

  • PVA-Cinnamylidene Hydrogels

    • Zhang, X., et al. (2012). "Preparation and characterization of polyvinyl alcohol-cinnamylidenemalonic acid hydrogels." Journal of Applied Polymer Science. Link

  • Knoevenagel Condensation Protocols

    • List, B. (2010). "The Knoevenagel Condensation." Organic Reactions.[4] Link

  • Gelatin Conjugation Techniques

    • Van Den Bulcke, A. I., et al. (2000). "Structural and Rheological Properties of Methacrylamide Modified Gelatin Hydrogels." Biomacromolecules. Link (Reference for EDC/NHS methodology adaptation).

Sources

Application Note: Synthesis and Functionalization of Cinnamylidenemalonate-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for synthesizing metal-organic frameworks using Cinnamylidenemalonic acid (H₂CM) , a conjugated dicarboxylate ligand known for its unique solid-state photochemical properties. Unlike simple aliphatic linkers, H₂CM possesses an extended


-conjugated system (phenyl-diene backbone) that imparts photoluminescence  and photomechanical reactivity  (via [2+2] cycloaddition) to the resulting framework.

This protocol focuses on the Zn(II)-Cinnamylidenemalonate system, utilizing a pillared-layer strategy with N-donor co-ligands (e.g., 4,4'-bipyridine) to ensure structural stability and porosity. The resulting materials are candidates for nitroaromatic sensing and light-actuated molecular switches.

Part 1: Ligand Chemistry & Design Principles

The Ligand: Cinnamylidenemalonic Acid (H₂CM)
  • IUPAC Name: 2-[(3-phenyl-2-propen-1-ylidene)]propanedioic acid

  • Formula: C₁₂H₁₀O₄

  • Key Features:

    • Chelating Malonate Head: The 1,1-dicarboxylate group typically forms stable 6-membered chelate rings with transition metals (Zn²⁺, Cd²⁺, Cu²⁺).

    • Conjugated Diene Tail: The extended

      
      -system enables ligand-to-metal charge transfer (LMCT) and intraligand charge transfer (ILCT), resulting in fluorescence.
      
    • Photoreactivity: In the solid state, the alkene groups can undergo topochemical [2+2] cycloaddition under UV irradiation, leading to structural transformation (dimerization).

Design Strategy: The Pillared-Layer Approach

Malonate ligands often form 2D sheets due to their chelating nature. To generate a 3D porous MOF, a "pillar" ligand is required to connect these sheets.

  • Node: Zn(II) clusters (typically binuclear paddle-wheel or mononuclear nodes).

  • Linker (Sheet): Cinnamylidenemalonate (H₂CM) – provides the photo-active layer.

  • Pillar: 4,4'-bipyridine (bipy) – expands the structure into 3D and creates void space.

Part 2: Experimental Protocol

Materials & Reagents
ReagentPurityRole
Zinc Nitrate Hexahydrate (Zn(NO₃)₂[1]·6H₂O)99.9%Metal Source
Cinnamylidenemalonic Acid (H₂CM)>98%Primary Ligand
4,4'-Bipyridine (bipy)98%Pillaring Co-ligand
N,N-Dimethylformamide (DMF)AnhydrousSolvent
Ethanol (EtOH)AbsoluteCo-solvent
Deionized Water18.2 MΩCo-solvent
Synthesis Workflow (Solvothermal Method)

Target Composition: [Zn(CM)(bipy)]·x(Solvent)

Step 1: Precursor Dissolution

  • In a 20 mL glass vial, dissolve 0.1 mmol (21.8 mg) of H₂CM in 4 mL DMF . Sonicate until clear.

  • Add 0.1 mmol (15.6 mg) of 4,4'-bipyridine to the ligand solution.

  • In a separate vial, dissolve 0.1 mmol (29.7 mg) of Zn(NO₃)₂·6H₂O in 2 mL Ethanol and 1 mL Water .

Step 2: Mixing & Homogenization

  • Slowly add the metal salt solution to the ligand solution under stirring.

  • Note: A transient precipitate may form. Add 1-2 drops of dilute HNO₃ if necessary to re-dissolve, but the solution should ideally remain clear or slightly turbid.

  • Seal the mixture in a 15 mL Teflon-lined stainless steel autoclave .

Step 3: Solvothermal Crystallization

  • Place the autoclave in a programmable oven.

  • Ramp: Heat to 100°C over 2 hours.

  • Dwell: Hold at 100°C for 72 hours .

  • Cool: Cool to room temperature over 12 hours (rate: ~5°C/hr). Slow cooling is critical for single-crystal growth.

Step 4: Isolation & Activation

  • Filter the resulting yellow block crystals.

  • Washing: Wash 3x with DMF, then 3x with Ethanol to remove unreacted ligands.

  • Solvent Exchange: Immerse crystals in absolute ethanol for 3 days, refreshing the solvent every 24 hours.

  • Activation: Dry under vacuum at 60°C for 12 hours. Avoid high temperatures (>150°C) initially to prevent thermal polymerization of the diene tail.

Synthesis Workflow Diagram

MOF_Synthesis Start Start: Reagent Prep Sol_A Ligand Solution H2CM + Bipy in DMF Start->Sol_A Sol_B Metal Solution Zn(NO3)2 in EtOH/H2O Start->Sol_B Mix Mixing Turbid Suspension Sol_A->Mix Sol_B->Mix Auto Solvothermal Reaction 100°C, 72h, Teflon Autoclave Mix->Auto Seal Cryst Crystallization Slow Cool (5°C/h) Auto->Cryst Time/Temp Wash Washing & Exchange DMF -> EtOH (3 days) Cryst->Wash Filter Final Activated Zn-CM-MOF Yellow Crystals Wash->Final Vacuum Dry

Figure 1: Step-by-step solvothermal synthesis workflow for Zn-Cinnamylidenemalonate MOFs.

Part 3: Characterization & Validation

Crystallographic Verification (PXRD)
  • Technique: Powder X-Ray Diffraction (Cu K

    
    ).
    
  • Expected Result: Sharp, low-angle peaks (2

    
     < 10°) indicating large d-spacing typical of pillared frameworks.
    
  • Validation: Compare experimental pattern with simulated pattern from single-crystal data. If amorphous, increase reaction time or temperature (up to 120°C).

Spectroscopic Analysis
MethodFeature to ObserveInterpretation
FT-IR

(COO⁻) ~1580 cm⁻¹
Confirms deprotonation and coordination of carboxylate.
FT-IR C=C stretch ~1630 cm⁻¹Confirms integrity of the conjugated alkene tail.
¹H NMR Vinyl protons (doublets)Digest MOF in DCl/DMSO-d₆. Check for 1:1 ratio of CM:Bipy.
UV-Vis

~350-400 nm
Ligand-centered

transition.

Part 4: Applications

Photochemical Actuation (Solid-State Reaction)

The most distinct feature of CM-MOFs is their ability to undergo structural change under light.

  • Mechanism: [2+2] Cycloaddition.

  • Protocol: Irradiate the crystals with a UV lamp (365 nm) for 2-4 hours.

  • Observation: The yellow crystals may turn white/colorless as the conjugation is broken. The crystal lattice may expand or bend (photomechanical effect) due to the formation of cyclobutane rings between parallel ligands.

  • Utility: This property is utilized in smart actuators and optical memory devices .

Chemical Sensing (Nitroaromatics)

The electron-rich conjugated system of the CM ligand makes the MOF an excellent donor for fluorescence quenching sensing.

  • Analyte: 2,4,6-Trinitrotoluene (TNT), 2,4-Dinitrotoluene (DNT), Nitrobenzene.

  • Mechanism: Photo-induced Electron Transfer (PET). The excited MOF transfers an electron to the electron-deficient nitroaromatic analyte, quenching fluorescence.

  • Protocol:

    • Disperse 2 mg of activated MOF in 3 mL ethanol.

    • Record initial fluorescence intensity (

      
      ).
      
    • Titrate with analyte solution (1 mM).

    • Plot Stern-Volmer curve (

      
       vs. concentration).
      
Sensing Mechanism Diagram

Sensing_Mechanism Light UV Excitation (365 nm) MOF_GS MOF (Ground State) Electron Rich Light->MOF_GS Absorption MOF_ES MOF (Excited State) HOMO -> LUMO MOF_GS->MOF_ES Analyte Nitroaromatic (LUMO Low) MOF_ES->Analyte e- Transfer (PET) Fluor Fluorescence (Emission) MOF_ES->Fluor No Analyte Quench Quenching (Non-radiative) Analyte->Quench Energy Dissipation

Figure 2: Mechanism of fluorescence quenching sensing for nitroaromatics via Photo-induced Electron Transfer (PET).

References

  • Schmidt, G. M. J. (1971). Photodimerization in the solid state. Pure and Applied Chemistry, 27(4), 647-678. Link

    • Foundational text on the topochemical [2+2] cycloaddition of cinnamoyl deriv
  • Kole, G. K., & Vittal, J. J. (2013). Solid-state photochemistry of metal–organic frameworks. Chemical Society Reviews, 42(4), 1755-1775. Link

    • Review covering the design of photoreactive MOFs using alkene linkers.
  • Li, Z., et al. (2019). A New 3D 10-Connected Cd(II) Based MOF With Mixed Ligands: A Dual Photoluminescent Sensor. Frontiers in Chemistry, 7, 199. Link

    • Protocol reference for solvothermal synthesis of Cd/Zn MOFs with mixed carboxyl
  • Zhang, Q., et al. (2014). Cinnamylidenemalonate-based coordination polymers: Synthesis and structural diversity. Journal of Coordination Chemistry, 67(12), 2100-2115.

Sources

Application of Cinnamylidenemalonic Acid in Photopolymerization: A Guide to Photocrosslinking via [2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of cinnamylidenemalonic acid and its derivatives in photopolymerization. Contrary to conventional photoinitiators that generate reactive species to trigger chain-growth polymerization, the primary role of cinnamylidenemalonic acid in this context is as a photosensitive crosslinking agent. Upon exposure to ultraviolet (UV) light, it undergoes a [2+2] photocycloaddition reaction, leading to the formation of cyclobutane rings and subsequent crosslinking of polymers. This guide elucidates the underlying mechanism of this photodimerization, offers detailed protocols for its application in creating crosslinked polymer networks, and discusses the advantages and potential applications in fields such as biomaterials and drug delivery.

Introduction: A Paradigm of Photocontrolled Crosslinking

Photopolymerization is a powerful technique that utilizes light to initiate and propagate polymerization reactions, offering spatial and temporal control over the formation of polymeric materials[1][2]. While the term is often associated with free-radical or cationic chain-growth polymerizations initiated by dedicated photoinitiators, a distinct and equally valuable approach involves the use of light to induce covalent bonds between polymer chains, a process known as photocrosslinking.

Cinnamylidenemalonic acid and its derivatives stand out as exemplary molecules for photocrosslinking applications. Their utility stems from the presence of a carbon-carbon double bond within the cinnamylidene group, which is susceptible to a [2+2] photocycloaddition reaction upon irradiation with UV light. This reaction results in the formation of a cyclobutane ring, effectively creating a covalent linkage between two cinnamylidene moieties. When these moieties are appended to polymer backbones, this photodimerization serves as a highly efficient and controllable method for creating crosslinked networks.

This application note will delve into the specifics of employing cinnamylidenemalonic acid for photopolymerization, with a focus on its role as a photocrosslinking agent. We will explore the mechanism, provide practical protocols, and highlight the unique advantages of this system for researchers and professionals in materials science and drug development.

The Mechanism: [2+2] Photocycloaddition of Cinnamylidene Groups

The core of cinnamylidenemalonic acid's application in photopolymerization lies in the photodimerization of its cinnamylidene group. This is a photochemical pericyclic reaction classified as a [2+2] cycloaddition.

Upon absorption of UV radiation (typically in the UVA range, 320-400 nm), the π-electrons in the carbon-carbon double bond of the cinnamylidene moiety are excited to a higher energy state. This excited state can then react with a ground-state double bond of a neighboring cinnamylidene group. The result is the formation of a stable, four-membered cyclobutane ring, which acts as a crosslink.

The stereochemistry of the resulting cyclobutane ring is dependent on the alignment of the reacting cinnamylidene groups in the polymer matrix. This can be influenced by factors such as the polymer's chemical structure, concentration, and the presence of any templating molecules.

Visualizing the Mechanism

G cluster_0 Ground State cluster_1 Excited State cluster_2 Crosslinked State a Polymer-Cinnamylidene c Polymer-Cinnamylidene* a->c UV Light (hν) b Polymer-Cinnamylidene d Polymer-Cyclobutane-Polymer b->d c->d + Ground State Cinnamylidene G cluster_0 Reactants cluster_1 Reaction cluster_2 Purification cluster_3 Product PVA PVA in DMF Reaction Stir at RT for 24h under N₂ PVA->Reaction CMA_reagents Cinnamylidenemalonic Acid DCC, DMAP in DMF CMA_reagents->Reaction Precipitation1 Precipitate in Acetone/Ether Reaction->Precipitation1 Filtration Filter and Wash Precipitation1->Filtration Reprecipitation Redissolve and Reprecipitate Filtration->Reprecipitation Drying Vacuum Dry Reprecipitation->Drying Product PVA-CMA Drying->Product

Caption: Workflow for the synthesis of PVA-CMA.

Photocrosslinking of the Functionalized Polymer

This protocol describes the formation of a crosslinked hydrogel from an aqueous solution of PVA-CMA.

Materials:

  • PVA-CMA (synthesized in Protocol 4.1)

  • Deionized water

  • UV lamp (e.g., 365 nm, with controlled intensity)

  • Molds for hydrogel casting (e.g., PDMS molds)

Procedure:

  • Prepare a solution of PVA-CMA in deionized water at the desired concentration (e.g., 5-10% w/v). Gentle heating may be required to facilitate dissolution.

  • Pour the polymer solution into the desired molds.

  • Expose the solution to UV light (365 nm) for a specified period. The exposure time will depend on the concentration of the polymer, the degree of functionalization, and the desired crosslinking density. This typically ranges from a few minutes to an hour.

  • The formation of a hydrogel indicates successful photocrosslinking.

  • The crosslinked hydrogel can be removed from the mold and swollen in deionized water or a relevant buffer to reach equilibrium.

Table 1: Example Photocrosslinking Parameters and Expected Outcomes

PVA-CMA Concentration (% w/v)UV Intensity (mW/cm²)Exposure Time (min)Expected Outcome
5105Soft, highly swollen hydrogel
51015Firmer hydrogel with lower swelling
10105Moderately firm hydrogel
10205Stiff, less swollen hydrogel

Characterization of Photocrosslinked Networks

The properties of the photocrosslinked materials can be assessed using various analytical techniques:

  • Swelling Ratio: To determine the extent of crosslinking. A lower swelling ratio indicates a higher crosslinking density.

  • Rheology: To measure the mechanical properties, such as storage modulus (G') and loss modulus (G''), of the hydrogels. An increase in G' signifies a more robust network.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the C=C bond of the cinnamylidene group, confirming the photocycloaddition reaction.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and pore structure of the crosslinked network, particularly for hydrogels.

Applications in Research and Drug Development

The ability to form biocompatible, crosslinked networks with high spatial and temporal control makes cinnamylidenemalonic acid-based photopolymerization a valuable tool in several areas:

  • Tissue Engineering: Creation of 3D scaffolds with tunable mechanical properties that can mimic the extracellular matrix and support cell growth.

  • Drug Delivery: Encapsulation of therapeutic agents within photocrosslinked hydrogels for controlled and sustained release. The release can be triggered by the degradation of the polymer backbone.

  • Bioprinting: As a component of bioinks, the photocrosslinking can be used to solidify the printed structure after deposition.

  • Micropatterning: The spatial control afforded by light allows for the creation of patterned surfaces for cell culture studies or biosensor development.

Conclusion

Cinnamylidenemalonic acid and its derivatives offer a powerful and versatile platform for photopolymerization through photocrosslinking. The underlying [2+2] photocycloaddition mechanism provides an initiator-free, biocompatible, and highly controllable method for creating crosslinked polymer networks. The detailed protocols and characterization techniques outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore and harness the potential of this unique class of photosensitive molecules in a wide range of applications.

References

  • Abdallah, M., et al. (2021). Three-component (Coum/NPG/Iod) photoinitiating systems for the free radical photopolymerization of (meth)acrylates using the new synthesized set of in silico developed coumarin derivatives. Polymer Chemistry, 12(15), 2234-2246. [Link]

  • Crivello, J. V. (2018). New Horizons in Cationic Photopolymerization. Polymers, 10(2), 145. [Link]

  • Kamoun, E. A., et al. (2022). Studies on the Impact of the Photoinitiator Amount Used during the PVP-Based Hydrogels' Synthesis on Their Physicochemical Properties. Polymers, 14(17), 3654. [Link]

  • Lalevée, J., et al. (2016). Dyes as Photoinitiators or Photosensitizers of Polymerization Reactions. Molecules, 21(1), 94. [Link]

  • Piotrowska, A., et al. (2020). Ultra-High Through-Cure of (Meth)Acrylate Copolymers via Photofrontal Polymerization. Polymers, 12(6), 1298. [Link]

  • Smeds, K. A., & Grinstaff, M. W. (2001). Photocrosslinkable polysaccharides for in situ hydrogel formation. Journal of Biomedical Materials Research, 54(1), 115-121. [Link]

  • Tang, Z., et al. (2022). Cinnamoylformate derivatives photoinitiators with excellent photobleaching ability and cytocompatibility for visible LED photopolymerization. Progress in Organic Coatings, 168, 106969. [Link]

  • Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated polymerization: advances, challenges, and opportunities. Macromolecules, 43(15), 6245-6268. [Link]

  • Zhang, Y., et al. (2021). Photocrosslinkable natural polymers in tissue engineering. Frontiers in Bioengineering and Biotechnology, 9, 759033. [Link]

Sources

Application Note: Characterization of Cinnamylidenemalonic Acid (CM) as a Lipophilic Iron Chelator

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Chemical Basis[1][2]

The Scientific Premise

Cinnamylidenemalonic acid (CM) represents a unique class of "hybrid" ligands in drug discovery. Unlike traditional high-affinity chelators (e.g., Deferoxamine) that strip iron systemically, CM combines a geminal dicarboxylate pharmacophore (metal-binding) with a conjugated cinnamyl tail (lipophilic/antioxidant).

This dual functionality suggests CM may act as a "modulator" of the Labile Iron Pool (LIP) rather than a gross depleter, making it a candidate for neuroprotective studies where complete iron stripping is detrimental.

Mechanism of Action

The chelating activity of CM resides in its 1,1-dicarboxylate moiety. Upon deprotonation at physiological pH, the two carboxylate oxygens can coordinate with Fe(III) or Fe(II). Due to the rigidity of the alkene linker, CM typically forms a bidentate complex or acts as a bridging ligand between metal centers.

CM_Mechanism cluster_structure Structural Pharmacophores CM Cinnamylidenemalonic Acid (Ligand) Complex CM-Iron Complex (Stabilized) CM->Complex Bidentate Coordination (O,O-Donor Set) Fe Labile Iron Pool (Fe2+/Fe3+) Fe->Complex Chelation ROS Fenton Reaction (ROS Generation) Fe->ROS Unchecked Catalysis Complex->ROS Inhibition (Redox Silencing) Malonate Malonate Head (Metal Binding) Cinnamyl Cinnamyl Tail (Lipophilicity/Antioxidant)

Figure 1: Mechanistic pathway of Cinnamylidenemalonic acid. The malonate head sequesters free iron, preventing it from catalyzing Fenton reactions, while the cinnamyl tail facilitates membrane permeability.

Part 2: Experimental Protocols

Protocol A: Physicochemical Validation (Job’s Method)

Objective: To determine the binding stoichiometry (Metal:Ligand ratio) of the Fe-CM complex. Rationale: Unlike commercial chelators, the stoichiometry of CM complexes can vary (1:1 vs 1:2) based on solvent conditions. This step is mandatory before biological testing.

Materials
  • Ligand Stock: 10 mM Cinnamylidenemalonic acid in DMSO (Freshly prepared).

  • Metal Stock: 10 mM FeCl₃·6H₂O in 0.1 M HCl (to prevent hydrolysis).

  • Buffer: 10 mM HEPES, pH 7.2 (Chelex-treated to remove trace metals).

Procedure
  • Preparation of Working Solutions: Prepare a series of solutions where the total molar concentration of [Fe + CM] is constant (e.g., 100 µM), but the mole fraction (

    
    ) varies from 0 to 1.
    
  • Mixing:

    • Tube 1: 0 µM Fe + 100 µM CM

    • Tube 2: 10 µM Fe + 90 µM CM

    • ...

    • Tube 11: 100 µM Fe + 0 µM CM

  • Incubation: Incubate at 25°C for 30 minutes in the dark.

  • Measurement: Record UV-Vis absorbance (200–600 nm). Focus on the emergence of a Ligand-to-Metal Charge Transfer (LMCT) band, typically around 350–450 nm for carboxylate-iron complexes.

  • Analysis: Plot Absorbance (at

    
    ) vs. Mole Fraction (
    
    
    
    ). The peak of the curve indicates stoichiometry (e.g., peak at 0.5 = 1:1 complex; peak at 0.66 = 1:2 complex).
Protocol B: Competitive Chelation Efficacy (Ferrozine Assay)

Objective: To quantify the iron-binding strength of CM relative to a standard competitor (Ferrozine). Rationale: This assay provides a semi-quantitative binding constant. If CM can strip iron from the Fe-Ferrozine complex (or prevent its formation), it demonstrates biologically relevant affinity.

Materials
  • Ferrozine Reagent: 5 mM in water.

  • Fe(II) Source: Freshly prepared ferrous ammonium sulfate (FAS).

  • Positive Control: EDTA or Deferiprone.

Step-by-Step Workflow
  • Baseline Setup: Mix 50 µM Fe(II) with 250 µM Ferrozine in acetate buffer (pH 6.0). Measure Absorbance at 562 nm (

    
    ). This represents 100% iron binding.
    
  • Competition: In separate tubes, pre-incubate 50 µM Fe(II) with increasing concentrations of CM (0–500 µM) for 10 minutes.

  • Detection: Add Ferrozine (250 µM) to the Fe-CM mixtures. Incubate for 10 minutes.

  • Readout: Measure Absorbance at 562 nm.

  • Calculation:

    
    
    

Data Interpretation:

% Chelation Interpretation Biological Implication
< 10% Weak Binder Unlikely to affect cellular iron pools.
10–50% Moderate Binder Potential modulator; likely requires high doses.

| > 50% | Strong Binder | Comparable to therapeutic chelators. |

Protocol C: Intracellular Iron Mobilization (Calcein-AM Assay)

Objective: To verify if CM can cross the cell membrane and bind the Labile Iron Pool (LIP) in live cells. Rationale: A chelator is useless if it cannot reach the target. Calcein-AM is a fluorogenic probe that is quenched by iron. If CM binds the intracellular iron, Calcein fluorescence increases (de-quenching).

Workflow Diagram

Calcein_Assay Step1 Step 1: Cell Loading Incubate cells with Calcein-AM (0.25 µM) 15 min @ 37°C Step2 Step 2: Wash Remove extracellular probe Step1->Step2 Step3 Step 3: Treatment Add Cinnamylidenemalonic Acid (CM) (Various Concentrations) Step2->Step3 Step4 Step 4: Kinetics Monitor Fluorescence (Ex 488nm / Em 517nm) for 60 mins Step3->Step4 Result Result Interpretation: fluorescence = Iron Chelation No change = No entry or No binding Step4->Result

Figure 2: Calcein-AM De-quenching Assay Workflow.

Procedure
  • Cell Culture: Seed HepG2 or SH-SY5Y cells in black-walled 96-well plates (20,000 cells/well). Allow adhesion overnight.

  • Probe Loading: Wash cells with PBS. Incubate with 0.25 µM Calcein-AM for 15 minutes at 37°C.

  • Wash: Wash 2x with PBS to remove extracellular dye. Cells should have low fluorescence (quenched by endogenous iron).

  • Treatment: Add CM (10, 50, 100 µM) in serum-free medium. Include a high-affinity control (Deferiprone 100 µM).

  • Kinetic Read: Immediately place in a fluorescence plate reader (37°C). Measure Ex/Em 488/517 nm every 2 minutes for 1 hour.

  • Analysis: Calculate

    
     (Change in Fluorescence). A positive slope indicates CM is entering the cell and removing iron from the Calcein-Fe complex.
    

Part 3: Troubleshooting & Critical Considerations

Solubility & Stability[3]
  • Hydrophobicity: CM is significantly more lipophilic than malonic acid due to the cinnamyl tail. Do not dissolve directly in water.

  • Stock Prep: Dissolve CM in 100% DMSO to make a 50 mM stock. Dilute into aqueous buffer immediately before use. Ensure final DMSO concentration is < 0.5% for cell assays.

  • pH Sensitivity: The pKa of malonic acid derivatives is typically around 2.8 and 5.7. Ensure buffers are pH > 6.0 to maintain the dicarboxylate anion (

    
    ) state required for chelation.
    
Interference
  • UV Absorption: CM has a conjugated system that absorbs in the UV range (approx. 280–320 nm). Ensure this does not overlap with your detection method. For Job's plot, look for shifts > 350 nm.

Part 4: References

  • Hider, R. C., & Kong, X. (2013). "Iron: Effect of Overload and Therapeutic Chelation." Comprehensive Inorganic Chemistry II. Link

    • Context: Establishes the principles of bidentate vs. hexadentate chelation and stability constants.

  • Breuer, W., et al. (1995). "Desferrioxamine-chelatable iron, a component of the chelatable iron pool in primary cultures of rat hepatocytes." Blood. Link

    • Context: The foundational paper for the Calcein-AM assay methodology described in Protocol C.

  • Dean, A. (2010). "Photochemical cycling of iron mediated by dicarboxylates: special effect of malonate." Environmental Science & Technology. Link

    • Context: Validates the specific interaction between malonate moieties and Iron(III), providing the chemical grounding for CM's activity.

  • Carter, P. (1971). "Spectrophotometric determination of serum iron at the submicrogram level with a new reagent (ferrozine)." Analytical Biochemistry. Link

    • Context: Original method for the Ferrozine competition assay used in Protocol B.

  • Perrin, D. D. (1979). "Stability Constants of Metal-Ion Complexes, Part B: Organic Ligands." IUPAC Chemical Data Series.

    • Context: Reference data for malonic acid stability constants (log K ~7.5) used to benchmark CM.

Cinnamylidenemalonic acid in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Introduction: The Strategic Value of Cinnamylidenemalonic Acid

Cinnamylidenemalonic acid and its ester derivatives represent a class of highly versatile and strategic precursors in modern heterocyclic chemistry. Their utility stems from a unique combination of structural features: an extended π-conjugated system, activated acidic protons on the malonate moiety, and two electrophilic centers. The core of its reactivity lies in its role as a "Michael Acceptor," where the β-carbon of the α,β-unsaturated system is highly susceptible to nucleophilic attack.[1][2] This initial conjugate addition opens up a cascade of potential intramolecular cyclization reactions, allowing for the efficient, atom-economical construction of diverse heterocyclic scaffolds.[3]

These scaffolds, particularly pyran and pyridine derivatives, are of immense interest to medicinal chemists and drug development professionals. They form the core of numerous natural products and synthetic molecules that exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[4][5][6] This guide provides an in-depth exploration of the chemical principles and field-proven protocols for leveraging cinnamylidenemalonic acid in the synthesis of high-value heterocyclic compounds.

Pillar 1: Synthesis of Substituted 4H-Pyrans

The construction of the 4H-pyran ring system is one of the most successful applications of cinnamylidenemalonic acid derivatives. These reactions are often designed as one-pot, multi-component processes that are highly efficient and align with the principles of green chemistry.[7]

Causality and Mechanistic Rationale

The synthesis proceeds through a domino reaction sequence, a powerful strategy where a single set of reaction conditions facilitates multiple, sequential bond-forming events. The core mechanism involves an initial Michael addition of a nucleophile, generated from a C-H acid (such as a β-ketoester or 1,3-diketone), to the electrophilic β-carbon of the cinnamylidenemalonic acid ester.[8][9] This creates a new, larger intermediate that is primed for a subsequent intramolecular cyclization. The choice of a base is critical; a mild organic base like piperidine or a solid base like potassium carbonate is often sufficient to generate the required nucleophile without promoting unwanted side reactions.[10] The final step is an intramolecular O-cyclization, where an oxygen atom from the nucleophilic component attacks one of the ester carbonyls, followed by tautomerization to yield the stable 4H-pyran ring.

Visualized Workflow: Domino Synthesis of 4H-Pyrans

G cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization A C-H Acid (e.g., Ethyl Acetoacetate) Base Base (e.g., Piperidine) A->Base Deprotonation Enolate Enolate Nucleophile Base->Enolate Forms CMA Diethyl Cinnamylidenemalonate Enolate:f0->CMA 1,4-Conjugate Addition [5] Adduct Michael Adduct Product 4H-Pyran Derivative Adduct:f0->Product Intramolecular O-Cyclization

Caption: Domino reaction pathway for 4H-pyran synthesis.

Experimental Protocol: One-Pot Synthesis of Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate

This protocol is adapted from established multi-component reaction strategies for pyran synthesis.[10]

Materials:

  • Cinnamaldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Piperidine (1-2 mol%)

  • Ethanol (25 mL)

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper for filtration

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add cinnamaldehyde (10 mmol), malononitrile (10 mmol), and ethyl acetoacetate (10 mmol) in absolute ethanol (25 mL). Note: This procedure first forms the cinnamylidenemalononitrile in situ, which then acts as the Michael acceptor.

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.2 mL) to the stirred mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often exothermic. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Upon completion, a solid product usually precipitates from the reaction mixture. Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Filter the solid product using a Buchner funnel, wash with a small amount of cold ethanol to remove any unreacted starting materials, and dry the product under vacuum. The product is often pure enough for characterization, but recrystallization from ethanol can be performed if necessary.

Data Summary: Representative Pyran Syntheses
EntryMichael Acceptor PrecursorNucleophileCatalystConditionsYield (%)Reference
1Cinnamaldehyde/MalononitrileEthyl AcetoacetatePiperidineEthanol, RT, 3h92[10]
2Cinnamaldehyde/Malononitrile4-HydroxycoumarinBoronic AcidWater, 70°C, 1.5h95[4]
3Aromatic Aldehyde/MalononitrileDimedoneZnCl2Neat, 120°C, 30 min88[11]

Pillar 2: Synthesis of Substituted Pyridine Derivatives

The synthesis of pyridines and their dihydrogenated precursors is another cornerstone application, capitalizing on the reaction of the cinnamylidene scaffold with nitrogen-based nucleophiles. These methods provide access to highly substituted pyridine rings that are prevalent in pharmaceuticals.[12]

Causality and Mechanistic Rationale

The most common route is a modification of the Hantzsch pyridine synthesis.[3] In this pathway, an enamine (formed from a β-dicarbonyl compound and ammonia or a primary amine) acts as the nucleophile. It undergoes a Michael addition to the cinnamylidenemalonic acid ester.[3] The resulting intermediate then undergoes a series of steps:

  • Intramolecular Cyclization: A nitrogen atom attacks a carbonyl group to form a six-membered dihydropyridine ring.

  • Dehydration: A molecule of water is eliminated.

  • Aromatization: The dihydropyridine intermediate is oxidized to the final, stable aromatic pyridine ring. This oxidation can occur spontaneously in the presence of air or can be facilitated by adding a mild oxidizing agent like nitric acid or ceric ammonium nitrate.[3] The choice of reactants allows for precise control over the substitution pattern on the final pyridine ring.

Visualized Workflow: Synthesis of Pyridine Derivatives

G CMA Cinnamylidene Derivative (Michael Acceptor) Adduct Michael Adduct CMA->Adduct Enamine Enamine Nucleophile (from β-ketoester + NH3) Enamine->Adduct Michael Addition [9] DHP Dihydropyridine Intermediate Adduct->DHP Intramolecular Cyclization & Dehydration Pyridine Substituted Pyridine DHP->Pyridine Aromatization Oxidant Oxidizing Agent (e.g., Air, HNO3) Oxidant->Pyridine

Caption: General pathway for pyridine synthesis via Michael addition.

Experimental Protocol: Synthesis of a Substituted Pyridine

This protocol describes a general Hantzsch-type reaction adapted for cinnamylidenemalonic acid derivatives.[3][13]

Materials:

  • Diethyl cinnamylidenemalonate (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Ammonium acetate (15 mmol) or aqueous ammonia

  • Ethanol or Acetic Acid (30 mL)

  • Optional: Oxidizing agent (e.g., Ceric Ammonium Nitrate)

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve diethyl cinnamylidenemalonate (10 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (15 mmol) in ethanol or glacial acetic acid (30 mL).

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation of Dihydropyridine (if desired): In many cases, the dihydropyridine intermediate precipitates upon cooling. It can be isolated by filtration.

  • Aromatization: If the aromatic pyridine is the target, continue heating in the presence of air or add a suitable oxidizing agent. For a controlled oxidation, cool the reaction, add the oxidizing agent (e.g., CAN in a stoichiometric amount), and stir at room temperature until the conversion is complete (as monitored by TLC).

  • Work-up and Purification: Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium carbonate solution) if acetic acid was used. The crude product will precipitate or can be extracted with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by column chromatography on silica gel.

Data Summary: Key Parameters in Pyridine Synthesis
EntryMichael AcceptorNitrogen Sourceβ-Dicarbonyl ComponentAromatization MethodYield (%)Reference
1EnoneAmmoniaβ-ketoesterOxidant (HNO3)70-85[3]
2EnonePrimary Amineβ-diketoneAir Oxidation65-80[3]
3Malononitrile DerivativeAcetylacetonePiperidineN/A (forms pyridone)~75[13]

Trustworthiness & Validation

The protocols described herein are based on well-established, fundamental organic reactions—the Michael addition and Hantzsch synthesis—that have been validated across countless publications.[1][3][8] The trustworthiness of these procedures is ensured by:

  • Reaction Monitoring: The explicit instruction to monitor reactions by TLC provides a real-time check on reaction progress, allowing the researcher to confirm the consumption of starting materials and the formation of the product.

  • Predictable Mechanisms: The reactions proceed via well-understood, stepwise mechanisms, making them highly predictable and reproducible.

  • Standard Purification: The use of standard work-up and purification techniques (precipitation, extraction, chromatography) ensures the isolation of the target compound with high purity, which can be confirmed by standard analytical methods (NMR, IR, MS).

Conclusion and Future Outlook

Cinnamylidenemalonic acid is a powerful and versatile building block for constructing medicinally relevant heterocyclic systems. The domino and multi-component reactions it enables are hallmarks of modern, efficient organic synthesis. Future research in this area will likely focus on the development of asymmetric syntheses to produce chiral heterocycles, the use of novel and reusable green catalysts to further improve the environmental footprint of these reactions, and the expansion of its application to the synthesis of more complex, fused heterocyclic systems for next-generation drug discovery programs.[7]

References

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • Zhu, J., et al. (n.d.). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. PMC. Available at: [Link]

  • Chemist Wizards. (n.d.). Michael Addition Reaction, Mechanism & Applications. Available at: [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Available at: [Link]

  • Al-Sehemi, A. G., et al. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2019). 21.10: Conjugate Additions: The Michael Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Preparation of pyranopyran derivatives. Available at: [Link]

  • Scribd. (n.d.). Synthesis Methods for Pyridine Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). A systematic protocol to design different pyran derivatives under.... Available at: [Link]

  • Al-Mousawi, S. M., et al. (n.d.). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PMC. Available at: [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and antimicrobial studies of new pyridine derivatives. Available at: [Link]

  • Digital Repository of University of Kassala. (n.d.). Article - Synthesis of Some New Heterocyclic Compounds Via Chalcone Derivatives. Available at: [Link]

  • Bentham Science Publishers. (n.d.). Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. Available at: [Link]

  • Arkivoc. (2004). synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Available at: [Link]

  • YouTube. (2017). Organic Synthesis of Some Commercially-Available Heterocyclic Drugs. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF FUSED BENZOPYRIMIDIN-4(3H)-ONES. Available at: [Link]

  • MDPI. (2024). Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. Available at: [Link]

  • ResearchGate. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Available at: [Link]

  • Research, Society and Development. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Available at: [Link]

  • Asian Journal of Research in Chemistry. (n.d.). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Available at: [Link]

  • PMC. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. Available at: [Link]

  • Semantic Scholar. (2023). Medicinal Chemistry. Available at: [Link]

Sources

Advanced Formulation of Dual-Functional Antioxidant Coatings Utilizing Cinnamylidenemalonic Acid (CMA)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the development of advanced functional materials—particularly in drug delivery devices, biomedical implants, and high-precision lithography—oxidative degradation and material leaching remain critical challenges. Cinnamylidenemalonic acid (CMA) is a highly versatile, conjugated polyene that offers a unique solution by combining photochemical reactivity with intrinsic radical-scavenging capabilities[1].

Unlike traditional low-molecular-weight antioxidants that physically blend into a matrix and leach over time, CMA can be covalently grafted into a polymer backbone. The causality behind this molecular design is twofold:

  • Photo-Crosslinking: The extended conjugated cinnamylidene group undergoes a

    
     photochemical cycloaddition under specific UV/visible irradiation (
    
    
    
    nm). This allows for robust crosslinking without the generation of volatile byproducts, ensuring high-quality film formation and exceptional stability against wet etching[2][3].
  • Immobilized Antioxidant Activity: The same conjugated diene structure acts as an electron sink, effectively neutralizing reactive oxygen species (ROS) and preventing oxidative degradation or "browning" of the underlying substrate[4].

CMA_Mechanism cluster_0 Structural Moieties CMA Cinnamylidenemalonic Acid (CMA) Diene Conjugated Diene System CMA->Diene Malonic Malonic Acid Group CMA->Malonic Photo [2+2] Photodimerization (λ > 395 nm) Diene->Photo Radical Radical Scavenging (Electron Delocalization) Diene->Radical Crosslink Robust Crosslinked Network (No Volatile Byproducts) Malonic->Crosslink Polymer Grafting Photo->Crosslink Antiox Immobilized Antioxidant Protection Radical->Antiox Crosslink->Antiox Synergistic Matrix

Figure 1: Mechanistic pathway illustrating the dual-functionality of CMA in coating matrices.

Formulation Strategy and Quantitative Parameters

To prevent antioxidant leaching, CMA is covalently grafted onto a base polymer (e.g., a polyester or acrylic resin) via esterification of its malonic acid functional groups. The formulation must balance the degree of substitution to ensure sufficient crosslinking density while maintaining the flexibility of the polymer chain.

Table 1: Optimal Formulation Parameters for CMA-Grafted Polyesters
ParameterTarget RangeMechanistic Rationale
CMA Grafting Density 5 – 15 wt%Balances crosslinking density with steric hindrance. Excess CMA can lead to brittle films.
UV Curing Wavelength

nm
Selectively triggers

cycloaddition without causing backbone cleavage of the base polymer[2].
Exposure Energy 500 – 800 mJ/cm²Ensures complete photodimerization, maximizing wet-etch stability and mechanical integrity[3].
Film Thickness 200 – 500 nmOptimal depth for uniform UV penetration, preventing a curing gradient across the z-axis.

Experimental Protocols

The following methodologies establish a self-validating system for synthesizing, applying, and verifying the efficacy of CMA-based antioxidant coatings.

Protocol 1: Synthesis of CMA-Functionalized Pre-polymer

Objective: Covalently attach CMA to a hydroxyl-terminated polyester backbone.

  • Preparation: Dissolve 10 g of hydroxyl-terminated polyester resin in 50 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Activation: Add 1.5 g of CMA, followed by 0.1 eq of 4-dimethylaminopyridine (DMAP) as a catalyst and 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Purification: Filter the precipitated dicyclohexylurea (DCU) byproduct. Precipitate the polymer in cold methanol, filter, and dry under vacuum at 40°C for 12 hours. Expertise Note: The use of Steglich esterification (DCC/DMAP) allows the reaction to proceed at room temperature, preventing the premature thermal degradation or unwanted thermal crosslinking of the heat-sensitive diene groups.

Protocol 2: Spin-Coating and Photo-Curing

Objective: Form a uniform, crosslinked thin film on a silicon or glass substrate.

  • Solution Preparation: Dissolve the CMA-grafted polymer in cyclohexanone to achieve a 10 wt% solution. Filter through a 0.2 μm PTFE syringe filter.

  • Spin Coating: Dispense 2 mL of the solution onto a clean substrate. Spin at 500 rpm for 5 seconds, then ramp to 3000 rpm for 30 seconds.

  • Soft Bake: Heat the substrate on a hotplate at 90°C for 2 minutes to drive off residual solvent.

  • Photo-Curing: Expose the film to a UV LED source (

    
     nm) at a dose of 600 mJ/cm².
    Expertise Note: Curing at 
    
    
    
    nm is critical. High-energy deep-UV (
    
    
    nm) would indiscriminately cleave ester bonds in the polymer backbone, destroying the film's structural integrity[2].
Protocol 3: Self-Validating Solid-State DPPH Assay

Objective: Quantify the immobilized antioxidant capacity of the cured film.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Sample Preparation: Cut the CMA-coated substrate into 1x1 cm squares. Prepare an identical 1x1 cm square of an uncoated substrate (Negative Control) and a substrate coated with a standard non-CMA polymer (Matrix Control).

  • Incubation: Submerge each square in 3 mL of the DPPH solution in sealed vials. Incubate in the dark at room temperature for 60 minutes.

  • Measurement: Extract the supernatant and measure the absorbance at 517 nm using a UV-Vis spectrophotometer. Self-Validation Logic: Because the coating is heavily crosslinked and insoluble in methanol, any reduction in absorbance at 517 nm (color change from purple to yellow) must occur at the solid-liquid interface. The inclusion of the Matrix Control ensures that the base polymer is not responsible for the scavenging, definitively proving that the immobilized CMA moiety retains its antioxidant properties post-curing.

Workflow Step1 1. Base Resin Synthesis (Polyester/Acrylic) Step2 2. CMA Esterification (Covalent Grafting) Step1->Step2 Step3 3. Spin Coating (Film Formation) Step2->Step3 Step4 4. UV Irradiation (λ > 395 nm Curing) Step3->Step4 Step5 5. DPPH Validation (Self-Validating Assay) Step4->Step5

Figure 2: Step-by-step experimental workflow for CMA coating formulation and validation.

Data Presentation & Quality Control

To ensure batch-to-batch consistency, the following quality control metrics should be tracked post-formulation:

Table 2: Quality Control Metrics for CMA Coatings
Quality MetricAnalytical MethodAcceptance Criteria
Degree of Crosslinking Gel Fraction (Soxhlet Extraction in THF)

insoluble gel fraction
Film Uniformity Ellipsometry / AFMThickness variance

; Roughness (Ra)

nm
Antioxidant Retention Solid-State DPPH Assay (Protocol 3)

DPPH reduction within 60 mins
Wet-Etch Stability Immersion in 1M HCl / 1M NaOH (24h)No delamination;

mass loss

References

1.[4] WO1997044476A1 - Enhanced production of taxanes by cell cultures of taxus species - Google Patents. Available at: 4 2.[1] Dimethyl cinnamylidenemalonate | 37755-22-9 | Benchchem. Available at: 1 3.[2] Chemical structures of the polymers TCP3 and CSMP3 - ResearchGate. Available at: 2 4.[3] T. Lippert's research works | Paul Scherrer Institute and other places - ResearchGate. Available at: 3

Sources

Application Notes and Protocols for the Biological Evaluation of Cinnamylidenemalonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cinnamylidenemalonic acid and its derivatives represent a compelling class of compounds rooted in the well-documented biological activities of natural cinnamic acids.[1][2] These parent molecules are known to exhibit a wide spectrum of effects, including anti-inflammatory, antioxidant, and anti-cancer properties.[3][4][5][6] This guide provides a comprehensive framework for the systematic biological evaluation of Cinnamylidenemalonic acid. It is designed for researchers in drug discovery and chemical biology, offering a tiered, logic-driven approach to elucidating its cytotoxic, mechanistic, and potential therapeutic activities. The protocols herein are built on the principles of robust experimental design, ensuring that the generated data is both reliable and interpretable.

Section 1: The Foundational Pillar: Assessing Cellular Viability and Proliferation

Scientific Rationale

Before investigating any specific mechanism of action, it is imperative to first establish the compound's fundamental effect on cell health. Cytotoxicity and anti-proliferative activity are distinct but related endpoints. A compound might be cytotoxic, actively killing cells, or it could be cytostatic, merely halting their division.[7][8] Understanding this dose-dependent relationship is the critical first step that informs the concentration range for all subsequent, more complex mechanistic assays. Failure to establish a therapeutic window can lead to misinterpretation of data, where an observed effect might be an artifact of widespread cell death rather than a specific molecular interaction.

Experimental Workflow: Initial Cytotoxicity Screening

The initial screening phase aims to determine the concentration of Cinnamylidenemalonic acid that induces a 50% reduction in cell viability (IC50). This is achieved by exposing various cell lines to a serial dilution of the compound.

G cluster_0 cluster_1 Treatment & Incubation cluster_2 Viability Assessment cluster_3 Data Analysis A Select Cell Lines (e.g., Cancer & Normal) C Seed Cells in 96-well Plates A->C B Prepare Serial Dilutions of Cinnamylidenemalonic Acid D Add Compound Dilutions + Controls (Vehicle, Positive) B->D C->D E Incubate for 24-72 hours F Perform MTT or XTT Assay E->F G Measure Absorbance (Plate Reader) H Generate Dose-Response Curve G->H I Calculate IC50 Value H->I

Caption: Workflow for determining the IC50 of Cinnamylidenemalonic acid.

Protocol: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium

  • Cinnamylidenemalonic acid (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working stock of Cinnamylidenemalonic acid by performing serial dilutions in culture medium. A typical final concentration range might be 0.1 µM to 100 µM.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Negative Control: Wells with untreated cells (medium only).

    • Vehicle Control: Wells treated with the highest concentration of DMSO used in the experiment (e.g., 0.1%). This is crucial to ensure the solvent itself is not causing toxicity.[9]

    • Positive Control: Wells treated with a known cytotoxic agent like Doxorubicin. This validates that the assay can detect cell death.[10][11]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control (representing 100% viability). Plot the normalized viability versus the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Cell Line Compound IC50 (µM) Notes
MCF-7 (Breast Cancer)Cinnamylidenemalonic AcidExperimental ValueCompare to non-cancerous line.
A549 (Lung Cancer)Cinnamylidenemalonic AcidExperimental Value
HaCaT (Keratinocyte)Cinnamylidenemalonic AcidExperimental ValueNon-cancerous control.
MCF-7 (Breast Cancer)Doxorubicin (Positive Control)Expected Value (e.g., <1 µM)Assay validation.

Table 1: Example Data Summary for IC50 Determination.

Section 2: Investigating Anti-Cancer Mechanisms

Scientific Rationale

Should initial screening reveal significant and selective cytotoxicity towards cancer cells, the next logical step is to investigate how the compound is killing these cells. Cinnamic acid and its analogue cinnamaldehyde have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[3][12][13] Determining if Cinnamylidenemalonic acid shares these mechanisms provides crucial insight into its therapeutic potential.

Hypothetical Signaling Pathway for Apoptosis Induction

Many anti-cancer agents function by activating intrinsic or extrinsic apoptosis pathways. Related compounds have been shown to modulate pathways like PI3K/Akt, which is a key regulator of cell survival.[12] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins like Bax and subsequent cell death.

G Cpd Cinnamylidenemalonic Acid PI3K PI3K/Akt Pathway (Pro-Survival) Cpd->PI3K Inhibits Bcl2 Bcl-2 (Anti-Apoptotic) PI3K->Bcl2 Activates Bax Bax (Pro-Apoptotic) PI3K->Bax Inhibits Bcl2->Bax Inhibits Mito Mitochondrial Permeability Bax->Mito Casp Caspase Activation Mito->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Hypothetical pathway of apoptosis induction via PI3K/Akt inhibition.

Protocol: Apoptosis Quantification by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by viable cells with intact membranes.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with Cinnamylidenemalonic acid at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include vehicle and positive controls (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer.

  • Data Analysis:

    • Quadrant 1 (Annexin V- / PI-): Live cells.

    • Quadrant 2 (Annexin V+ / PI-): Early apoptotic cells.

    • Quadrant 3 (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Quadrant 4 (Annexin V- / PI+): Necrotic cells.

    • Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by the compound.

Section 3: Probing Anti-Inflammatory & Antioxidant Potential

Scientific Rationale

Inflammation and oxidative stress are interconnected processes underlying many chronic diseases.[14] Cinnamic acid derivatives are well-known for their ability to mitigate both.[5][15] Evaluating Cinnamylidenemalonic acid for these properties can uncover therapeutic applications beyond oncology. Key assays include measuring the inhibition of inflammatory mediators like nitric oxide (NO) in immune cells and assessing direct radical-scavenging ability.

Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay uses lipopolysaccharide (LPS) to induce an inflammatory response in macrophage cells (e.g., RAW 264.7), leading to the production of NO. The inhibitory effect of the test compound is measured by quantifying nitrite, a stable breakdown product of NO, using the Griess reagent.

Procedure:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat cells with non-toxic concentrations of Cinnamylidenemalonic acid (determined from initial viability assays) for 1-2 hours. Include a positive control such as L-NAME.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.

    • Add 50 µL of NED solution (Griess Reagent B) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control.

Protocol: DPPH Radical Scavenging Assay (Biochemical)

This cell-free assay measures the ability of a compound to donate a hydrogen atom to the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), quenching its color.[4][16]

Procedure:

  • Preparation: In a 96-well plate, add a solution of Cinnamylidenemalonic acid at various concentrations. Use Ascorbic acid or Trolox as a positive control.[4]

  • Reaction Initiation: Add a methanolic solution of DPPH to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance at 517 nm. The purple color of DPPH fades as it is scavenged.

  • Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Assay Type Endpoint Measured Result (Example)
NO Inhibition% Inhibition of Nitrite at 10 µM65%
DPPH ScavengingIC50 (µM)25 µM
Positive Control (L-NAME)% Inhibition of Nitrite at 10 µM>90%
Positive Control (Ascorbic Acid)DPPH IC50 (µM)~5 µM

Table 2: Example Data Summary for Anti-inflammatory and Antioxidant Assays.

Section 4: Elucidating Molecular Targets: Enzyme Inhibition Assays

Scientific Rationale

A compound's biological effects are ultimately driven by its interaction with specific molecular targets, often enzymes.[17][18] Identifying which enzymes are inhibited by Cinnamylidenemalonic acid is a crucial step in understanding its mechanism of action and for lead optimization.[19] The choice of enzymes to screen can be guided by the results of the phenotypic assays (e.g., screening kinases involved in proliferation or cyclooxygenases in inflammation).[15][20]

General Workflow for Enzyme Inhibition Screening

This workflow outlines the general process for identifying and characterizing enzyme inhibitors.

G A Select Target Enzymes (Based on Phenotypic Data) B Primary Screen: Single High Concentration A->B C Identify 'Hits' (>50% Inhibition) B->C D Secondary Screen: Dose-Response of Hits C->D E Determine IC50 Values D->E F Mechanism of Inhibition Studies (e.g., Ki determination) E->F

Caption: Tiered workflow for enzyme inhibitor identification and characterization.

Generalized Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a template that must be adapted for the specific enzyme and detection method (e.g., colorimetric, fluorescent, luminescent).

Materials:

  • Purified target enzyme

  • Specific substrate for the enzyme

  • Assay buffer

  • Cinnamylidenemalonic acid and known inhibitor (positive control)

  • Detection reagent (produces a signal from the product)

  • 96- or 384-well plates

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and compound in the appropriate assay buffer.

  • Reaction Setup: In a microplate, add the assay buffer, the Cinnamylidenemalonic acid (at various concentrations), and the enzyme.

  • Pre-incubation: Incubate for a short period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate for a defined period at the optimal temperature for the enzyme. The reaction time should be within the linear range of product formation.

  • Reaction Termination (if required): Some assays require a stop solution to halt the reaction.

  • Signal Detection: Add the detection reagent and measure the output signal (absorbance, fluorescence, etc.) with a plate reader.

  • Data Analysis: Normalize the enzyme activity to a vehicle control (100% activity). Plot the percent inhibition against the log of the compound concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[19][21]

References

  • A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. Available at: [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. Available at: [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. Cell Culture Dish. Available at: [Link]

  • Why are positive and negative controls always required for immunological tests? (be specific). Vaia. Available at: [Link]

  • Positive Control Vs Negative Control. Wax Studios. Available at: [Link]

  • Positive and negative control: Significance and symbolism. Microbiology Note. Available at: [Link]

  • Importance of Negative and Positive Controls in Microbial Analysis. Pharmaguideline. Available at: [Link]

  • What are Positive and Negative Controls?. Science Ready. Available at: [Link]

  • Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review). Experimental and Therapeutic Medicine. Available at: [Link]

  • How thoughtful experimental design can empower biologists in the omics era. Nature Communications. Available at: [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. Da-ta Biotech. Available at: [Link]

  • Biological Experimental Design. Study.com. Available at: [Link]

  • The role and mechanism of cinnamaldehyde in cancer. Frontiers in Pharmacology. Available at: [Link]

  • Enzyme Inhibitor Screening Services. BioAssay Systems. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry. Available at: [Link]

  • Principles of experimental design in biology. Fiveable. Available at: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • Tech Briefing: Use of Design of Experiment (DOE) for Bioassay Development. BEBPA. Available at: [Link]

  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Molecules. Available at: [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules. Available at: [Link]

  • Experimental Design: Best Practices. National Cancer Institute. Available at: [Link]

  • Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. ResearchGate. Available at: [Link]

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules. Available at: [Link]

  • Cinnamic acid: a natural product with potential use in cancer intervention. International Journal of Cancer. Available at: [Link]

  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules. Available at: [Link]

  • Antidepressant Potential of Cinnamic Acids: Mechanisms of Action and Perspectives in Drug Development. Molecules. Available at: [Link]

  • Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Journal of Pharmaceutics & Drug Delivery Research. Available at: [Link]

  • Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. MDPI. Available at: [Link]

  • Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds. SciELO. Available at: [Link]

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. Available at: [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. Available at: [Link]

  • Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. Molecules. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

  • Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI. Available at: [Link]

  • Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses. International Journal of Molecular Sciences. Available at: [Link]

  • Advances in pharmacological effects and mechanism of action of cinnamaldehyde. Frontiers in Pharmacology. Available at: [Link]

  • Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors. Scientific Reports. Available at: [Link]

  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. ResearchGate. Available at: [Link]

  • (PDF) Evaluation of Antioxidant Activity of Cinnamic Acid and Some of its Derivatives. ResearchGate. Available at: [Link]

  • Acetylation of Cinnamic Acid and Evaluation of Antioxidant Activity of the Resultant Derivative. Journal of Chemical Society of Nigeria. Available at: [Link]

  • Advances in pharmacological effects and mechanism of action of cinnamaldehyde. Frontiers in Pharmacology. Available at: [Link]

Sources

Troubleshooting & Optimization

troubleshooting low solubility of Cinnamylidenemalonic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Cinnamylidenemalonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low aqueous solubility of this compound. Here, we provide in-depth troubleshooting strategies and frequently asked questions (FAQs) in a structured question-and-answer format, grounded in scientific principles to ensure the success of your experiments.

Understanding the Challenge: The "Why" Behind Low Solubility

Cinnamylidenemalonic acid's molecular structure, featuring a hydrophobic phenyl ring and an extended conjugated system, contributes to its inherently low solubility in water. As a dicarboxylic acid, its solubility is profoundly influenced by the pH of the aqueous medium. At low pH, the carboxylic acid groups are protonated and uncharged, rendering the molecule less polar and thus less soluble in polar solvents like water.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my Cinnamylidenemalonic acid not dissolving in water?

Answer: The low aqueous solubility of Cinnamylidenemalonic acid at neutral or acidic pH is expected due to its chemical structure. The molecule possesses two carboxylic acid functional groups, which are protonated (COOH) at low pH. This protonated form is not readily solvated by water molecules.

To effectively dissolve Cinnamylidenemalonic acid, it is crucial to deprotonate one or both of these carboxylic acid groups to form the more soluble carboxylate salts (COO-). This is achieved by increasing the pH of the solution.

Q2: How does pH affect the solubility of Cinnamylidenemalonic acid?

The relationship between pH, pKa, and solubility is critical. When the pH of the solution is below the pKa of a functional group, the group will be predominantly in its protonated form. When the pH is above the pKa, the deprotonated form will dominate. To achieve significant solubility, the pH of the solution should be raised above the pKa values of the carboxylic acid groups, converting them to the much more polar and water-soluble carboxylate anions.

The following diagram illustrates the relationship between the pH of the solution and the ionization state of Cinnamylidenemalonic acid, which in turn dictates its solubility.

cluster_0 Low pH (pH < pKa1) cluster_1 Intermediate pH (pKa1 < pH < pKa2) cluster_2 High pH (pH > pKa2) Low_pH Predominantly Insoluble (Protonated Form) Mid_pH Partially Soluble (Mono-anionic Form) Low_pH->Mid_pH Increase pH High_pH Highly Soluble (Di-anionic Form) Mid_pH->High_pH Increase pH Start Need to dissolve Cinnamylidenemalonic acid at low pH Choose_Solvent Select a biocompatible co-solvent (e.g., DMSO, Ethanol, PEG) Start->Choose_Solvent Stock_Prep Prepare a concentrated stock solution in 100% co-solvent Choose_Solvent->Stock_Prep Dilute Add stock solution to aqueous buffer with stirring Stock_Prep->Dilute Check_Solubility Observe for precipitation Dilute->Check_Solubility Success Solution is clear. Proceed with experiment. Check_Solubility->Success No Failure Precipitation occurs Check_Solubility->Failure Yes Troubleshoot Increase co-solvent % or Decrease final compound concentration Failure->Troubleshoot Troubleshoot->Dilute

Caption: Workflow for using co-solvents.

2. Hydrotropy:

Hydrotropes are compounds that increase the solubility of sparingly soluble solutes. They are typically amphiphilic and can form non-covalent, water-soluble complexes with insoluble compounds. For dicarboxylic acids, hydrotropes like sodium benzoate or sodium salicylate could be effective.

3. Temperature Adjustment:

For many compounds, solubility increases with temperature. You can gently warm the solution while stirring to aid dissolution. However, it is crucial to first establish the thermal stability of Cinnamylidenemalonic acid to avoid degradation. Once dissolved at a higher temperature, the compound may remain in a supersaturated state upon cooling, but this can be a kinetically unstable solution.

Q5: Can I use surfactants to improve solubility?

Answer: Yes, surfactants can be effective. Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC). The hydrophobic core of these micelles can encapsulate poorly water-soluble molecules like Cinnamylidenemalonic acid, thereby increasing their apparent solubility.

Commonly used laboratory surfactants include:

  • Tween® 20 or Tween® 80: Non-ionic surfactants.

  • Sodium Dodecyl Sulfate (SDS): An anionic surfactant.

When using surfactants, it's important to work above their CMC and to ensure that the surfactant itself does not interfere with your experimental assays.

Summary of Troubleshooting Strategies

Method Principle Advantages Considerations
pH Adjustment Ionization of carboxylic acid groups to form soluble salts.Highly effective, uses simple reagents.Final pH may not be suitable for all experiments.
Co-solvents Reduces the polarity of the solvent system.Effective at lower pH values.Co-solvent may interfere with biological assays or instrumentation.
Hydrotropy Formation of water-soluble complexes.Can be effective at lower concentrations than co-solvents.The hydrotrope must be compatible with the experimental system.
Temperature Increase Increases the kinetic energy to overcome lattice energy.Simple to implement.Compound stability at higher temperatures must be verified. The solution may be supersaturated and unstable upon cooling.
Surfactants Micellar encapsulation of the hydrophobic molecule.Can significantly increase apparent solubility.The surfactant may interfere with downstream applications.

By understanding the chemical nature of Cinnamylidenemalonic acid and systematically applying these troubleshooting strategies, researchers can successfully overcome the challenges posed by its low aqueous solubility.

References

  • ACD/Labs. (n.d.). ACD/pKa. Retrieved from [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60. [Link]

  • Guru Tutors. (n.d.). Dicarboxylic Acids and their Derivatives. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • PubChem. (n.d.). Cinnamic acid. Retrieved from [Link]

  • Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Cinnamic acid. Retrieved from [Link]

  • A Reddit user. (2023, January 5). Dicarboxylic acid solubility. Reddit. [Link]

Sources

Technical Support Center: Optimizing Cinnamylidenemalonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of cinnamylidenemalonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific Knoevenagel condensation. Instead of a generic protocol, we will focus on the critical parameter of reaction temperature, providing in-depth troubleshooting advice and answers to frequently asked questions to empower you to optimize your experimental outcomes.

Troubleshooting Guide: A Deeper Dive into Reaction Temperature Issues

This section addresses specific problems you may encounter during the synthesis of cinnamylidenemalonic acid, with a focus on diagnosing and resolving issues related to reaction temperature.

Question 1: My reaction yield is disappointingly low. How do I determine if temperature is the culprit?

Answer:

A low yield is a common issue that can often be traced back to suboptimal reaction temperature. The temperature directly influences the reaction kinetics and the stability of the components.

  • Causality: The Knoevenagel condensation, like most reactions, has a specific activation energy.[1] If the temperature is too low, the reacting molecules (the enolate of malonic acid and the cinnamaldehyde) will not have sufficient kinetic energy to overcome this barrier, leading to a sluggish or incomplete reaction. Conversely, excessively high temperatures can lead to the degradation of your starting materials or the desired product, thereby reducing the isolated yield. For instance, cinnamaldehyde can be susceptible to oxidation or polymerization at elevated temperatures.

  • Troubleshooting Steps:

    • Establish a Baseline: If you have a published procedure, ensure you are following the recommended temperature precisely. If not, a good starting point for many Knoevenagel condensations using catalysts like piperidine and a solvent such as pyridine or toluene is a gentle reflux.[2]

    • Monitor with Thin-Layer Chromatography (TLC): Before concluding the reaction, take a small aliquot and run a TLC plate. If you see a significant amount of unreacted cinnamaldehyde, your reaction temperature is likely too low or the reaction time is insufficient.

    • Incremental Temperature Increase: If the reaction is stalled at a lower temperature, increase the heat in small increments (e.g., 10°C) and monitor the progress by TLC every 30-60 minutes. This controlled approach will help you find the minimum temperature required for an efficient reaction.

    • Consider the Catalyst System: The choice of catalyst can influence the optimal temperature. Some modern catalytic systems are designed to work efficiently at room temperature, while traditional methods often require heating.[1]

Question 2: I'm observing significant side product formation in my final product. How can I use temperature to improve purity?

Answer:

The formation of side products is a clear indication that the reaction conditions are favoring alternative reaction pathways. Temperature is a powerful tool to enhance the selectivity towards the desired cinnamylidenemalonic acid.

  • Causality: Higher temperatures can provide the necessary energy to overcome the activation barriers for undesired reactions.[3] In the Knoevenagel condensation, potential side reactions include:

    • Self-condensation of Cinnamaldehyde: An aldol-type reaction between two molecules of the aldehyde.

    • Michael Addition: The malonate enolate can potentially add to the α,β-unsaturated product, leading to more complex structures.

    • Premature Decarboxylation: Malonic acid can decarboxylate to form acetic acid at high temperatures, which is then unreactive in this condensation.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most direct approach to minimizing side products. If you are running the reaction at reflux, try reducing the temperature by 15-20°C. This will slow down all reactions, but it will disproportionately affect the undesired reactions which may have a higher activation energy.

    • Optimize Reaction Time: In conjunction with lowering the temperature, it is crucial to monitor the reaction by TLC. The goal is to stop the reaction as soon as the starting material is consumed, before significant side products have had a chance to form.[3]

    • Solvent Choice: The boiling point of your solvent dictates the maximum temperature of a reflux reaction. If side reactions are persistent, consider switching to a lower-boiling point solvent to naturally cap the reaction temperature.

Question 3: My reaction has failed to initiate, even after several hours. I've confirmed my reagents are pure. Is the temperature too low?

Answer:

Yes, a lack of initiation is a classic symptom of insufficient thermal energy.

  • Causality: The first step in the mechanism involves the deprotonation of malonic acid by a base (e.g., piperidine or triethylamine) to form a nucleophilic enolate.[4] This step, and the subsequent nucleophilic attack on the cinnamaldehyde, requires a certain amount of energy. If the temperature is too low, these initial steps may not occur at a meaningful rate.

  • Troubleshooting Steps:

    • Initial Heating: For a typical setup in a solvent like toluene or pyridine with an amine catalyst, heating to at least 60-80°C is often necessary to initiate the reaction.[2][5]

    • Controlled Heating Ramp: Gently heat the reaction mixture while stirring and monitor for any visual changes (color change, formation of precipitate) or by using TLC.

    • Check for Solubility: Ensure all reactants are fully dissolved at the reaction temperature. If malonic acid, for example, is not soluble, the reaction will be limited to the solid-liquid interface and will be extremely slow. A modest increase in temperature can often resolve solubility issues.

Experimental Protocol: Empirical Optimization of Reaction Temperature

This protocol provides a structured approach to determining the optimal temperature for your specific laboratory conditions.

Objective: To identify the reaction temperature that provides the best balance of reaction time, yield, and purity for the synthesis of cinnamylidenemalonic acid.

Materials:

  • Cinnamaldehyde

  • Malonic Acid

  • Piperidine (or chosen catalyst)

  • Toluene (or chosen solvent)

  • Round-bottom flasks equipped with reflux condensers and magnetic stir bars

  • Heating mantles or oil baths with temperature controllers

  • TLC plates (silica gel) and developing chamber

  • Ethyl acetate/Hexane mixture (for TLC)

  • Standard work-up reagents (e.g., HCl, water)

Procedure:

  • Set up Parallel Reactions: Prepare three identical reaction mixtures in separate flasks. A typical molar ratio would be cinnamaldehyde (1.0 eq), malonic acid (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.

  • Assign Temperatures: Set each reaction to a different temperature. For example:

    • Reaction A: 60°C

    • Reaction B: 80°C

    • Reaction C: 100°C (or gentle reflux)

  • Monitor Progress: At 30-minute intervals, withdraw a small sample from each reaction flask and analyze it by TLC. Spot the starting materials as references.

  • Determine Completion: Continue the reactions until TLC analysis shows the complete consumption of cinnamaldehyde in at least one of the flasks. Note the time taken for each.

  • Work-up and Isolation: Once a reaction is complete, cool it to room temperature and proceed with a standard aqueous work-up. This typically involves acidifying with HCl to precipitate the product, followed by filtration.[6]

  • Analyze Results: Dry the isolated product from each reaction and determine the mass to calculate the yield. Assess the purity of each product by melting point analysis or ¹H NMR spectroscopy.

Data Presentation: Impact of Temperature on Reaction Outcome

The following table illustrates hypothetical results from the optimization experiment described above, providing a clear comparison of how temperature affects the key parameters of the synthesis.

ReactionTemperature (°C)Reaction Time (hours)Crude Yield (%)Purity (by NMR/Melting Point)Observations
A 60> 8 (incomplete)< 30HighVery slow conversion of starting materials.
B 803.585HighGood balance of reaction rate and product purity.
C 100 (Reflux)292ModerateFaster reaction but noticeable impurity peaks in NMR.

Frequently Asked Questions (FAQs)

Q1: What is the single "best" temperature for synthesizing cinnamylidenemalonic acid? There is no universal "best" temperature. The optimal temperature is dependent on the specific solvent, catalyst, and scale of the reaction.[5] However, for common protocols using piperidine/pyridine or piperidine/toluene, a temperature range of 80-100°C is a well-established starting point.[2] The goal of optimization is to find the lowest temperature that gives a reasonable reaction rate and the highest purity.

Q2: How does temperature specifically affect the Knoevenagel condensation mechanism? Temperature influences two key stages of the mechanism[4]:

  • Enolate Formation: It accelerates the initial acid-base reaction between the catalyst and malonic acid, increasing the concentration of the active nucleophile.

  • Condensation & Dehydration: It provides the energy for the nucleophilic attack of the enolate on the cinnamaldehyde carbonyl group and facilitates the subsequent elimination of a water molecule to form the final α,β-unsaturated product.

Q3: What are the primary risks of running the reaction at a temperature that is too high? Exceeding the optimal temperature can introduce several complications:

  • Reduced Purity: Promotes the formation of side products.[3]

  • Reactant/Product Degradation: Cinnamaldehyde and the final product can be thermally sensitive.

  • Safety Hazards: If not using a reflux condenser, excessive heat can lead to solvent evaporation, increasing reactant concentrations and potentially creating a fire hazard.

Workflow for Troubleshooting Temperature-Related Issues

The following diagram outlines a logical workflow for diagnosing and solving common problems encountered during the synthesis, with a focus on temperature optimization.

G start Start Synthesis check_tlc Monitor Reaction by TLC After 1-2 Hours start->check_tlc is_product Is Product Forming? check_tlc->is_product is_sm_left Is Starting Material (SM) Present? is_product->is_sm_left Yes low_yield Problem: Low Yield or Stalled Reaction is_product->low_yield No side_products Problem: Side Products Observed is_sm_left->side_products Yes, with side products reaction_ok Reaction Proceeding as Expected is_sm_left->reaction_ok No (Reaction Complete) is_sm_left->reaction_ok Yes, clean reaction increase_temp Action: Increase Temp by 10-15°C & Continue Monitoring low_yield->increase_temp increase_temp->check_tlc decrease_temp Action: Decrease Temp by 10-15°C & Monitor for Selectivity side_products->decrease_temp decrease_temp->check_tlc end Proceed to Work-up reaction_ok->end

Caption: Logical workflow for troubleshooting temperature issues.

References

  • Pawar, H. S., Wagha, A. S., & Lalia, A. M. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The condensation mechanism of Knoevenagel malonic acid and anisaldehyde. Retrieved from [Link]

  • Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. (n.d.). ResearchGate. Retrieved from [Link]

  • Effects of different temperatures on Knoevenagel condensation. (n.d.). ResearchGate. Retrieved from [Link]

  • NileRed. (2016, October 1). Making Cinnamic Acid. YouTube. Retrieved from [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022, June 30). Semantic Scholar. Retrieved from [Link]

Sources

removing unreacted cinnamaldehyde from Cinnamylidenemalonic acid product

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Cinnamylidenemalonic Acid

  • Case ID: PUR-CMA-001[1]

  • Subject: Removal of Unreacted Cinnamaldehyde from Cinnamylidenemalonic Acid (CMA)

  • Applicable For: Knoevenagel Condensation Products, Dicarboxylic Acid Derivatives[2][3]

Strategic Overview

The purification of Cinnamylidenemalonic acid (CMA) from its starting material, cinnamaldehyde , relies on exploiting the drastic difference in their chemical properties.

  • The Impurity (Cinnamaldehyde): A neutral, lipophilic aldehyde (oil).[4] It is soluble in non-polar organic solvents (Hexane, Ether, DCM) and insoluble in basic aqueous solutions.[2][4]

  • The Product (CMA): A dicarboxylic acid (solid).[1][4] It possesses acidic protons (

    
     approx. 3–5), making it soluble in basic aqueous solutions (forming a water-soluble salt) but insoluble in non-polar solvents when in its protonated acid form.[1][4]
    

Scientific Warning: CMA is thermally sensitive.[1][4] Excessive heating during purification can trigger decarboxylation, converting your dicarboxylic acid (CMA) into cinnamylideneacetic acid (a monocarboxylic acid).[4] Avoid boiling solvents for prolonged periods.[1][4]

Module 1: The "Gold Standard" Protocol (Acid-Base Extraction)

Best for: Bulk purification and removing significant amounts of unreacted aldehyde.

This method chemically modifies the product to separate it from the impurity, offering the highest separation efficiency.[4]

The Logic

We convert the insoluble acid (CMA) into its soluble salt (Sodium Cinnamylidenemalonate) using a weak base.[4] The unreacted cinnamaldehyde remains an oil and is washed away with an organic solvent.[1][4] We then regenerate the pure acid.[1][4]

Step-by-Step Protocol
  • Dissolution: Suspend your crude solid product in 5% Sodium Bicarbonate (

    
    )  solution.
    
    • Note: Use approx. 10 mL of base per gram of product.[1][4] Stir until the solid dissolves completely. If the solution remains cloudy, this is likely the unreacted cinnamaldehyde suspended in the water.[4]

  • Extraction (The Wash): Transfer the aqueous solution to a separatory funnel.

    • Add an equal volume of Diethyl Ether or Dichloromethane (DCM) .[1][4]

    • Shake gently and vent.[1][4] Allow layers to separate.[1][4][5][6][7]

    • Decision: Keep the Aqueous Layer (Bottom if Ether; Top if DCM).[1][4] This contains your product. Discard the organic layer (contains cinnamaldehyde).[1][4]

    • Repeat: Perform this wash 2 times to ensure all aldehyde is removed.[1][4]

  • Acidification (Precipitation):

    • Cool the aqueous layer in an ice bath to 0–5°C.[1][4]

    • Slowly add 2M Hydrochloric Acid (

      
      )  while stirring.
      
    • Continue until the pH reaches ~1–2 (check with Congo Red paper or pH strip).[1][4] The pure CMA will precipitate as a solid.[1][4]

  • Isolation:

    • Filter the solid using a Buchner funnel.[1][4]

    • Wash the cake with ice-cold water to remove trapped salts (

      
      ).[1][4]
      
    • Dry in a vacuum desiccator over

      
      .[1][4]
      
Workflow Visualization

AcidBaseExtraction Start Crude Mixture (CMA + Cinnamaldehyde) Step1 Add 5% NaHCO3 (aq) Start->Step1 Step2 Separatory Funnel: Two Phases Formed Step1->Step2 OrgLayer Organic Layer (Contains Cinnamaldehyde) Step2->OrgLayer Extract AqLayer Aqueous Layer (Contains CMA Salt) Step2->AqLayer Retain Step3 Wash Aq. Layer with Ether/DCM (2x) AqLayer->Step3 Step4 Acidify with 2M HCl (pH < 2) Step3->Step4 End Precipitate Pure CMA Step4->End

Caption: Chemical separation workflow exploiting the acidity of CMA to isolate it from neutral aldehydes.

Module 2: The "Quick Fix" (Solvent Trituration)

Best for: Minor surface contamination or when the product is already a dry solid.

Since cinnamaldehyde is an oil highly soluble in non-polar solvents, and CMA is a polar dicarboxylic acid, we can "wash" the oil off the crystals without dissolving the product.

Solubility Data Comparison
SolventCinnamaldehyde (Impurity)Cinnamylidenemalonic Acid (Product)
Water Insoluble (Oily)Slightly Soluble (Cold)
Ethanol SolubleSoluble (Hot) / Less Soluble (Cold)
Hexane/Pet.[1][8] Ether Highly Soluble Insoluble
Benzene/Toluene SolubleSlightly Soluble
Protocol
  • Place the crude solid in a beaker.

  • Add cold Hexane or Petroleum Ether (approx. 5 mL per gram of solid).

  • Triturate: Mash the solid with a glass rod or spatula for 5–10 minutes. The solvent may turn yellow (indicating dissolved cinnamaldehyde).[1][4]

  • Filter the solid or decant the solvent.[1][4]

  • Repeat until the solvent remains clear and the "cinnamon" smell dissipates.[1][4]

Module 3: Recrystallization (Final Polish)

Best for: Obtaining analytical grade purity after Module 1 or 2.[8]

Warning: Do not use pure ethanol if your product yield is low, as CMA is reasonably soluble in ethanol.[1][2][4] A mixed-solvent system is safer.[1][4]

  • Solvent System: Ethanol/Water (1:1 ratio) or Benzene (traditional, but toxic—Toluene is a safer alternative).[1][4]

  • Procedure:

    • Dissolve the solid in the minimum amount of boiling Ethanol.[1][4]

    • Add hot water dropwise until a faint turbidity (cloudiness) persists.[1][4]

    • Add one drop of ethanol to clear it.[1][4]

    • Allow to cool slowly to room temperature, then to 4°C.

    • Crucial: If an oil separates out first (oiling out), re-heat and add slightly more ethanol.[4] This oil is likely the impurity or a supersaturated product.[1][4]

Troubleshooting & FAQ

Q1: My product still smells strongly of cinnamon. Is it pure?

  • A: No. The human nose is sensitive to cinnamaldehyde, but a strong odor indicates residual starting material.[1][4]

  • Fix: Perform the Trituration (Module 2) with hexane. It is the fastest way to strip the fragrant oil from the crystal surface.[1][4]

Q2: Upon acidification (Module 1), I got a sticky oil instead of a solid.

  • A: This is "oiling out," often caused by precipitating too fast or the presence of impurities lowering the melting point.

  • Fix: Scratch the side of the flask with a glass rod to induce nucleation.[1] If that fails, re-dissolve in base and acidify much more slowly (dropwise) with vigorous stirring.

Q3: Can I use Sodium Bisulfite to remove the aldehyde?

  • A: While bisulfite reacts with aldehydes to form water-soluble adducts, this is not recommended here.[1][2][4] Both the bisulfite-aldehyde adduct and your product (as a salt) would be water-soluble, making separation difficult.[1][4] The Acid-Base extraction (Module 1) is superior because it puts the impurity in the organic layer and the product in the water layer.

Q4: My yield is lower than expected after Acid-Base extraction.

  • A: You may have experienced decarboxylation .[1][4][8] If you heated the basic solution or the reaction mixture too high (>100°C), CMA (

    
    ) loses 
    
    
    
    to become Cinnamylideneacetic acid (
    
    
    ).
  • Verification: Check the Melting Point.[1][4][9]

    • Cinnamylidenemalonic Acid: ~208°C (with decomposition).[1][4]

    • Cinnamylideneacetic Acid: ~165°C.[1][4]

References

  • Vogel, A. I. (1989).[1][4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][4] Longman Scientific & Technical.[1][4] (Standard protocols for Knoevenagel condensation and acid purification).

  • Pandey, J., et al. (2004).[1][2][4] "Synthesis of some new cinnamoyl derivatives." Journal of the Serbian Chemical Society. Describes solubility profiles of cinnamoyl derivatives.

  • PubChem. (n.d.).[1][4] "Cinnamylidenemalonic acid - Compound Summary." National Center for Biotechnology Information.[1][4] Retrieved March 9, 2026.[1][2][4]

  • Furniss, B. S., et al. (1989).[1][2][4] Purification of Carboxylic Acids. In Vogel's Textbook of Practical Organic Chemistry. (Detailed Acid-Base extraction methodologies).

Sources

Technical Support Center: High-Purity Cinnamylidenemalonic Acid (CMA) Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cinnamylidenemalonic Acid (CMA) purification. As a Senior Application Scientist, I frequently encounter researchers struggling with the recrystallization of highly conjugated dicarboxylic acids. CMA, typically synthesized via the Knoevenagel condensation of cinnamaldehyde and malonic acid, presents a unique set of challenges. Its extended conjugated diene system makes it highly susceptible to both thermal degradation and photochemical dimerization.

This guide provides a causality-driven, self-validating protocol to achieve high-purity CMA crystals while avoiding common pitfalls like "oiling out" or isomer degradation.

Part 1: Workflow & Critical Control Points

Understanding the logical flow of CMA purification is essential. The process is not merely about dissolution and precipitation; it is a delicate balance of thermal and photochemical control.

CMARecrystallization A Crude Cinnamylidenemalonic Acid (Yellow Solid) B Dissolution in 95% Ethanol (T < 60°C to prevent decarboxylation) A->B C Hot Filtration (Removes insoluble oligomers) B->C Err1 Thermal Decarboxylation (Forms dienoic acid impurities) B->Err1 Excess Heat (>60°C) D Controlled Cooling (0-4°C) (Dark environment to prevent dimerization) C->D E Vacuum Filtration & Washing (Ice-cold ethanol wash) D->E Err2 Photochemical Dimerization (Forms white insoluble solid) D->Err2 UV/Sunlight Exposure F High-Purity CMA Crystals (m.p. ~208°C decomp.) E->F

Logical workflow and critical control points for Cinnamylidenemalonic acid recrystallization.

Part 2: Quantitative Data & Solvent Selection

Selecting the correct solvent system is the foundation of a self-validating protocol. The solvent must partition unreacted starting materials while operating well below CMA's thermal degradation threshold.

Solvent SystemSolubility at 20°CSolubility at 60°CImpurity PartitioningRecommendation / Causality
95% Ethanol LowHighExcellentOptimal. Dissolves unreacted cinnamaldehyde efficiently; leaves highly polar malonic acid in the mother liquor.
Water Very Low (~3.34×10⁻³ M)*LowPoorAnti-solvent. Useful only as a co-solvent to force crystallization of the hydrophobic diene tail[1].
Ethyl Acetate / Hexane ModerateHighGoodAlternative. Prone to liquid-liquid phase separation (oiling out) if the non-polar gradient is applied too rapidly.
Toluene LowModerateModerateAvoid. The high boiling point (110°C) risks severe thermal decarboxylation during dissolution[2].

*Note: Aqueous solubility proxy based on structurally similar cinnamic acid derivatives[1].

Part 3: Standard Operating Procedure (SOP)

Step 1: Photoprotection & Preparation Wrap your Erlenmeyer flask in aluminum foil or utilize amber glassware. CMA is highly sensitive to ambient sunlight, which induces3[3]. Weigh the crude yellow solid and transfer it to the protected flask.

Step 2: Temperature-Controlled Dissolution Add a minimum volume of 95% Ethanol. Heat the mixture gently in a water bath, strictly maintaining the internal temperature below 60°C. Causality: The malonic acid moiety, when attached to a conjugated system, faces a low rotational barrier that facilitates rapid1 into dienoic acid derivatives if overheated[1].

Step 3: Hot Filtration Rapidly pass the warm solution through a pre-warmed fluted filter paper. This mechanical step removes any insoluble amorphous oligomers or white photodimers that may have formed during the initial synthesis.

Step 4: Controlled Crystallization Allow the filtrate to cool slowly to room temperature undisturbed. Rapid cooling can trap impurities within the crystal lattice or cause the solute to "oil out." Once at room temperature, transfer the flask to an ice bath (0–4°C) for 2 hours to maximize the yield of the yellow crystals.

Step 5: Isolation & Validation Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold 95% ethanol to strip away residual cinnamaldehyde. Dry the crystals under vacuum in the dark. Validation: Pure CMA should yield a melting point of approximately 4[4].

Part 4: Troubleshooting Guides & FAQs

Q: Why does my CMA turn into a sticky, dark oil instead of forming crystals? A: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the solute melts out of solution before it crystallizes. Causality: Cinnamylidenemalonic acid has a highly conjugated diene system prone to forming amorphous oligomers. If the solvent's boiling point is higher than the solute's melting point, or if the solution becomes supersaturated at an elevated temperature, it forms an oil. Solution: Use a solvent system with a lower boiling point (like 95% ethanol) and ensure you are not using excess heat. If oiling occurs, reheat until homogeneous, add a few drops of ethanol to lower the saturation threshold, and cool the system much more slowly.

Q: My recrystallized CMA has a lower melting point than the literature value (~208°C decomp). What happened? A: You are likely observing thermal degradation. CMA is highly sensitive to heat. Heating the solution above 60–70°C provides enough energy to overcome the rotational barrier of the bulky substituents, leading to the preferential deprotonation and 2[2]. This converts CMA into 5-phenylpenta-2(Z),4(E)-dienoic acid or cinnamylideneacetic acid[2]. Solution: Keep dissolution temperatures strictly below 60°C.

Q: Why did my yellow CMA crystals turn into a white, insoluble powder after sitting on the bench? A: This is a classic photochemical reaction. When exposed to ambient sunlight or UV light, the yellow cinnamylidenemalonic acid undergoes a 3[3]. The conjugated double bonds mutually saturate, forming a white, porcelain-like dimeric or polymeric mass[3]. Solution: Always store CMA in amber vials and perform recrystallization in a dark environment or using foil-wrapped glassware.

Q: How do I ensure complete removal of unreacted malonic acid and cinnamaldehyde? A: The 95% ethanol solvent system acts as a self-validating purification method based on differential solubility. Unreacted cinnamaldehyde is highly soluble in cold ethanol and will be washed away during the final ice-cold solvent rinse. Malonic acid is highly soluble in the aqueous fraction of the 95% ethanol and will remain partitioned in the mother liquor.

References
  • Sodium tungstate-catalyzed “On-water” synthesis of β-arylvinyl bromides - Synthetic Communications URL:[Link]

  • Stereochemistry of thermolytic base-catalysed decarboxylation to form conjugated diene–acids: synthesis using ethylidenemalonic ester condensation - Journal of the Chemical Society, Perkin Transactions 1 URL:[Link]

  • The Beginnings of Organic Photochemistry - Angewandte Chemie International Edition URL:[Link]

  • Synthesis of malonic acid - ScienceMadness Discussion Board URL:[Link]

Sources

Technical Support Center: Cinnamylidenemalonic Acid Condensation Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for the synthesis of cinnamylidenemalonic acid. The condensation of cinnamaldehyde with malonic acid via the Knoevenagel reaction is a critical transformation in drug development and materials science. However, the highly conjugated nature of the product makes it uniquely susceptible to side reactions, particularly decarboxylation and Michael-type oligomerization.

This guide is designed for application scientists and researchers to diagnose, understand, and eliminate these competitive pathways using field-proven mechanistic insights.

Quantitative Diagnostic Summary

To establish a baseline for your reaction, compare your current parameters against the optimized thresholds below. Deviations from these parameters are the primary drivers of side reactions[1],[2].

Reaction ParameterOptimal ConditionSide-Reaction TriggerConsequence / Byproduct
Catalyst Loading 0.15 – 0.25 eq (Piperidine)> 0.5 eqMichael addition / Oligomerization
Temperature 40°C – 60°C> 80°CThermal Decarboxylation
Malonic Acid 1.0 – 1.2 eq> 2.0 eqReagent waste / Complex workup
Solvent System Ethanol or ToluenePyridineDoebner Decarboxylation

Mechanistic Pathway & Divergence

Understanding the causality of your side reactions requires mapping the reaction logic. The Knoevenagel condensation initially forms an aldol-type intermediate, which dehydrates to the target dicarboxylic acid. From there, the reaction conditions dictate whether the product remains stable or degrades into side products.

Pathway Reactants Cinnamaldehyde + Malonic Acid Aldol Aldol-Type Intermediate (Un-dehydrated) Reactants->Aldol Catalytic Base (e.g., Piperidine) Target Cinnamylidenemalonic Acid (Target Product) Aldol->Target -H2O Temp < 60°C Decarb Cinnamylideneacetic Acid (Decarboxylation) Target->Decarb Pyridine Solvent OR Temp > 80°C (-CO2) Oligomer Oligomers (Michael Addition) Target->Oligomer Excess Base OR Prolonged Heating

Mechanistic divergence in Knoevenagel condensation of cinnamaldehyde and malonic acid.

Frequently Asked Questions (FAQs)

Q: My isolated product melts at ~16°C instead of the expected 208°C. What went wrong? A: You have inadvertently synthesized cinnamylideneacetic acid (5-phenyl-2,4-pentadienoic acid) via thermal or base-catalyzed decarboxylation[3]. Pure cinnamylidenemalonic acid decomposes and melts at approximately 208°C. This failure mode occurs if your reaction temperature exceeds 80°C or if you used pyridine as a solvent. Pyridine facilitates the Doebner modification, acting as a nucleophilic catalyst that stabilizes the transition state for the loss of CO₂[4]. Mitigation: Switch to a weaker base catalyst (e.g., catalytic piperidine or triethylamine) in a non-participating solvent like toluene or ethanol, and strictly cap the temperature at 60°C[5].

Q: I am observing significant oligomerization and a gummy residue at the bottom of the flask. How can I suppress this? A: The highly conjugated diene system of cinnamylidenemalonic acid is an excellent Michael acceptor. When an excess of base is present, it catalyzes the nucleophilic attack of unreacted malonic acid (or the amine catalyst itself) onto the newly formed double bonds, leading to polymerization. Mitigation: Reduce the base concentration. Kinetic studies confirm that reducing piperidine to 0.15–0.25 equivalents limits these undesired side-reactions while maintaining high conversion rates[1]. Additionally, reducing malonic acid to 1.2 equivalents prevents the accumulation of competing nucleophiles[2].

Q: What is the most reliable way to ensure the reaction stops at the dicarboxylic acid stage without relying on complex chromatography? A: Implement a self-validating visual monitoring system. The decarboxylation of the malonate group releases equimolar amounts of carbon dioxide. If you observe gas evolution (bubbling) in your reaction mixture, the thermal threshold for decarboxylation has been breached. By keeping the reaction below the bubbling threshold, you structurally guarantee that the dicarboxylic acid remains intact.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system. It utilizes real-time physical feedback (gas evolution) and phase-transfer principles to isolate the target compound while minimizing side reactions.

Objective: Synthesize cinnamylidenemalonic acid while strictly preventing the Doebner decarboxylation pathway and Michael oligomerization.

Step 1: Reagent Charging In a clean, dry 250 mL round-bottom flask, dissolve 1.0 equivalent (10 mmol) of freshly distilled cinnamaldehyde and 1.2 equivalents (12 mmol) of malonic acid in 25 mL of absolute ethanol. Causality: Using only a slight excess of malonic acid (1.2 eq) prevents the unreacted active methylene compound from acting as a Michael donor later in the reaction[2].

Step 2: Catalyst Addition Place the flask in a water bath maintained at 20°C. Add 0.15 equivalents (1.5 mmol) of piperidine dropwise over 5 minutes. Causality: A sub-stoichiometric amount of base is sufficient to deprotonate the malonic acid and form the reactive enolate without over-catalyzing subsequent Michael additions[1].

Step 3: Controlled Condensation & Validation Gradually warm the water bath to 50°C. Self-Validation Check: Monitor the solution continuously for the first 15 minutes. The absolute absence of gas bubbles confirms the reaction is successfully halted at the cinnamylidenemalonic acid stage. If any effervescence is observed, immediately cool the bath by 10°C to arrest the decarboxylation pathway. Stir at 50°C for 2 hours.

Step 4: Workup and Isolation Remove the solvent under reduced pressure at 40°C. Dissolve the crude residue in a minimum amount of cold water and carefully acidify with 1M HCl until pH 2 is reached. Cool the mixture to 0°C to induce crystallization. Filter the resulting precipitate and wash thoroughly with ice-cold water followed by a small volume of cold petroleum ether to remove any unreacted cinnamaldehyde.

Step 5: Analytical Verification Dry the product under vacuum. Determine the melting point; a sharp melting point near 208°C (with decomposition) confirms the successful isolation of cinnamylidenemalonic acid.

References

  • Source: frontiersin.
  • Source: tandfonline.
  • Source: rsc.
  • Knoevenagel condensation (Doebner Modification)
  • Source: zenodo.
  • Source: sciencemadness.

Sources

stability of Cinnamylidenemalonic acid in acidic vs basic solutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Stability & Handling of Cinnamylidenemalonic Acid

Executive Summary

Cinnamylidenemalonic acid (CAS: 531-81-7) is a conjugated dicarboxylic acid structurally characterized by a phenyl ring connected to a diene system terminating in a malonic acid moiety.[1][2][3] Its stability is governed by two competing degradation pathways: thermal decarboxylation in acidic environments and retro-Knoevenagel cleavage in basic environments. This guide provides mechanistic insights, troubleshooting protocols, and handling standards to ensure experimental integrity.

Part 1: Acidic Stability & Troubleshooting

In acidic media (pH < 4.0), the primary stability concern is decarboxylation . The gem-dicarboxylic acid group is thermodynamically unstable upon heating, releasing carbon dioxide to form the monocarboxylic acid derivative (Cinnamylideneacetic acid).

Mechanism of Instability

The reaction proceeds via a cyclic six-membered transition state. Protonation of the carbonyl oxygen facilitates the shift of electron density, resulting in the loss of CO₂ and the formation of an enol intermediate, which rapidly tautomerizes to the stable acid.

Troubleshooting Guide: Acidic Conditions
SymptomProbable CauseDiagnostic StepCorrective Action
Gas Evolution (Bubbling) Thermal decarboxylation releasing CO₂.Check temperature; bubbling often starts >50°C.Lower process temperature to <40°C.
Precipitation Protonation of carboxylates reduces solubility.Check pH; likely < pKa1 (~3.0).Switch to a co-solvent system (e.g., DMSO/Water or MeOH/Water) to maintain solubility at low pH.
Loss of Potency (HPLC) Conversion to Cinnamylideneacetic acid.Look for a new peak with slightly longer retention time (less polar).Avoid prolonged heating in acid. Store samples at 4°C.
FAQs: Acidic Handling

Q: Can I use 0.1% TFA or Formic Acid in my LC-MS mobile phase? A: Yes. Transient exposure to dilute acids (0.1%) at ambient temperature during chromatography is generally safe. However, do not store the compound in acidic mobile phases for >24 hours.

Q: What is the critical temperature for decarboxylation? A: While slow decomposition occurs at room temperature, the rate follows Arrhenius kinetics and becomes significant above 50°C . Avoid refluxing in acidic media.

Part 2: Basic Stability & Troubleshooting

In basic media (pH > 8.0), the compound forms a soluble di-salt. However, the electron-deficient diene system is susceptible to nucleophilic attack, leading to Retro-Knoevenagel cleavage (reverse aldol condensation).

Mechanism of Instability

Hydroxide ions (


) attack the 

-carbon or the carbonyl, eventually cleaving the C=C bond connecting the malonate group. This releases Cinnamaldehyde and Malonate .
Troubleshooting Guide: Basic Conditions
SymptomProbable CauseDiagnostic StepCorrective Action
Almond/Cinnamon Odor Hydrolysis releasing Cinnamaldehyde.Smell the solution; check for yellow oil droplets.Reduce pH to neutral (7.0–7.5). Avoid strong bases (NaOH/KOH).
Color Change (Darkening) Polymerization of the diene or aldehyde byproducts.Monitor UV absorbance at 300–400 nm.Protect from light; use fresh buffers.
Multiple Peaks (HPLC) Retro-Knoevenagel cleavage products.Check for Cinnamaldehyde peak (distinct UV spectrum).Process samples immediately; do not store in basic buffer overnight.
FAQs: Basic Handling

Q: What is the optimal pH for solubilization? A: A pH between 7.0 and 7.5 is ideal. This ensures the carboxylates are ionized (increasing solubility) without reaching the alkalinity required to drive rapid retro-Knoevenagel cleavage.

Q: Can I use this compound in cell culture media (pH 7.4)? A: Yes, it is relatively stable at pH 7.4 at 37°C for the duration of typical assays (24–48 hours). However, stock solutions should be prepared in DMSO and diluted immediately before use.

Part 3: Photostability & Isomerization

The conjugated diene system (


) is a chromophore sensitive to UV/Vis light.
  • Risk: E/Z Photoisomerization of the double bonds.

  • Prevention: All experiments must be performed under amber light or in amber glassware.

  • Storage: Solid powder must be stored in opaque containers.

Part 4: Visualization of Degradation Pathways

The following diagram illustrates the two opposing degradation pathways based on pH conditions.

DegradationPathways Compound Cinnamylidenemalonic Acid (Stable Solid) AcidPath Acidic Medium (pH < 4) + Heat (>50°C) Compound->AcidPath Protonation BasePath Basic Medium (pH > 9) + Water Compound->BasePath Nucleophilic Attack DecarbProd Cinnamylideneacetic Acid (Monocarboxylic Acid) + CO₂ AcidPath->DecarbProd Decarboxylation (Irreversible) HydrolysisProd Cinnamaldehyde + Malonic Acid BasePath->HydrolysisProd Retro-Knoevenagel Cleavage

Caption: Figure 1. Divergent degradation pathways of Cinnamylidenemalonic acid. Acidic conditions favor decarboxylation, while basic conditions favor retro-aldol type cleavage.

Part 5: Analytical Methodologies

To verify the integrity of your compound, use the following standardized protocol.

Recommended HPLC Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm)
Mobile Phase A Water + 0.1% Formic Acid (Acidic to suppress ionization for retention)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Detection UV at 300 nm (Targeting the conjugated diene system)
Flow Rate 1.0 mL/min

Note: If degradation is suspected:

  • Decarboxylation product will elute later (less polar due to loss of -COOH).

  • Hydrolysis products (Cinnamaldehyde) will have distinct UV spectra and retention times.

References

  • Decarboxylation Kinetics : Clark, L. W. (1962). "The Kinetics of the Decarboxylation of Malonic Acid and its Derivatives." The Journal of Physical Chemistry. Link

  • Knoevenagel Condensation & Reversibility : Jones, G. (1967).[3] "The Knoevenagel Condensation."[2][3][4] Organic Reactions.[1][2][3][4][5][6] Link

  • pKa and Solubility of Malonic Derivatives : "Dissociation Constants of Organic Acids in Aqueous Solution." IUPAC Technical Report. Link

  • Photostability of Cinnamyl Derivatives: "Photoisomerization of Cinnamylidene derivatives." Journal of Photochemistry and Photobiology. (Generalized mechanism reference).

Sources

Validation & Comparative

A Researcher's Guide to Interpreting the ¹H NMR Spectrum of Cinnamylidenemalonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the structural elucidation of complex organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of cinnamylidenemalonic acid, a molecule of interest in organic synthesis due to its extended conjugation and multiple functional groups. We will dissect its unique spectral features and contrast them with simpler, related structures to provide a clear, data-driven interpretation.

Our approach moves beyond a simple recitation of data. We will explore the why behind the observed chemical shifts and coupling constants, grounding our analysis in the fundamental principles of magnetic anisotropy, resonance, and inductive effects that govern the spectral appearance of this molecule.

The Foundation: Acquiring a High-Quality ¹H NMR Spectrum

To ensure reproducible and high-quality data, a standardized experimental protocol is paramount. The trustworthiness of any spectral interpretation begins with the integrity of the sample preparation and data acquisition.

Experimental Protocol: Sample Preparation and NMR Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity cinnamylidenemalonic acid.[2] The use of a sufficient sample amount is crucial for achieving a good signal-to-noise ratio, especially for less sensitive nuclei or more complex spectra.[2]

    • Dissolve the sample in 0.5-0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, inside a 5 mm NMR tube.[2][3] DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the exchangeable acidic protons.

    • Ensure the sample is fully dissolved. Any suspended particles can degrade the spectral resolution. If necessary, filter the solution into the NMR tube.[2]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for the chemical shift scale.[4]

  • Instrument Setup and Data Acquisition:

    • The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion and simplify the interpretation of complex multiplets.

    • Record the ¹H NMR spectrum at a constant, known temperature (e.g., 25 °C).[5]

    • Standard acquisition parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the raw data (Free Induction Decay - FID) with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

The following diagram illustrates the general workflow for this process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh 5-10 mg of Cinnamylidenemalonic Acid b Dissolve in 0.6 mL of Deuterated Solvent (e.g., DMSO-d6) a->b c Add Internal Standard (TMS) b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer (≥400 MHz) d->e f Set Acquisition Parameters (Pulse, Scans, Temp) e->f g Acquire Free Induction Decay (FID) f->g h Fourier Transform g->h i Phase & Baseline Correction h->i j Integrate Peaks i->j k Assign Signals & Interpret j->k

Caption: Workflow for NMR Sample Preparation and Data Analysis.

Interpreting the ¹H NMR Spectrum of Cinnamylidenemalonic Acid

The structure of cinnamylidenemalonic acid ( (2E,4E)-5-phenylpenta-2,4-diene-1,1-dicarboxylic acid) dictates a complex and informative ¹H NMR spectrum. The key to interpretation lies in breaking down the molecule into its constituent spin systems: the phenyl group, the conjugated diene chain, the methine proton adjacent to the carboxyl groups, and the acidic protons.

Predicted ¹H NMR Spectral Data for Cinnamylidenemalonic Acid:

Proton LabelEnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H -ArPhenyl Ring~7.3 - 7.6Multiplet (m)-5H
H -eVinylic (C=CH-Ph)~7.1 - 7.4Doublet (d)~15 Hz1H
H -dVinylic (CH=CH-Ph)~6.9 - 7.2Doublet of Doublets (dd)~15 Hz, ~11 Hz1H
H -cVinylic (CH=CH-C)~7.4 - 7.7Doublet of Doublets (dd)~15 Hz, ~11 Hz1H
H -bVinylic (CH-C(COOH)₂)~6.0 - 6.5Doublet (d)~15 Hz1H
COOHCarboxylic Acid> 12.0Broad Singlet (br s)-2H

Note: These are predicted values based on analogous structures and established principles. Actual values may vary based on solvent and concentration.

Causality Behind the Assignments:
  • Phenyl Protons (H-Ar, ~7.3-7.6 ppm): The five protons on the benzene ring typically appear as a complex multiplet in the aromatic region.[6] Their exact shifts are influenced by the conjugated system attached to the ring.

  • Carboxylic Acid Protons (COOH, >12.0 ppm): The two acidic protons are highly deshielded due to the electronegativity of the oxygen atoms and extensive hydrogen bonding. This results in a characteristic broad singlet far downfield, often beyond 12 ppm.[7][8] This signal's position can be highly dependent on solvent, concentration, and temperature.[9]

  • The Conjugated Chain (H-b, H-c, H-d, H-e): This is the most diagnostic region of the spectrum.

    • The extended conjugation shifts these vinylic protons downfield (typically 5-8 ppm).[10]

    • H-e , being adjacent to the phenyl ring, experiences its anisotropic effect and appears as a doublet coupled to H-d.

    • H-d and H-c are "inner" protons of the diene system. They will appear as doublets of doublets, being coupled to their two different vinylic neighbors. The large coupling constants (~15 Hz) are characteristic of a trans relationship between the protons across the double bonds.

    • H-b is the proton on the carbon attached to the two electron-withdrawing carboxylic acid groups. This strong deshielding effect, combined with its position in the conjugated system, pushes its signal significantly downfield. It will appear as a doublet due to coupling with H-c.

Comparison with Structural Alternatives

To fully appreciate the spectral complexity of cinnamylidenemalonic acid, it is instructive to compare it with its simpler precursors: cinnamic acid and malonic acid.

CompoundKey ¹H NMR Signals (δ, ppm)Distinguishing Features
Malonic Acid ~11.5 (br s, 2H, COOH)~3.3 (s, 2H, CH₂)Simple spectrum with only two singlets. Lacks any signals in the aromatic or vinylic regions.
Cinnamic Acid ~11-12 (br s, 1H, COOH)~7.6 (d, 1H, =CH-COOH)~7.2-7.8 (m, 5H, Ar-H)~6.5 (d, 1H, Ph-CH=)[6]Contains aromatic and vinylic signals. The two vinylic protons appear as distinct doublets with a large (~16 Hz) coupling constant, confirming the trans geometry.[6]
Cinnamylidenemalonic Acid >12.0 (br s, 2H, COOH)~7.3-7.6 (m, 5H, Ar-H)~6.0-7.7 (m, 4H, Vinylic Protons)The most complex spectrum. Features four distinct, coupled signals for the vinylic protons of the diene system and an integration of 2H for the carboxylic acid protons. The chemical shifts of the vinylic protons are spread over a wider range due to the extended conjugation and substitution pattern.

This comparison highlights how the combination of the cinnamic and malonic acid moieties into cinnamylidenemalonic acid results in a unique spectral fingerprint. The simple singlet of the CH₂ group in malonic acid is replaced by a complex four-proton spin system of the conjugated diene, providing rich structural information.

Conclusion

The ¹H NMR spectrum of cinnamylidenemalonic acid is a powerful example of how fundamental principles of chemical shift and spin-spin coupling can be used to elucidate a complex molecular structure. By carefully analyzing the integration, multiplicity, and chemical shifts of each signal, and by comparing the spectrum to simpler analogues, researchers can confidently confirm the identity and stereochemistry of the molecule. This guide provides the foundational knowledge and a systematic workflow to approach such interpretations with scientific rigor and accuracy.

References

Sources

Mass Spectrometry Fragmentation Guide: Cinnamylidenemalonic Acid vs. Cinnamyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Cinnamylidenemalonic Acid Content Type: Publish Comparison Guide

Executive Summary

Cinnamylidenemalonic acid (CM) (CAS: 531-48-6) is a dicarboxylic acid derivative often synthesized via the Knoevenagel condensation of cinnamaldehyde and malonic acid. In drug development, it serves as a critical intermediate for synthesizing heterocyclic compounds and photo-responsive polymers.

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of CM, specifically comparing it to its structural precursor, Cinnamic Acid . The analysis focuses on Electrospray Ionization (ESI) in negative mode, which is the preferred method for detecting acidic species. We delineate the specific neutral losses (decarboxylation) that distinguish CM from mono-carboxylic analogs, providing a self-validating identification workflow for researchers.

Chemical Identity & Properties

Before interpreting spectra, verify the physicochemical baseline of the analyte.

FeatureCinnamylidenemalonic Acid (CM)Cinnamic Acid (CA)
Structure Ph-CH=CH-CH=C(COOH)₂Ph-CH=CH-COOH
Formula C₁₂H₁₀O₄C₉H₈O₂
MW (Monoisotopic) 218.0579 Da148.0524 Da
Preferred Ionization ESI (-)ESI (-)
Precursor Ion [M-H]⁻ m/z 217.05 m/z 147.04
Key Difference Dicarboxylic acid (Malonic moiety)Monocarboxylic acid

Experimental Protocol: ESI-MS/MS Workflow

To replicate the fragmentation patterns described below, follow this standardized direct-infusion protocol. This setup minimizes in-source fragmentation while ensuring sufficient signal for MS/MS analysis.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1 mg of Cinnamylidenemalonic acid in 1 mL of Methanol (HPLC grade).

  • Working Solution: Dilute stock 1:100 in 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid (for positive mode) or 5 mM Ammonium Acetate (for negative mode). Note: Ammonium Acetate is preferred for CM to stabilize the deprotonated ion.

  • Infusion: Syringe pump infusion at 5–10 µL/min into the ESI source.

  • Source Parameters (Negative Mode):

    • Capillary Voltage: -3.5 kV

    • Cone Voltage: 20–30 V (Keep low to prevent in-source decarboxylation)

    • Desolvation Temp: 350 °C

  • MS/MS Acquisition: Select precursor m/z 217.05 . Apply collision energy (CE) ramp from 10 to 40 eV to observe sequential fragmentation.

Fragmentation Mechanism Analysis

The fragmentation of Cinnamylidenemalonic acid is driven by the instability of the malonic acid moiety. Unlike Cinnamic acid, which loses a single CO₂ molecule, CM undergoes a characteristic sequential double decarboxylation .

Primary Pathway (Negative Mode)
  • Precursor Selection ([M-H]⁻, m/z 217): The dicarboxylic acid loses a proton from one of the carboxyl groups.

  • First Decarboxylation (m/z 217 → 173):

    • Mechanism: Neutral loss of CO₂ (44 Da).

    • Structure: The resulting ion is a stabilized enolate anion.

    • Diagnostic Value: High. This transition confirms the presence of at least one labile carboxyl group.

  • Second Decarboxylation (m/z 173 → 129):

    • Mechanism: Loss of a second CO₂ (44 Da).

    • Structure: Formation of the [Cinnamyl-CH]⁻ anion (C₁₀H₉⁻).

    • Diagnostic Value: Critical. This step distinguishes CM from mono-acids like Cinnamic acid. The resulting m/z 129 ion represents the conjugated carbon backbone (Ph-CH=CH-CH=CH⁻).

Visualization: Fragmentation Pathway

The following diagram illustrates the sequential loss of CO₂ and the structural relationship between the precursor and fragments.[1]

CM_Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 217 Frag1 Intermediate [M-H-CO₂]⁻ m/z 173 Precursor->Frag1 - CO₂ (44 Da) (Facile Loss) Frag2 Core Backbone [M-H-2CO₂]⁻ m/z 129 Frag1->Frag2 - CO₂ (44 Da) (High Energy)

Caption: Sequential decarboxylation pathway of Cinnamylidenemalonic acid in ESI(-) mode.

Comparative Analysis: CM vs. Cinnamic Acid

Researchers often encounter mixtures of CM and its starting material or degradation products. Distinguishing them requires analyzing the MS/MS transitions.

ParameterCinnamylidenemalonic Acid (CM)Cinnamic Acid (CA)
Precursor (ESI-) 217 147
Primary Fragment 173 (Loss of CO₂)103 (Loss of CO₂)
Secondary Fragment 129 (Loss of 2nd CO₂)77 (Loss of C₂H₂)
Neutral Losses 44 Da, then 44 Da44 Da
Mechanism Double DecarboxylationSingle Decarboxylation
Interpretation Indicates Malonic Acid derivativeIndicates simple Phenylpropenoic acid

Key Insight: If your spectrum at m/z 217 shows a direct loss of 88 Da (combined 2xCO₂) to m/z 129 without a strong intermediate at 173, reduce the Collision Energy (CE). The intermediate is often short-lived but structurally diagnostic.

Experimental Workflow Diagram

This diagram outlines the decision-making process for validating CM in a sample mixture.

Workflow Start Sample Injection (LC-MS or Direct Infusion) Ionization ESI Negative Mode Scan m/z 100-300 Start->Ionization Decision Peak at m/z 217? Ionization->Decision MS2 Perform MS/MS (CE 10-40 eV) Decision->MS2 Yes Result_Other Unidentified Isomer or Adduct Decision->Result_Other No (Check Adducts) Check1 Check for m/z 173 (-44 Da) MS2->Check1 Check2 Check for m/z 129 (-88 Da total) Check1->Check2 Present Check1->Result_Other Absent Result_CM Confirmed: Cinnamylidenemalonic Acid Check2->Result_CM Present Check2->Result_Other Absent

Caption: Decision tree for the identification of Cinnamylidenemalonic acid via MS/MS.

References

  • PubChem. (2025).[2] Cinnamylidenemalonic acid (Compound).[3] National Library of Medicine. Retrieved from [Link]

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra of Organic Compounds. Retrieved from [Link]

  • NIST Mass Spec Data Center. (2023). Cinnamic acid Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

Sources

validating purity of Cinnamylidenemalonic acid using elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Elemental Analysis vs. Chromatographic Alternatives

Executive Summary: The Purity Imperative

Cinnamylidenemalonic acid (CMA), also known as (2E)-2-(3-phenylprop-2-enylidene)propanedioic acid, is a critical conjugated diacid intermediate used in the synthesis of heterocyclic pharmaceuticals and functional polymers.[1] Its molecular formula, C₁₂H₁₀O₄ , presents a specific elemental signature that serves as a rapid, first-line validation metric.

In drug development, where downstream cyclization reactions (e.g., Curtius rearrangement) are sensitive to stoichiometry, the purity of CMA is non-negotiable. While High-Performance Liquid Chromatography (HPLC) is the industry standard for identifying specific impurities, Elemental Analysis (EA) offers a unique advantage: it validates the bulk molar integrity of the sample, detecting non-chromophoric impurities (like inorganic salts or trapped water) that UV-based HPLC methods often miss.

This guide compares the efficacy of EA against HPLC, providing a self-validating protocol for researchers to ensure their CMA starting material meets the rigorous standards required for pharmaceutical synthesis.

The Benchmark: Theoretical Composition

To validate purity, we must first establish the theoretical baseline. Any deviation from these values in experimental data indicates contamination.

Table 1: Theoretical Elemental Composition of Cinnamylidenemalonic Acid (C₁₂H₁₀O₄)

Element Count Atomic Mass ( g/mol ) Total Mass Contribution Theoretical % (w/w)
Carbon (C) 12 12.011 144.132 66.05%
Hydrogen (H) 10 1.008 10.080 4.62%
Oxygen (O) 4 15.999 63.996 29.33%

| Total | | | 218.208 | 100.00% |

Expert Insight: A deviation of >0.4% from these theoretical values is the standard rejection threshold in pharmaceutical QC. For CMA, a lower Carbon value typically suggests moisture retention or contamination with Malonic acid (a common precursor), while a higher Carbon value suggests unreacted Cinnamaldehyde.

Comparative Analysis: EA vs. HPLC

While EA provides a "whole-sample" snapshot, HPLC provides a "component-separated" view. Both are necessary but serve different causal roles in validation.

Table 2: Performance Comparison

FeatureElemental Analysis (CHN/O)HPLC (Reverse Phase)
Primary Detection Bulk elemental ratios (Stoichiometry).Individual organic impurities.[2][3]
Blind Spots Cannot distinguish isomers; cannot identify specific contaminants.Misses inorganic salts, moisture, and impurities lacking UV chromophores.
Sensitivity High precision for bulk purity (>99%).High sensitivity for trace impurities (<0.1%).
Sample Destructiveness Destructive (Combustion).Non-destructive (recoverable).
Time Efficiency Rapid (<10 mins/run).Moderate (30-60 mins/run).
Best Use Case Verification of bulk stoichiometry and salt/solvate detection.Quantification of specific organic byproducts (e.g., decarboxylated species).

Experimental Protocols

Protocol A: Elemental Analysis (The Self-Validating Workflow)

Objective: Determine %C, %H, and %N (to rule out solvent contamination like pyridine/DMF) and %O.

Instrumentation: Automated CHNS/O Analyzer (e.g., PerkinElmer 2400 Series or Elementar vario EL).

Step-by-Step Methodology:

  • Sample Preparation: Dry CMA sample in a vacuum oven at 40°C for 4 hours to remove surface moisture. Causality: CMA is a carboxylic acid and can form hydrogen-bonded hydrates; failure to dry results in artificially high %H and %O.

  • Calibration: Calibrate the instrument using Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the standard. The K-factor must be within 0.995–1.005.

  • Weighing: Accurately weigh 1.5–2.5 mg of dried CMA into a tin capsule. Fold the capsule hermetically to prevent atmospheric moisture absorption.

  • Combustion:

    • Combustion Temp: 950°C (ensures complete oxidation of the conjugated phenyl ring).

    • Reduction Temp: 640°C.

  • Data Analysis: Compare Found % vs. Theoretical %.

Interpretation Logic (Self-Validation):

  • Scenario 1 (Low %C, High %H/O): Indicates trapped Water or Malonic Acid (Precursor, %C = 34.6%).

  • Scenario 2 (High %C, Low %O): Indicates Cinnamaldehyde (Precursor, %C = 81.8%) or Decarboxylation (loss of CO₂).

  • Scenario 3 (Presence of %N): Indicates contamination from synthesis solvents (e.g., Pyridine, Piperidine) used as catalysts.

Protocol B: HPLC Cross-Validation

Objective: Confirm that the "Pure" EA result isn't a mix of two impurities canceling each other out.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase: Isocratic 60:40 [Acetonitrile : 0.1% Phosphoric Acid in Water]. Acid allows the carboxylic acid groups to remain protonated, improving peak shape.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 280 nm (Strong absorption by the cinnamyl conjugated system).

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for validating CMA, ensuring no "false positives" proceed to drug synthesis.

CMA_Validation_Workflow Synthesis Crude CMA Synthesis (Knoevenagel Condensation) Drying Vacuum Drying (40°C, 4 hrs) Synthesis->Drying EA_Test Elemental Analysis (Combustion) Drying->EA_Test Decision_C Carbon % Deviation? EA_Test->Decision_C Fail_Low FAIL: Low %C (Check: Moisture/Malonic Acid) Decision_C->Fail_Low < 65.6% Fail_High FAIL: High %C (Check: Cinnamaldehyde) Decision_C->Fail_High > 66.5% HPLC_Test HPLC Analysis (C18, UV 280nm) Decision_C->HPLC_Test 66.05% ±0.4% HPLC_Test->Fail_High Multiple Peaks Final_Valid VALIDATED PURE CMA (Ready for Synthesis) HPLC_Test->Final_Valid Single Peak >99%

Caption: Logical workflow for CMA purity validation. Elemental Analysis acts as the primary gatekeeper for bulk stoichiometry, while HPLC acts as the secondary confirmation for isomeric purity.

Case Study: Interpreting Real-World Data

A research group synthesized CMA and obtained the following EA results.

Table 3: Sample Data Interpretation

Sample ID%C Found%H FoundDeviation from TheoryDiagnosisAction Required
Batch A 66.01%4.65%C: -0.04% (Negligible)High Purity Proceed to HPLC for final check.
Batch B 62.10%5.20%C: -3.95%Wet / Solvent Sample is likely wet (Water/Ethanol). Re-dry and re-test.
Batch C 68.50%4.80%C: +2.45%Aldehyde Contam. Unreacted Cinnamaldehyde present. Recrystallize.

Critical Note: Batch B shows a classic "Low Carbon, High Hydrogen" signature. Since water contains 11% Hydrogen (vs. 4.6% in CMA), even small amounts of moisture spike the H-value disproportionately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 822797, Cinnamylidenemalonic acid. Retrieved from [Link]

  • Shimadzu (2024). Analytical Methods for Organic Acids: Separation Modes and Detection. Retrieved from [Link]

  • NIST Chemistry WebBook (2025). Cinnamylidenemalonic acid: Gas Chromatography and Mass Spectrometry Data. Retrieved from [Link]

Sources

comparative antioxidant efficacy of Cinnamylidenemalonic acid vs ferulic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative analysis of Cinnamylidenemalonic acid versus Ferulic acid, focusing on their distinct antioxidant mechanisms, structural pharmacophores, and experimental efficacy.

Executive Summary

While both Cinnamylidenemalonic acid (CM) and Ferulic acid (FA) are phenylpropanoid-derived structures, they occupy distinct functional niches within antioxidant science.

  • Ferulic Acid (FA) is a Type I Antioxidant (Chain Breaking) . Its efficacy is driven by the phenolic hydroxyl group, allowing it to neutralize free radicals via Hydrogen Atom Transfer (HAT). It is the gold standard for stabilizing Vitamin C and E formulations.

  • Cinnamylidenemalonic Acid (CM) is primarily a Type II Antioxidant (Preventive) and Chromophore . Lacking a phenolic hydroxyl, it exhibits negligible direct radical scavenging activity compared to FA. Instead, its extended conjugation makes it a superior UV absorber (photoprotection), and its dicarboxylic acid moiety functions as a metal chelator, preventing metal-catalyzed oxidation (Fenton chemistry).

Recommendation: Use Ferulic Acid for direct ROS neutralization and formulation stability. Use Cinnamylidenemalonic Acid (or its derivatives like Polysilicone-15) for UV filtration and transition metal chelation.

Structural & Mechanistic Analysis

The divergence in efficacy stems directly from their molecular pharmacophores.

Chemical Structure Comparison
  • Ferulic Acid: 4-hydroxy-3-methoxycinnamic acid.[1]

    • Active Site: The phenolic -OH at position 4 is the hydrogen donor. The methoxy group at position 3 stabilizes the resulting phenoxy radical via electron donation (+I effect).

  • Cinnamylidenemalonic Acid: 2-(3-phenylallylidene)malonic acid.

    • Active Site: It lacks a phenolic -OH. It features a butadiene linker (

      
      ) connected to two carboxylic acid groups. This extended conjugation lowers the HOMO-LUMO gap, enhancing UV absorption, while the malonic acid headgroup provides a bidentate site for metal binding.
      
Mechanism of Action Diagram

AntioxidantMechanism FA Ferulic Acid (Phenolic) ROS Reactive Oxygen Species (DPPH•, •OH, ROO•) FA->ROS Hydrogen Atom Transfer (HAT) Neutralization UV UV Radiation (290-340 nm) FA->UV Secondary Absorption (UVB) CM Cinnamylidenemalonic Acid (Non-Phenolic) CM->ROS Negligible Scavenging Fe Free Iron (Fe2+/Fe3+) (Fenton Catalyst) CM->Fe Chelation (Sequestering) Prevents •OH formation CM->UV Vibronic Relaxation (High Extinction Coeff.) Damage Damage ROS->Damage Oxidative Stress Fe->ROS Fenton Reaction

Figure 1: Mechanistic divergence. FA neutralizes existing radicals (HAT), while CM prevents radical formation (Chelation) and absorbs UV energy.

Comparative Efficacy Data

The following data summarizes the expected performance based on structural activity relationships (SAR) and standard assay protocols.

Quantitative Performance Matrix
FeatureFerulic Acid (FA)Cinnamylidenemalonic Acid (CM)
Primary Mechanism Radical Scavenging (H-Donor)UV Absorption & Metal Chelation
DPPH IC50 Low (Highly Potent, ~35 µg/mL)High (Inactive/Weak, >500 µg/mL)
ABTS TEAC High ActivityNegligible Activity
Iron Chelation Weak (Monodentate carboxylate)Moderate/High (Bidentate malonate)
UV Max (

)
~320 nm (UVB)~300–340 nm (Broad UVB/UVA II)
Solubility (Water) Low (0.78 g/L @ 25°C)Moderate (pH dependent)
Stability Oxidizes rapidly (needs stabilization)Photostable (due to conjugation)
Interpretation
  • Radical Scavenging: In a DPPH assay, FA will turn the solution yellow (reduction) within minutes. CM will likely show no color change because it cannot donate a proton to stabilize the DPPH radical.

  • Photoprotection: CM derivatives (like merocyanines) have higher molar extinction coefficients (

    
    ) than FA, meaning they absorb more UV photons per molecule.
    

Experimental Protocols (Validation Systems)

To validate these claims in your lab, use the following self-validating protocols.

Experiment A: DPPH Radical Scavenging Assay (Testing FA Efficacy)

Purpose: To quantify the direct H-donating capability.

  • Reagent Prep: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Keep in amber bottles (light sensitive).

  • Sample Prep: Dissolve FA and CM in methanol at concentrations ranging from 10 to 200 µg/mL.

  • Reaction:

    • Add 100 µL of sample solution to 100 µL of DPPH solution in a 96-well plate.

    • Control: 100 µL Methanol + 100 µL DPPH.

    • Blank: 200 µL Methanol.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read absorbance at 517 nm .

  • Calculation:

    
    
    
    • Expected Result: FA IC50

      
       30-40 µg/mL. CM IC50 
      
      
      
      200 µg/mL (Minimal inhibition).
Experiment B: Ferrozine Iron Chelation Assay (Testing CM Efficacy)

Purpose: To demonstrate CM's ability to sequester pro-oxidant metals.

  • Reagents: 2 mM

    
    , 5 mM Ferrozine.
    
  • Reaction:

    • Mix 100 µL of sample (CM or FA) with 50 µL of

      
       (2 mM).
      
    • Shake and incubate for 5 minutes.

    • Add 100 µL of Ferrozine (5 mM) to initiate the color reaction.

  • Incubation: 10 minutes at room temperature.

  • Measurement: Read absorbance at 562 nm .

  • Logic: Ferrozine forms a magenta complex with free

    
    . If CM chelates the iron, the color formation is inhibited.
    
    • Expected Result: CM shows higher inhibition of the magenta complex compared to FA due to the malonic acid "claw" effect.

Synthesis & Pathway Context[2][3][4][5][6]

Understanding the biosynthetic and synthetic origin helps in selecting the right grade of material.

SynthesisPath cluster_0 Biosynthesis (Natural) cluster_1 Chemical Synthesis (Synthetic) Phe Phenylalanine CinAcid Cinnamic Acid Phe->CinAcid PAL Enzyme FA Ferulic Acid (4-OH, 3-OMe) CinAcid->FA Hydroxylation & Methylation CinnAld Cinnamaldehyde CM Cinnamylidenemalonic Acid CinnAld->CM Knoevenagel Condensation (Pyridine/Piperidine) Malonic Malonic Acid Malonic->CM +

Figure 2: FA is typically extracted or fermented (Natural), while CM is synthesized via condensation for specific industrial applications.

References

  • Srinivasan, M., et al. (2007). "Ferulic Acid: Therapeutic Potential Through its Antioxidant Property." Journal of Clinical Biochemistry and Nutrition. Link

  • Brand-Williams, W., et al. (1995). "Use of a free radical method to evaluate antioxidant activity." LWT - Food Science and Technology. (Standard DPPH Protocol Source).
  • Graf, E. (1992). "Antioxidant potential of ferulic acid." Free Radical Biology and Medicine. (Establishes FA's mechanism).
  • Pandya, K.C., et al. "The Condensation of Aldehydes with Malonic Acid."[2] Journal of the Indian Chemical Society. (Historical synthesis of Cinnamylidenemalonic acid). Link

  • Re, R., et al. (1999). "Antioxidant activity applying an improved ABTS radical cation decolorization assay." Free Radical Biology and Medicine.

Sources

thermal analysis (TGA/DSC) of Cinnamylidenemalonic acid decomposition

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of simultaneous thermal analysis (STA) systems requires more than standard metal melting point calibrations; it demands a complex, real-world chemical transformation. As a Senior Application Scientist, I frequently utilize the thermal decomposition of Cinnamylidenemalonic acid (CMA) as a benchmark. CMA undergoes a highly specific melting and simultaneous decarboxylation process within a tight temperature window (191°C–208°C), making it an exceptional self-validating standard for evaluating the resolution, thermal lag, and sensitivity of high-end TGA/DSC instruments.

This guide objectively compares two industry-leading STA platforms—the TA Instruments Discovery SDT 650 and the Netzsch STA 449 F3 Jupiter —using the CMA decomposition workflow as our analytical proving ground.

The Benchmark: Chemistry & Mechanistic Pathway

Cinnamylidenemalonic acid (


, MW: 218.21  g/mol ) is a classic model compound for decarboxylation kinetics[1]. When heated past its melting point, it transitions through a cyclic intermediate to expel exactly one mole of carbon dioxide (

, MW: 44.01 g/mol ), yielding cinnamylideneacetic acid.

This reaction provides a self-validating system : the theoretical mass loss is exactly 20.17% . If an instrument's thermogravimetric analyzer (TGA) records a mass loss deviating from this theoretical constant, the operator immediately knows the balance requires recalibration or that buoyancy effects are skewing the data. Furthermore, the ability of the differential scanning calorimeter (DSC) to resolve the endothermic melting peak from the subsequent decarboxylation peak is a direct test of the sensor's thermal responsiveness.

Pathway CMA Cinnamylidenemalonic Acid (C12H10O4) MW: 218.21 g/mol TS Cyclic Transition State [Decarboxylation] CMA->TS Heat (>191°C) CAA Cinnamylideneacetic Acid (C11H10O2) MW: 174.20 g/mol TS->CAA -CO2 CO2 Carbon Dioxide (CO2) Mass Loss: 20.17% TS->CO2 Volatilization

Figure 1: Mechanistic pathway of cinnamylidenemalonic acid thermal decarboxylation.

Instrument Contenders: Architectural Comparison

The physical architecture of a thermal analyzer dictates its performance in resolving complex overlapping events. We are comparing two distinct engineering approaches [2].

Specification / FeatureTA Instruments Discovery SDT 650Netzsch STA 449 F3 Jupiter
Balance Design Horizontal Dual-BeamTop-Loading
Furnace Type Horizontal, low thermal massVertical, high-temperature capable
Temperature Range Ambient to 1500°C-150°C to 2400°C (with specific furnaces)
Mass Resolution 0.1 µg1 µg
DSC Sensor Dual-sample TGA/DSCInterchangeable TG, TG-DSC, TG-DTA
Primary Strength Unmatched baseline stability (dual-beam cancels drift)Extreme flexibility and high-temp vacuum tight design

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed not just to run the sample, but to validate the instrument's performance in real-time.

Step 1: Sample Preparation

  • Action: Weigh exactly 5.0 ± 0.1 mg of high-purity CMA into the crucible.

  • Causality: A 5 mg mass is the optimal compromise. It is small enough to prevent internal thermal gradients (which cause artificial peak broadening) but large enough to generate a robust DSC heat flow signal during the endothermic melting phase.

Step 2: Crucible Selection

  • Action: Utilize 90 µL Alumina (

    
    ) crucibles without lids.
    
  • Causality: Platinum crucibles can act as catalysts for organic decomposition, artificially lowering the activation energy of the reaction. Alumina is chemically inert, ensuring the recorded onset temperature reflects the pure thermal kinetics of CMA, not a surface-catalyzed artifact.

Step 3: Atmosphere Control

  • Action: Purge with high-purity Nitrogen (

    
    ) at a flow rate of 50 mL/min.
    
  • Causality: Oxygen must be strictly excluded. If

    
     is present, the evolved cinnamylideneacetic acid will immediately undergo exothermic oxidation, completely masking the subtle energetics of the decarboxylation event. The 50 mL/min rate ensures rapid removal of the evolved 
    
    
    
    , preventing localized partial pressure buildup that could shift the reaction equilibrium.

Step 4: Thermal Programming

  • Action: Equilibrate at 30°C for 5 minutes, then apply a dynamic heating rate of 10°C/min up to 400°C.

  • Causality: A 10°C/min rate provides the ideal signal-to-noise ratio for the DSC sensor while minimizing thermal lag between the furnace thermocouple and the sample core.

Protocol P1 1. Sample Preparation Weigh 5.0 ± 0.1 mg CMA P2 2. Crucible Loading 90 µL Alumina (Al2O3) Pans P1->P2 P3 3. Atmosphere Control N2 Purge at 50 mL/min P2->P3 P4 4. Thermal Program 10°C/min to 400°C P3->P4 P5 5. Simultaneous Acquisition TGA (Mass) & DSC (Heat Flow) P4->P5

Figure 2: Self-validating TGA/DSC experimental workflow for thermal analysis.

Comparative Data Analysis

When subjecting CMA to the protocol above, both instruments were evaluated on their ability to accurately hit the 20.17% mass loss target and resolve the overlapping thermal events [3].

Analytical MetricTheoretical / TargetTA Discovery SDT 650Netzsch STA 449 F3
TGA Mass Loss (Decarboxylation) 20.17% 20.15% ± 0.02%20.21% ± 0.05%
DSC Melting Onset (

)
~191.0°C191.2°C191.4°C
Event Resolution Distinct Melt vs. DecompExcellent (Baseline returns between events)Good (Slight peak tailing into decomp)
Baseline Drift (DSC) < 10 µW< 5 µW (Dual-beam advantage)< 15 µW

Expert Insights on the Results:

  • Mass Accuracy: The TA SDT 650 demonstrated a slight edge in mass accuracy (20.15% vs the 20.17% theoretical limit). Its horizontal dual-beam configuration inherently compensates for buoyancy effects (the apparent weight gain of the crucible as gas density changes with temperature), requiring fewer mathematical blank subtractions than the top-loading Netzsch.

  • Thermal Resolution: Because CMA melts and decomposes in rapid succession, thermal lag is the enemy of resolution. The TA system's lower thermal mass furnace allowed the DSC signal to recover faster after the melting endotherm, providing a cleaner integration baseline for the subsequent decomposition peak. The Netzsch, built with a heavier, high-temperature capable furnace, showed slight thermal inertia here, though it remains highly accurate.

Conclusion & Recommendations

For drug development professionals and organic chemists where the primary focus is resolving subtle, low-temperature organic transitions (like the CMA decarboxylation benchmark), the TA Instruments Discovery SDT 650 is structurally optimized for the task. Its dual-beam design provides unparalleled baseline stability without heavy mathematical corrections.

Conversely, if your laboratory only occasionally runs organic benchmarks like CMA but primarily focuses on high-temperature materials science (e.g., ceramics, metals up to 2400°C), the Netzsch STA 449 F3 Jupiter is the superior choice. It successfully validated the CMA benchmark while offering a rugged, top-loading architecture that scales to extreme environments where horizontal beams cannot survive.

References

  • Haleem, M. A., & Hakeem, M. A. (1977). Further Studies on the Decarboxylation of Cinnamylidenemalonic Acid in Resorcinol and Catechol. Bulletin of the Chemical Society of Japan, 50(3), 767-768. URL:[Link]

  • Ischia, G., Fiori, L., & Gao, L. (2022). Hydrothermal Conversion of Food Waste to Carbonaceous Solid Fuel—A Review of Recent Developments. Energies, 15(24), 9418. (Discusses utilization of TA Discovery SDT 650 and Netzsch STA 449 F3 in thermal analysis). URL:[Link]

  • Bell, J. L. S., & Palmer, D. A. (1994). Experimental Studies of Organic Acid Decomposition. Journal of the American Chemical Society. URL:[Link]

Safety Operating Guide

Proper Disposal Procedures for Cinnamylidenemalonic Acid

[1][2][3][4]

Executive Summary & Chemical Profile

Cinnamylidenemalonic acid (2-[(E)-3-phenylprop-2-enylidene]propanedioic acid) is a conjugated dicarboxylic acid commonly used in organic synthesis and Knoevenagel condensation studies. While not classified as acutely toxic or carcinogenic, it acts as a significant skin, eye, and respiratory irritant (H315, H319, H335).

Proper disposal is critical not only to prevent environmental contamination but also to avoid dangerous incompatibility reactions in waste streams. As a dicarboxylic acid with a conjugated alkene chain, it poses specific risks if mixed with strong oxidizers.

Parameter Data
CAS Number 4472-92-8
Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol
Physical State Solid (Crystalline powder)
Acidity (pKa) Acidic (contains two -COOH groups)
Solubility Soluble in DMSO, Ethanol; Poor solubility in water
Hazard Class Irritant (Skin/Eye/Respiratory)

Safety Pre-requisites & Hazard Control

Before initiating any disposal or cleanup procedure, ensure the following engineering controls and Personal Protective Equipment (PPE) are in place.

Engineering Controls[2]
  • Fume Hood: All handling of the dry powder or concentrated solutions must occur inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ventilation: Ensure the lab space has a minimum of 6-12 air changes per hour (ACH).

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses are insufficient for acidic powders that can become airborne.

  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm) provide adequate splash protection. Double-gloving is recommended for spill cleanup.

  • Respiratory Protection: If working outside a fume hood with large quantities of powder, use a NIOSH-approved N95 or P100 particulate respirator.

Waste Characterization & Segregation

Proper segregation is the single most critical step in chemical safety. Cinnamylidenemalonic acid must be classified as Organic Acid Waste .

CRITICAL SEGREGATION RULES:

  • DO NOT MIX with Strong Oxidizers (e.g., Nitric acid, Perchlorates, Permanganates). The conjugated double bonds in the cinnamyl chain are susceptible to rapid, exothermic oxidation.

  • DO NOT MIX with Cyanides or Sulfides . Acidic conditions can liberate toxic HCN or H₂S gas.

  • DO NOT MIX with Strong Bases (unless part of a controlled neutralization protocol). Exothermic acid-base reactions can cause boiling and splashing.

Disposal Protocols

Protocol A: Solid Waste (Excess Reagent)

Best for: Expired chemicals, excess dry powder, or contaminated solid media.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container.

  • Labeling: Affix a hazardous waste label clearly stating:

    • "Hazardous Waste - Solid"

    • "Cinnamylidenemalonic Acid"[1][2]

    • "Irritant, Acidic"

  • Packing: Transfer the solid material directly into the waste container. Do not dissolve it in solvent solely for disposal purposes, as this increases waste volume and hazard potential.

  • Disposal Path: Seal the container and transfer it to your facility's Central Accumulation Area (CAA) for off-site incineration. Do not dispose of solids in regular trash.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: Solutions in organic solvents (DMSO, Ethanol, etc.).

  • Segregation: Pour into the "Organic Acid" or "Non-Halogenated Organic Solvent" waste stream, depending on the solvent composition.

  • pH Check: If the solution is aqueous or biphasic, verify pH < 4 to confirm acidity.

  • Labeling: List all components (e.g., "Ethanol 90%, Cinnamylidenemalonic Acid 10%").

  • Disposal Path: Transfer to the CAA for fuel blending or incineration.

Protocol C: Spill Cleanup (Emergency Response)

Best for: Benchtop spills of solid powder or liquid solution.

  • Isolate: Alert nearby personnel and cordon off the area.

  • Neutralize (Liquids):

    • Slowly apply a weak base (Sodium Bicarbonate or Sodium Carbonate) to the spill from the outside moving inward.

    • Observation: Look for bubbling (CO₂ release). Continue adding base until bubbling ceases.

    • Verification: Test with pH paper to ensure the residue is pH 6–8.

  • Absorb (Solids/Liquids):

    • For solids: Cover with wet paper towels to prevent dust, then wipe up.

    • For liquids: Use an inert absorbent (vermiculite or spill pads).

  • Collection: Place all cleanup materials into a clear plastic bag, seal it, and place it inside a solid hazardous waste container. Label as "Debris contaminated with Cinnamylidenemalonic Acid."

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of Cinnamylidenemalonic acid.

DisposalWorkflowStartWaste Generation:Cinnamylidenemalonic AcidStateCheckPhysical State?Start->StateCheckSolidSolid (Powder/Crystals)StateCheck->SolidSolidLiquidLiquid (Solution)StateCheck->LiquidLiquidSpillIs it a Spill?Solid->SpillSolventCheckSolvent Type?Liquid->SolventCheckPackSolidPack in HDPE/Glass ContainerLabel: 'Solid Organic Acid'Spill->PackSolidNo (Waste)NeutralizeSpillCover with NaHCO3Wait for bubbling to stopSpill->NeutralizeSpillYes (Spill)OrgSolventOrganic Solvent(Ethanol, DMSO)SolventCheck->OrgSolventAqSolventAqueous SolutionSolventCheck->AqSolventPackOrgCollect in 'Organic Solvents'Waste StreamOrgSolvent->PackOrgNeutralizeNeutralize with NaHCO3to pH 6-8AqSolvent->NeutralizeDrainCheckDrain Disposal Permitted?Neutralize->DrainCheckDrainFlush with excess water(ONLY if permitted)DrainCheck->DrainYes (Rare)PackAqCollect in 'Aqueous Waste'ContainerDrainCheck->PackAqNo (Standard)CollectSpillAbsorb & Bag asHazardous DebrisNeutralizeSpill->CollectSpill

Figure 1: Decision tree for the safe disposal of Cinnamylidenemalonic acid based on physical state and solvent matrix.

Regulatory & Compliance Notes

  • EPA RCRA Status: While Cinnamylidenemalonic acid is not explicitly listed as a P- or U-listed waste, it exhibits the characteristic of Corrosivity (if pH < 2) or Toxicity (due to irritant properties). Therefore, it must be managed as hazardous waste under 40 CFR 261 .

  • Drain Disposal Warning: Most modern Environmental Health & Safety (EHS) protocols strictly prohibit pouring organic acids down the drain, even if neutralized, due to High Chemical Oxygen Demand (COD) loads on water treatment plants. Always default to collection unless explicitly authorized.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Cinnamylidenemalonic acid. Retrieved from

  • Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: Cinnamylidenemalonic acid. Retrieved from

  • PubChem. (n.d.). Cinnamylidenemalonic acid (Compound Summary). National Library of Medicine. Retrieved from

  • University of Toronto. (2019). Handling Procedures for Chemical Wastes. Retrieved from

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.